(+)-Carazolol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-1-(9H-carbazol-4-yloxy)-3-(propan-2-ylamino)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-12(2)19-10-13(21)11-22-17-9-5-8-16-18(17)14-6-3-4-7-15(14)20-16/h3-9,12-13,19-21H,10-11H2,1-2H3/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQXQGZPYHWWCEB-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC2=C1C3=CC=CC=C3N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC[C@H](COC1=CC=CC2=C1C3=CC=CC=C3N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78859-34-4 | |
| Record name | Carazolol, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078859344 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CARAZOLOL, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QWG53K908B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Action of (+)-Carazolol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Carazolol is a stereoisomer of the potent beta-adrenergic receptor ligand, Carazolol. While Carazolol is widely recognized as a high-affinity, non-selective inverse agonist at β1 and β2-adrenergic receptors and a full agonist at the β3-adrenergic receptor, the specific actions of the (+)-enantiomer are crucial for a comprehensive understanding of its pharmacological profile.[1][2][3] This technical guide provides a detailed exploration of the mechanism of action of this compound, focusing on its receptor binding, functional activity, and impact on downstream signaling pathways. Quantitative data are summarized, key experimental methodologies are detailed, and signaling and experimental workflows are visually represented to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction to Carazolol and its Stereoisomers
Carazolol is a non-selective β-adrenergic receptor blocking agent.[4] Its interaction with β-adrenergic receptors is stereospecific, with the (-)-stereoisomer demonstrating greater potency than the (+)-stereoisomer.[5] While much of the literature focuses on racemic Carazolol or the more potent (-)-Carazolol, understanding the activity of this compound is essential for delineating the precise molecular interactions and downstream consequences of β-adrenergic receptor modulation.
Receptor Binding Affinity and Kinetics
The binding of Carazolol to β-adrenergic receptors is characterized by high affinity and is saturable.[5] Radioligand binding assays are the primary method for determining the binding characteristics of Carazolol.[2] The kinetic analysis of --INVALID-LINK--carazolol interaction with beta-adrenergic receptors suggests a two-phase interaction, beginning with a rapidly reversible, lower-affinity association, which is then followed by an isomerization to a high-affinity, slowly reversible complex.[5]
Data Presentation: Binding Affinity of Carazolol
| Receptor Subtype | Ligand | Kd (nM) | Ki (nM) | Cell Type/Tissue | Reference |
| β-Adrenergic (cortical) | [3H]Carazolol | 0.15 | Rat Cerebral Cortex | [2][6] | |
| β1-Adrenergic | --INVALID-LINK--Carazolol | 0.135 | Canine Ventricular Myocardium | [2] | |
| β2-Adrenergic | --INVALID-LINK--Carazolol | 0.050 | Canine Lung | [2] | |
| Human β3-Adrenergic | Carazolol | 2.0 ± 0.2 | CHO cells | [2][6] |
Note: The data presented is for racemic or unspecified forms of Carazolol, as specific data for the (+)-enantiomer is not consistently available in the reviewed literature.
Functional Activity: Inverse Agonism and Agonism
A key aspect of Carazolol's mechanism of action is its functional activity, which differs depending on the β-adrenergic receptor subtype.
Inverse Agonism at β1 and β2-Adrenergic Receptors
β-adrenergic receptors, particularly the β2 subtype, can exhibit constitutive activity, meaning they can signal in the absence of an agonist.[7][8] Inverse agonists, like Carazolol, bind to these receptors and stabilize their inactive conformation, thereby reducing the basal level of signaling.[2] This is in contrast to neutral antagonists, which block agonist binding but have no effect on constitutive activity. The inverse agonism of Carazolol at β1 and β2-adrenergic receptors is primarily observed as a decrease in basal cyclic AMP (cAMP) production.[2]
Full Agonism at β3-Adrenergic Receptors
In contrast to its effects on β1 and β2 receptors, Carazolol acts as a full agonist at the β3-adrenergic receptor.[1][3] This means it binds to and activates the receptor, stimulating downstream signaling pathways, such as adenylyl cyclase activation and subsequent cAMP production.[3]
Data Presentation: Functional Activity of Carazolol
| Receptor Subtype | Assay | Parameter | Value | Cell Type | Reference |
| Murine β3-Adrenergic | Adenylyl Cyclase Stimulation | EC50 | 25 nM | CHO cells | [2] |
Note: While the inverse agonist effect of Carazolol on cAMP production at β1 and β2 receptors is well-established qualitatively, specific IC50 values for this compound are not consistently available in the reviewed literature.
Downstream Signaling Pathways
The primary signaling pathway modulated by this compound's interaction with β-adrenergic receptors is the Gs-protein coupled adenylyl cyclase-cAMP pathway.
Gs-cAMP Pathway
β1 and β2-adrenergic receptors are canonically coupled to the stimulatory G protein, Gs.[2] Agonist binding leads to the activation of Gs, which in turn stimulates adenylyl cyclase to produce the second messenger cAMP.[2] As an inverse agonist, this compound stabilizes the inactive state of β1 and β2 receptors, preventing this cascade and reducing basal cAMP levels.[2] Conversely, as a full agonist at β3-receptors, it initiates this pathway.[1]
ERK Phosphorylation
The extracellular signal-regulated kinase (ERK) pathway is another important signaling cascade that can be modulated by G protein-coupled receptors (GPCRs).[9] Activation of ERK can occur through both G protein-dependent and β-arrestin-dependent mechanisms.[10] While Carvedilol, another β-blocker, has been shown to be a β-arrestin-biased ligand, the effects of this compound on this pathway are less characterized.[11] Given that β-adrenergic receptor activation can lead to ERK phosphorylation, it is plausible that this compound, through its inverse agonist or agonist activity, could modulate this pathway.[12]
Experimental Protocols
Radioligand Binding Assay
This assay is fundamental for determining the affinity (Kd or Ki) of this compound for β-adrenergic receptors.[13]
A. Membrane Preparation:
-
Homogenize cells or tissues expressing the target receptor in an ice-cold lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, 5 mM EDTA, with protease inhibitors).[13]
-
Centrifuge the homogenate at low speed to remove nuclei and debris.[14]
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the membranes.[13][14]
-
Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the high-speed centrifugation.[1][14]
-
Resuspend the final pellet in a storage buffer (e.g., 50 mM Tris-HCl, pH 7.4, 0.5 mM EDTA, 10 mM MgCl2, 10% Sucrose) and determine the protein concentration.[13] Store aliquots at -80°C.[1]
B. Saturation Binding Assay (to determine Kd and Bmax):
-
Set up triplicate wells in a 96-well plate for total and non-specific binding for each concentration of [3H]-Carazolol.[13]
-
For non-specific binding wells, add a high concentration of an unlabeled competitor (e.g., 20 µM Propranolol).[13]
-
Add serial dilutions of [3H]-Carazolol to the wells.[13]
-
Add the diluted membrane preparation (e.g., 20-50 µg protein per well) to each well.[13]
-
Incubate at 25°C for 60-90 minutes to reach equilibrium.[13]
-
Terminate the reaction by rapid filtration through a GF/C glass fiber filter plate, followed by washing with ice-cold wash buffer.[13]
-
Dry the filter plate, add scintillation cocktail, and count radioactivity.[13]
-
Calculate specific binding (Total Binding - Non-specific Binding) and analyze the data using non-linear regression to determine Kd and Bmax.[1]
C. Competition Binding Assay (to determine Ki):
-
Set up triplicate wells for total binding, non-specific binding, and competition with various concentrations of unlabeled this compound.[13]
-
Add a fixed concentration of [3H]-Carazolol (typically at or near its Kd) to all wells.[1]
-
Add the membrane preparation to all wells.[13]
-
Follow steps 5-7 from the saturation binding protocol.[13]
-
Calculate the percentage of specific binding at each concentration of the competing ligand and fit the data to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.[1]
cAMP Accumulation Assay
This functional assay measures the ability of this compound to modulate cAMP production.[2]
-
Cell Culture: Plate cells expressing the desired β-adrenergic receptor subtype in a multi-well plate.[2]
-
Compound Treatment: Treat the cells with a range of concentrations of this compound. To measure inverse agonism, no agonist is added. To measure agonism (at β3-AR), cells are treated with this compound alone.
-
Cell Lysis: After incubation, lyse the cells to release intracellular cAMP.[2]
-
cAMP Quantification: Measure the cAMP concentration using a commercially available kit, such as those based on HTRF or ELISA.[2]
-
Data Analysis: For inverse agonism, plot cAMP levels against the this compound concentration to determine the IC50 for the reduction in basal signaling. For agonism, plot cAMP levels to determine the EC50.[2]
Phospho-ERK Assay
This assay measures the phosphorylation of ERK as an endpoint for receptor activation.[9]
-
Cell Culture and Starvation: Plate cells and serum-starve overnight to reduce basal ERK phosphorylation.
-
Compound Treatment: For antagonist/inverse agonist mode, pre-treat cells with this compound before adding an agonist at its EC80 concentration.[9] For agonist mode, treat cells with this compound alone.
-
Incubation: Incubate for a short period (e.g., 5-15 minutes) at 37°C.[9]
-
Cell Lysis: Lyse the cells to release proteins.
-
Detection: Detect phosphorylated ERK (p-ERK) and total ERK using methods like Western blotting or plate-based immunoassays (e.g., AlphaScreen, In-Cell Western).[9]
-
Data Analysis: Quantify the ratio of p-ERK to total ERK and plot against the compound concentration to determine IC50 or EC50 values.
Conclusion
This compound exhibits a complex mechanism of action characterized by stereospecific and receptor-subtype-dependent activities. Its high-affinity binding to β-adrenergic receptors translates into inverse agonism at β1 and β2 subtypes and full agonism at the β3 subtype. These actions primarily modulate the Gs-cAMP signaling pathway, with potential implications for other cascades such as the ERK pathway. The detailed experimental protocols provided herein serve as a guide for researchers to further investigate the nuanced pharmacology of this compound and other β-adrenergic ligands. A thorough understanding of its mechanism is critical for the development of more selective and effective therapeutics targeting the β-adrenergic system.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Carazolol: a potent, selective beta 3-adrenoceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Characterization of [3H](+/-)carazolol binding to beta-adrenergic receptors. Application to study of beta-adrenergic receptor subtypes in canine ventricular myocardium and lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. Constitutive activity of the human beta(1)-adrenergic receptor in beta(1)-receptor transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A constitutively active mutant beta 2-adrenergic receptor is constitutively desensitized and phosphorylated - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Unique Positive Cooperativity Between the β-Arrestin–Biased β-Blocker Carvedilol and a Small Molecule Positive Allosteric Modulator of the β2-Adrenergic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
The Stereospecific Landscape of (+)-Carazolol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carazolol, a potent non-selective β-adrenergic receptor antagonist, is a valuable tool in cardiovascular research and a scaffold for novel drug design.[1][2] Its interaction with β-adrenergic receptors is characterized by high affinity and, notably, stereospecificity. The biological activity of Carazolol is predominantly attributed to one of its stereoisomers, a critical consideration in drug development and pharmacological studies. This technical guide provides a comprehensive analysis of the stereoisomer-specific activity of (+)-Carazolol, detailing its binding affinity, functional activity, and the underlying signaling pathways. Experimental protocols for key assays are provided to facilitate reproducible research in this area.
Data Presentation: Quantitative Analysis of Carazolol Stereoisomer Activity
The affinity and functional potency of Carazolol's stereoisomers for β-adrenergic receptors are quantitatively distinct. The following tables summarize the binding affinities (Ki) and functional activities of the stereoisomers, highlighting the pronounced stereoselectivity.
Table 1: Comparative Binding Affinity (Ki) of Carazolol Stereoisomers
| Stereoisomer | Receptor Subtype | Tissue/Cell Line | Ki (nM) | Reference |
| S(-)-Carazolol | β-adrenergic | Canine Ventricular Myocardium | 0.135 | [3] |
| Rthis compound | β-adrenergic | Canine Ventricular Myocardium | 8.1 | [3] |
| S(-)-Carazolol | β-adrenergic | Canine Lung | 0.050 | [3] |
| Rthis compound | β-adrenergic | Canine Lung | 1.1 | [3] |
| (±)-Carazolol | β3-adrenergic | CHO cells (human) | 2.0 ± 0.2 | [4] |
Note: In canine ventricular myocardium, which is predominantly β1 receptors, S(-)-Carazolol is approximately 60-fold more potent than Rthis compound. In canine lung, which is predominantly β2 receptors, S(-)-Carazolol exhibits 22-fold greater potency.[3]
Core Pharmacological Properties: Stereoselectivity in Action
The interaction of Carazolol with β-adrenergic receptors is highly dependent on its stereochemistry. The (-)-stereoisomer of Carazolol demonstrates significantly greater potency as a β-adrenergic antagonist compared to the (+)-stereoisomer.[5] This stereospecificity is a cornerstone of its pharmacological profile. While often referred to as an antagonist, Carazolol also exhibits inverse agonist properties, particularly at the β1 and β2 receptor subtypes.[2][4] This means that in addition to blocking the effects of agonists, it can also reduce the basal, constitutive activity of the receptor.[4] Interestingly, at the β3-adrenergic receptor, Carazolol acts as a full agonist.[6]
The uptake of the labeled R(+) enantiomer of carazolol has been shown to be not receptor-specific in PET studies, further emphasizing the importance of the S(-) enantiomer for specific receptor binding.[7]
Signaling Pathways
Carazolol, as a β-adrenergic receptor ligand, modulates G-protein coupled receptor (GPCR) signaling pathways. Its action as an antagonist/inverse agonist at β1 and β2 receptors primarily affects the canonical Gs-adenylyl cyclase pathway.
β-Adrenergic Receptor Signaling Pathway (Antagonism/Inverse Agonism by Carazolol)
The binding of an agonist (like norepinephrine) to a β1 or β2 adrenergic receptor activates the associated Gs protein. This leads to the activation of adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to a physiological response. Carazolol, particularly the (-)-isomer, binds to the receptor and prevents this cascade. As an inverse agonist, it can also reduce the basal level of cAMP production in the absence of an agonist.[4]
Experimental Protocols
Radioligand Binding Assay (Competition)
This assay is fundamental for determining the affinity (Ki) of unlabeled ligands, such as the stereoisomers of Carazolol, by measuring their ability to compete with a radiolabeled ligand for binding to the receptor.[8][9]
Methodology Overview:
-
Membrane Preparation:
-
Homogenize tissues or cells expressing the β-adrenergic receptor subtype of interest in a cold lysis buffer.[10]
-
Centrifuge the homogenate to pellet the cell membranes.[10]
-
Wash the membrane pellet and resuspend it in an appropriate buffer.[10]
-
Determine the protein concentration of the membrane preparation.[11]
-
-
Assay Setup:
-
In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., --INVALID-LINK--carazolol), and varying concentrations of the unlabeled competitor ligand (e.g., this compound or (-)-Carazolol).[12]
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled antagonist like propranolol).[12]
-
-
Incubation:
-
Incubate the plate to allow the binding to reach equilibrium.[11]
-
-
Filtration:
-
Quantification:
-
Measure the radioactivity retained on the filters using a scintillation counter.[11]
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding).[8]
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]
-
cAMP Accumulation Assay
This functional assay measures the ability of a compound to modulate the production of intracellular cyclic AMP (cAMP), providing a measure of its agonist, antagonist, or inverse agonist activity.[13][14]
Methodology Overview:
-
Cell Culture:
-
Culture cells stably expressing the β-adrenergic receptor subtype of interest (e.g., CHO or HEK293 cells).
-
-
Cell Treatment:
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.[15]
-
For antagonist/inverse agonist testing, treat the cells with varying concentrations of the test compound (e.g., (+)- or (-)-Carazolol). For inverse agonist testing, no agonist is added. For antagonist testing, cells are co-incubated with a known agonist.
-
-
Cell Lysis:
-
After the desired incubation period, lyse the cells to release the intracellular cAMP.[15]
-
-
cAMP Quantification:
-
Measure the cAMP concentration in the cell lysates using a commercially available cAMP assay kit (e.g., ELISA, TR-FRET). These kits typically involve a competitive binding reaction between the cAMP in the sample and a labeled cAMP conjugate for a limited number of anti-cAMP antibody binding sites.[14]
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration in the samples by interpolating from the standard curve.
-
For inverse agonists, plot the cAMP concentration against the logarithm of the drug concentration to determine the IC50 (the concentration that causes a 50% reduction in basal cAMP levels).
-
For antagonists, the IC50 represents the concentration that inhibits 50% of the agonist-induced cAMP production.
-
Conclusion
The pharmacological activity of Carazolol is intrinsically linked to its stereochemistry, with the (-)-enantiomer being the primary contributor to its high-affinity binding and potent β-adrenergic blockade. Understanding this stereospecificity is paramount for its application in research and for the rational design of new therapeutic agents targeting the β-adrenergic system. The detailed experimental protocols provided herein offer a framework for the accurate and reproducible characterization of the stereoisomers of Carazolol and other β-adrenergic ligands.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Carazolol - Wikipedia [en.wikipedia.org]
- 3. ahajournals.org [ahajournals.org]
- 4. benchchem.com [benchchem.com]
- 5. Characterization of [3H](+/-)carazolol binding to beta-adrenergic receptors. Application to study of beta-adrenergic receptor subtypes in canine ventricular myocardium and lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carazolol: a potent, selective beta 3-adrenoceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Specific beta-adrenergic receptor binding of carazolol measured with PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 10. benchchem.com [benchchem.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. benchchem.com [benchchem.com]
- 13. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 14. benchchem.com [benchchem.com]
- 15. β‐Adrenergic Blockers Increase cAMP and Stimulate Insulin Secretion Through a PKA/RYR2/TRPM5 Pathway in Pancreatic β‐Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (+)-Carazolol's Beta-Adrenergic Receptor Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (+)-Carazolol's interaction with beta-adrenergic receptors. Carazolol is a high-affinity, non-selective antagonist for β1 and β2-adrenergic receptors and a full agonist for the β3-adrenergic receptor.[1] Its high affinity and slow dissociation rate make it a valuable tool for studying the binding kinetics of G-protein coupled receptors (GPCRs), particularly the beta-adrenergic receptor family.[1] The stereospecific nature of Carazolol binding, with the (-)-stereoisomer demonstrating greater potency, further enhances its utility in defining specific receptor binding sites.[2]
Data Presentation: Quantitative Affinity of Carazolol
The following tables summarize the quantitative data for Carazolol's binding to beta-adrenergic receptors as reported in the literature.
Table 1: Equilibrium Dissociation Constants (Kd) for --INVALID-LINK---Carazolol
| Receptor Source | Predominant Receptor Subtype(s) | Kd (pM) | Reference |
| Canine Ventricular Myocardium | β1 (~85%) | 135 | [1] |
| Canine Lung | β2 (~95%) | 50 | [1] |
| Rat Cerebral Cortex | β1 and β2 | 150 | [1] |
| Calf Cerebral Cortex | Mainly β1 | 0.15 nM (150 pM) | [3] |
| Calf Cerebellum | Mainly β2 | (equal affinity to β1) | [3] |
Table 2: Inhibition and Half-Maximal Effective Concentrations (Ki and IC50/EC50)
| Receptor Subtype | Cell Line/Tissue | Ligand | Parameter | Value (nM) | Notes | Reference |
| Human β3-adrenoceptor | CHO cells | Carazolol | Ki | 2.0 ± 0.2 | [3] | |
| Human β3-adrenoceptor | CHO cells | Carazolol | IC50 | 11.3 ± 1.2 | [3] | |
| Murine β3-adrenoceptor | Carazolol | EC50 | 25 | Full agonist (intrinsic activity = 0.97) | [3] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the accurate assessment of ligand-receptor interactions.
Radioligand Binding Assay
This assay is fundamental for determining the affinity (Kd or Ki) of Carazolol for β-adrenergic receptors.[4]
Objective: To quantify the binding of a radiolabeled ligand (e.g., [3H]-Carazolol) to its receptor.
Materials:
-
Membrane preparation from cells or tissues expressing the β-adrenergic receptor of interest.[4]
-
Radiolabeled Carazolol (e.g., [3H]-Carazolol).[1]
-
Unlabeled beta-adrenergic antagonist (e.g., Propranolol) for determining non-specific binding.[1]
-
Assay Buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[1]
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).[1]
-
96-well plates or microcentrifuge tubes.[1]
-
Glass fiber filters (e.g., Whatman GF/C).[1]
-
Vacuum filtration apparatus.[1]
-
Scintillation counter and scintillation fluid.[1]
Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing the β-adrenergic receptor and isolate the membrane fraction through centrifugation.[4]
-
Saturation Binding Assay (to determine Kd and Bmax):
-
Prepare serial dilutions of [3H]-Carazolol in the assay buffer.[1]
-
In a series of tubes, incubate a fixed amount of membrane preparation with increasing concentrations of [3H]-Carazolol.
-
For each concentration, prepare a parallel set of tubes containing a high concentration of an unlabeled antagonist (e.g., propranolol) to determine non-specific binding.
-
Incubate at a specific temperature for a time sufficient to reach equilibrium.
-
Terminate the incubation by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using saturation binding kinetics to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).[1]
-
-
Competition Binding Assay (to determine Ki):
-
Incubate the membrane preparation with a fixed concentration of [3H]-Carazolol and varying concentrations of the unlabeled test compound.[1]
-
Follow the incubation, filtration, and counting steps as described above.
-
Analyze the data to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Adenylyl Cyclase Activity Assay
This functional assay measures the ability of Carazolol to modulate the production of cyclic AMP (cAMP), a key second messenger in the β-adrenergic signaling pathway.[4]
Objective: To determine if Carazolol acts as an agonist, antagonist, or inverse agonist by measuring its effect on adenylyl cyclase activity.
Materials:
-
Cells expressing the β-adrenergic receptor of interest.[4]
-
Carazolol and other relevant ligands (e.g., isoproterenol as an agonist).[4]
-
Cell lysis buffer.[4]
-
cAMP quantification kit (e.g., HTRF, ELISA).[4]
Procedure:
-
Cell Culture: Culture cells expressing the β-adrenergic receptor of interest to an appropriate density.[4]
-
Compound Treatment:
-
To measure antagonism, pre-incubate the cells with varying concentrations of Carazolol before adding a fixed concentration of a β-adrenergic agonist (e.g., isoproterenol).
-
To measure agonism (particularly for β3), incubate the cells with varying concentrations of Carazolol alone.
-
-
Incubation: Incubate the cells for a specified time at 37°C to allow for cAMP production.
-
Cell Lysis: Terminate the reaction and lyse the cells to release intracellular cAMP.[4]
-
cAMP Quantification: Measure the cAMP concentration in the cell lysates using a competitive immunoassay.[4]
-
Data Analysis:
-
For antagonism, plot the cAMP concentration against the concentration of Carazolol to determine the IC50.
-
For agonism, plot the cAMP concentration against the concentration of Carazolol to determine the EC50.
-
Signaling Pathways and Experimental Workflows
Beta-Adrenergic Receptor Signaling Pathway
Beta-adrenergic receptors are G-protein coupled receptors that, upon activation, initiate a downstream signaling cascade. The canonical pathway for β1 and β2 receptors involves the activation of the stimulatory G protein (Gs), which in turn activates adenylyl cyclase to produce the second messenger cAMP.[1][4] cAMP then activates Protein Kinase A (PKA), which phosphorylates various intracellular proteins to elicit a physiological response.[5][6] Carazolol acts as an antagonist at β1 and β2 receptors, blocking this pathway.[1] At the β3 receptor, Carazolol acts as a full agonist, initiating this signaling cascade.[1][7]
Experimental Workflow for Radioligand Binding Assay
The following diagram illustrates a typical workflow for a radioligand binding assay to determine the affinity of a test compound for a specific receptor.
References
- 1. benchchem.com [benchchem.com]
- 2. Characterization of [3H](+/-)carazolol binding to beta-adrenergic receptors. Application to study of beta-adrenergic receptor subtypes in canine ventricular myocardium and lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. benchchem.com [benchchem.com]
- 5. ClinPGx [clinpgx.org]
- 6. youtube.com [youtube.com]
- 7. Carazolol: a potent, selective beta 3-adrenoceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Enantioselective Synthesis of (+)-Carazolol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carazolol, a potent beta-adrenergic receptor ligand, has been a subject of significant interest in pharmacology and medicinal chemistry. This technical guide provides an in-depth overview of the discovery and, critically, the enantioselective synthesis of the (+)-enantiomer of Carazolol. It details the compound's unique pharmacological profile, acting as an inverse agonist at β1 and β2-adrenergic receptors while demonstrating full agonism at the β3 subtype. This document furnishes detailed experimental protocols for key pharmacological assays and presents a chemoenzymatic approach for the synthesis of enantiomerically enriched (+)-Carazolol. All quantitative data are summarized for clarity, and key processes are visualized through logical diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction: The Discovery and Pharmacological Significance of Carazolol
Carazolol, chemically known as 1-(9H-carbazol-4-yloxy)-3-(propan-2-ylamino)propan-2-ol, emerged from research into beta-adrenergic receptor antagonists, or beta-blockers, a class of drugs pivotal in cardiovascular medicine. Initially identified as a high-affinity and non-selective beta-blocker, further investigation revealed a more complex pharmacological profile. Carazolol is now recognized as a potent inverse agonist at β1 and β2-adrenergic receptors, meaning it not only blocks the action of agonists but also reduces the basal, constitutive activity of these receptors. This inverse agonism is a key feature of its mechanism of action.
Conversely, Carazolol demonstrates full agonist activity at the β3-adrenergic receptor, highlighting its functional selectivity. This dual activity makes it a valuable tool for dissecting the distinct physiological roles of β-adrenergic receptor subtypes. The stereochemistry of Carazolol is crucial for its biological activity, with the individual enantiomers often exhibiting different pharmacological properties. This guide focuses specifically on the (+)-enantiomer of Carazolol.
Enantioselective Synthesis of this compound
The synthesis of enantiomerically pure β-blockers is of paramount importance, as the desired therapeutic activity often resides in one enantiomer, while the other may be inactive or contribute to side effects. A chemoenzymatic approach has been successfully employed for the synthesis of (R)-(+)-Carazolol, achieving high enantiomeric excess. This method relies on the kinetic resolution of a racemic intermediate catalyzed by a lipase.
Chemoenzymatic Synthesis Pathway
-
Preparation of a Racemic Precursor: Synthesis of a racemic epoxide or chlorohydrin precursor bearing the carbazole moiety.
-
Enzymatic Kinetic Resolution: Lipase-catalyzed acylation of the racemic precursor. The enzyme selectively acylates one enantiomer at a much faster rate, leaving the other enantiomer unreacted and in high enantiomeric excess. For the synthesis of this compound, the (R)-enantiomer of the precursor would be the desired unreacted component.
-
Separation: Separation of the acylated and unacylated enantiomers using standard chromatographic techniques.
-
Conversion to this compound: The enantiomerically enriched precursor is then converted to this compound through a series of chemical transformations, typically involving the opening of the epoxide or displacement of the chloro group with isopropylamine.
While a specific protocol for this compound is not detailed, a general procedure for the synthesis of (R)-(+)-β-blockers from an enantiopure (R)-chlorohydrin has been described, which resulted in (R)-(+)-Carazolol with a 97% enantiomeric excess.
Pharmacological Profile and Mechanism of Action
This compound's interaction with β-adrenergic receptors is multifaceted. It acts as a potent inverse agonist at β1 and β2-adrenergic receptors and a full agonist at the β3-adrenergic receptor.
Inverse Agonism at β1 and β2-Adrenergic Receptors
As an inverse agonist, this compound stabilizes the inactive conformation of β1 and β2 receptors, thereby reducing their basal signaling activity. The primary signaling pathway for these receptors involves the activation of the Gs protein, which in turn stimulates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP). By stabilizing the inactive state of the receptor, Carazolol inhibits this pathway, leading to a decrease in intracellular cAMP levels even in the absence of an agonist.
Full Agonism at β3-Adrenergic Receptors
In contrast to its effects on β1 and β2 receptors, Carazolol acts as a full agonist at the β3-adrenergic receptor. This means it binds to and activates the receptor, mimicking the effect of the endogenous agonists. Activation of the β3 receptor also typically leads to the stimulation of adenylyl cyclase and an increase in cAMP levels. This subtype-selective agonism is a distinguishing feature of Carazolol.
β-Arrestin Recruitment
The recruitment of β-arrestin to G protein-coupled receptors upon agonist stimulation is a key mechanism for receptor desensitization and can also initiate G protein-independent signaling. The effect of Carazolol on β-arrestin recruitment at β1 and β2 receptors is not as well-quantified as its impact on Gs signaling. Further research is needed to fully elucidate its role in this pathway.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for Carazolol's binding affinity to various β-adrenergic receptor subtypes. It is important to note that much of the published data pertains to racemic or tritiated Carazolol.
| Receptor Subtype | Ligand | Kd (nM) | Ki (nM) | Cell Type/Tissue |
| β1-Adrenergic | [3H]Carazolol | 0.135 | - | Canine Ventricular Myocardium |
| β2-Adrenergic | [3H]Carazolol | 0.050 | - | Canine Lung |
| β-Adrenergic (cortical) | [3H]Carazolol | 0.15 | - | Rat Cerebral Cortex |
| human β3-Adrenergic | Carazolol | - | 2.0 ± 0.2 | CHO cells |
Detailed Experimental Protocols
Radioligand Binding Assay
This assay is used to determine the affinity of Carazolol for β-adrenergic receptors.
Materials:
-
Membrane preparations from cells or tissues expressing the β-adrenergic receptor of interest.
-
Radiolabeled Carazolol (e.g., [3H]Carazolol).
-
Unlabeled Carazolol.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Incubate the membrane preparation with a fixed concentration of radiolabeled Carazolol and varying concentrations of unlabeled Carazolol in the assay buffer.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a non-radioactive, high-affinity beta-blocker (e.g., propranolol).
-
After reaching equilibrium, the reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold assay buffer.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Specific binding is calculated by subtracting non-specific binding from total binding. The inhibition constant (Ki) is determined by non-linear regression analysis of the competition binding data.
cAMP Accumulation Assay
This functional assay measures the effect of Carazolol on adenylyl cyclase activity.
Materials:
-
Cells expressing the β-adrenergic receptor of interest.
-
Carazolol.
-
A β-adrenergic agonist (e.g., isoproterenol) for antagonist-mode assays.
-
Cell lysis buffer.
-
cAMP assay kit (e.g., HTRF, ELISA).
Procedure:
-
Plate cells in a multi-well plate and allow them to adhere.
-
For inverse agonism studies, treat the cells with varying concentrations of Carazolol.
-
For antagonism studies, pre-incubate the cells with varying concentrations of Carazolol before stimulating with a fixed concentration of a β-adrenergic agonist.
-
After the incubation period, lyse the cells to release intracellular cAMP.
-
Quantify the cAMP concentration in the cell lysates using a commercial assay kit according to the manufacturer's instructions.
-
For inverse agonism, the IC50 value for the reduction in basal cAMP levels is determined. For antagonism, the IC50 value for the inhibition of agonist-stimulated cAMP production is calculated.
β-Arrestin Recruitment Assay
This assay measures the ability of Carazolol to promote the interaction between the β-adrenergic receptor and β-arrestin.
Materials:
-
Cells co-expressing the β-adrenergic receptor fused to a reporter fragment and β-arrestin fused to the complementary reporter fragment (e.g., DiscoverX PathHunter® system).
-
Carazolol.
-
Substrate for the reporter enzyme.
-
Luminometer.
Procedure:
-
Plate the engineered cells in a multi-well plate.
-
Treat the cells with varying concentrations of Carazolol.
-
After the incubation period, add the enzyme substrate.
-
Measure the luminescent signal, which is proportional to the extent of β-arrestin recruitment.
-
The EC50 value for β-arrestin recruitment is determined by plotting the luminescent signal against the concentration of Carazolol.
Visualizations of Key Pathways and Workflows
An In-Depth Technical Guide on Carazolol, with a Focus on the Stereochemistry of (+)-Carazolol as a Non-Selective Beta-Blocker
Abstract
Carazolol is a high-affinity, non-selective ligand for beta-adrenergic receptors (β-ARs), recognized for its potent inverse agonist properties at β1 and β2 subtypes and, conversely, as a full agonist at the β3 subtype. A critical aspect of its pharmacology is its stereochemistry. The beta-blocking activity is almost exclusively attributed to the (S)-(-)-enantiomer, while the (R)-(+)-enantiomer is significantly less potent, to the point of being considered inactive as a beta-blocker in many contexts. This guide provides a comprehensive technical overview of the pharmacological characteristics of Carazolol, detailing its stereoselective interactions, effects on downstream signaling pathways, and the experimental methodologies used to characterize these properties.
Core Pharmacological Properties
Carazolol is a carbazole-derived aryloxypropanolamine. Its interaction with β-ARs is multifaceted and highly dependent on both the receptor subtype and the stereoisomer .
-
β1- and β2-Adrenergic Receptors: At these subtypes, racemic Carazolol acts as a potent inverse agonist . Inverse agonists stabilize the receptor in an inactive conformation, reducing the basal level of signaling activity that occurs even in the absence of an agonist. This is primarily observed as a decrease in the basal production of cyclic AMP (cAMP). The crystal structure of the β2-adrenergic receptor in complex with Carazolol (PDB: 2RH1) provides a structural basis for this stabilizing interaction.
-
β3-Adrenergic Receptor: In contrast to its action at β1/β2 receptors, Carazolol functions as a full agonist at the β3-adrenoceptor. This leads to the stimulation of adenylyl cyclase and an increase in cAMP production, which can induce physiological responses such as lipolysis in adipocytes.[1]
The Critical Role of Stereochemistry: (+)-Carazolol vs. (-)-Carazolol
The pharmacological activity of Carazolol is highly stereospecific. The commercial drug is a racemic mixture of its two enantiomers: (S)-(-)-Carazolol and (R)-(+)-Carazolol.
-
(S)-(-)-Carazolol: This enantiomer is responsible for the vast majority of the high-affinity binding and beta-blocking activity.
-
(R)-(+)-Carazolol: This enantiomer exhibits significantly lower potency. Studies have shown that the (-)-stereoisomer has substantially greater potency than the (+)-stereoisomer.[2] One study reported that S(-)-carazolol is 60 times more potent than Rthis compound in competing for β-adrenergic receptor binding sites.[3] Furthermore, in vivo PET imaging studies have demonstrated that the uptake of the labeled R(+)-enantiomer is not receptor-specific, suggesting a lack of significant, high-affinity binding to β-adrenoceptors.[4]
Due to this pronounced stereoselectivity, This compound is considered to be pharmacologically inactive as a beta-blocker . Therefore, this guide focuses on the properties of the widely studied racemic mixture, with the understanding that the described beta-blocking and inverse agonist effects are driven by the (S)-(-)-enantiomer.
Quantitative Data: Binding Affinity and Functional Activity
The following tables summarize the quantitative parameters for racemic Carazolol. Specific binding affinity data for the (+)-enantiomer are not available in the literature, consistent with its low potency.
Table 1: Binding Affinity of (±)-Carazolol for β-Adrenergic Receptors
| Receptor Subtype | Ligand | K_d_ (nM) | K_i_ (nM) | Cell Type/Tissue | Reference(s) |
| β1-Adrenergic | (±)-Carazolol | 0.135 | - | Canine Ventricular Myocardium | [3] |
| β2-Adrenergic | (±)-Carazolol | 0.050 | - | Canine Lung | [3] |
| β-Adrenergic (cortical) | --INVALID-LINK---Carazolol | 0.15 | - | Rat Cerebral Cortex | [1] |
| β3-Adrenergic (human) | (±)-Carazolol | - | 2.0 ± 0.2 | CHO cells | [1] |
| Note: Binding affinity can be influenced by the presence of guanine nucleotides, indicating sensitivity to the G protein-coupling state of the receptor. |
Table 2: Functional Activity of (±)-Carazolol at β-Adrenergic Receptors
| Receptor Subtype | Assay | Parameter | Value | Cell Type/Tissue | Reference(s) |
| β1/β2-Adrenergic | cAMP Accumulation | Activity | Inverse Agonist | Various | |
| β3-Adrenergic (murine) | Adenylyl Cyclase Stimulation | EC_50_ | 25 nM | CHO cells | [1] |
| β3-Adrenergic (murine) | Adenylyl Cyclase Stimulation | Intrinsic Activity | 0.97 | CHO cells | [1] |
| Note: While the inverse agonist effect of Carazolol at β1/β2 receptors is well-established, specific IC50 values for the reduction of basal cAMP are not consistently reported in the literature. |
Signaling Pathways
β-adrenergic receptors primarily signal through G protein-dependent pathways, though G protein-independent signaling via β-arrestins is also a critical mechanism.
Gs Protein-cAMP Pathway
The canonical signaling pathway for β1 and β2-adrenergic receptors involves coupling to the stimulatory G protein, Gs. As an inverse agonist, Carazolol stabilizes the receptor in an inactive state, preventing Gs protein activation and subsequent cAMP production by adenylyl cyclase. At the β3 receptor, Carazolol acts as an agonist, promoting this same pathway.
β-Arrestin Pathway
Upon agonist-induced receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This uncouples the receptor from G proteins (desensitization) and can initiate separate, G protein-independent signaling cascades, such as the activation of mitogen-activated protein kinase (MAPK) pathways. Some ligands, known as "biased agonists," can preferentially activate one pathway over the other. The effect of Carazolol on β-arrestin recruitment is not well-quantified.
Experimental Protocols
The characterization of Carazolol's properties relies on two primary in vitro assays: radioligand binding assays to determine affinity and functional assays to measure its effect on signaling.
Competitive Radioligand Binding Assay
This assay determines the binding affinity (K_i_) of a test compound (unlabeled Carazolol) by measuring its ability to displace a radiolabeled ligand from the β-adrenergic receptor.
Methodology:
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the β-AR of interest (e.g., CHO cells, canine lung) in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Binding Reaction:
-
In a 96-well plate, add the following to each well: membrane preparation (10-50 µg protein), a fixed concentration of a suitable radioligand (e.g., --INVALID-LINK---Carazolol or [¹²⁵I]-Cyanopindolol) at or below its K_d_, and a range of concentrations of the unlabeled test compound.
-
For determining non-specific binding, a parallel set of wells should include a high concentration of a non-selective antagonist (e.g., 10 µM Propranolol).
-
Incubate the plate at a controlled temperature (e.g., 25-37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter plate (pre-soaked in a blocking agent like polyethyleneimine) using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding from total binding to obtain specific binding for each concentration of the test compound.
-
Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve and determine the IC50 value (the concentration that inhibits 50% of specific binding).
-
Calculate the inhibition constant (K_i_) using the Cheng-Prusoff equation: K_i_ = IC50 / (1 + [L]/K_d_) , where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.
-
cAMP Accumulation Functional Assay
This assay measures the ability of Carazolol to modulate adenylyl cyclase activity by quantifying intracellular cAMP levels. To measure inverse agonism, the assay quantifies the reduction in basal cAMP levels.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells expressing the β-AR of interest (e.g., HEK293) in a 96-well plate and grow to desired confluency.
-
If necessary, serum-starve the cells for a few hours prior to the assay to reduce basal signaling.
-
Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes to prevent the degradation of cAMP.
-
Add varying concentrations of Carazolol to the cells and incubate for a defined period (e.g., 15-30 minutes).
-
-
Cell Lysis:
-
Aspirate the medium and lyse the cells using the lysis buffer provided with a commercial cAMP assay kit.
-
-
cAMP Detection:
-
Quantify cAMP levels in the cell lysate using a competitive immunoassay format (e.g., HTRF, ELISA, or AlphaScreen).
-
In a typical assay, cAMP from the sample competes with a labeled cAMP tracer (e.g., biotin-cAMP) for binding to a specific anti-cAMP antibody. The resulting signal is inversely proportional to the amount of cAMP in the sample.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the concentration of cAMP in each sample by interpolating from the standard curve.
-
Plot the cAMP concentration as a function of the log concentration of Carazolol.
-
Analyze the dose-response curve to determine the IC50 (for inverse agonism) or EC50 (for agonism) of Carazolol.
-
Conclusion
Carazolol is a powerful pharmacological tool characterized by its high affinity for β-adrenergic receptors and its complex functional profile as a non-selective inverse agonist at β1/β2 receptors and a full agonist at the β3 receptor. A paramount consideration for its use and interpretation of data is its stereochemistry. The beta-blocking activity resides with the (S)-(-)-enantiomer, while the This compound enantiomer is largely devoid of this activity . The lack of specific binding data for this compound in the literature underscores its low potency. For researchers in drug development, Carazolol serves as a valuable reference compound for its potent inverse agonism and as a structural scaffold for designing novel β-AR ligands.
References
- 1. apexbt.com [apexbt.com]
- 2. Characterization of [3H](+/-)carazolol binding to beta-adrenergic receptors. Application to study of beta-adrenergic receptor subtypes in canine ventricular myocardium and lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Specific beta-adrenergic receptor binding of carazolol measured with PET - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (-)-Carazolol as a Beta-3 Adrenoceptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Carazolol, a compound traditionally classified as a high-potency beta-1 (β1) and beta-2 (β2) adrenoceptor antagonist, exhibits a paradoxical and potent agonist activity at the beta-3 (β3) adrenoceptor. This technical guide provides a comprehensive overview of the pharmacological profile of the active stereoisomer, (-)-Carazolol, at the β3-adrenoceptor. While much of the existing literature investigates the racemic mixture, the well-established stereoselectivity of adrenergic ligands strongly indicates that the β3-agonist activity resides in the (-)-enantiomer. This document collates the available quantitative data, details relevant experimental methodologies, and illustrates the key signaling pathways and experimental workflows, offering a critical resource for researchers exploring the therapeutic potential of β3-adrenoceptor modulation.
Introduction
The β3-adrenoceptor is a member of the G-protein coupled receptor (GPCR) family, predominantly expressed in adipose tissue and the urinary bladder. Its activation plays a key role in lipolysis and thermogenesis in adipocytes and relaxation of the detrusor muscle in the bladder. Consequently, β3-adrenoceptor agonists are of significant therapeutic interest for the treatment of metabolic disorders such as obesity and type 2 diabetes, as well as overactive bladder.
Carazolol is a carbazole-based aryloxypropanolamine. While its antagonist effects at β1 and β2 receptors are well-documented, its agonist activity at the β3 subtype presents a unique pharmacological profile. The interaction of carazolol with beta-adrenergic receptors is stereospecific, with the (-) stereoisomer demonstrating greater potency than the (+) stereoisomer[1]. This document will focus on the activity of (-)-Carazolol as the putative β3-adrenoceptor agonist, drawing from data on the racemic mixture and the established principles of stereopharmacology.
Quantitative Pharmacological Data
The following tables summarize the binding affinity and functional potency of racemic carazolol at the human and murine β3-adrenoceptors. Given the evidence of stereoselectivity, these agonist activities are attributed to the (-)-enantiomer.
Table 1: Binding Affinity of Carazolol at the Human Beta-3 Adrenoceptor [2]
| Parameter | Cell Line | Value |
| K_i | CHO cells expressing human β3-adrenoceptor | 2.0 ± 0.2 nM |
| IC_50 | CHO cells expressing human β3-adrenoceptor | 11.3 ± 1.2 nM |
Table 2: Functional Activity of Carazolol at the Murine Beta-3 Adrenoceptor [2]
| Parameter | Cell Line | Value |
| EC_50 | CHO cells expressing murine β3-adrenoceptor | 25 nM |
| Intrinsic Activity | CHO cells expressing murine β3-adrenoceptor | 0.97 |
Signaling Pathways of the Beta-3 Adrenoceptor
Activation of the β3-adrenoceptor by an agonist such as (-)-Carazolol primarily initiates a signaling cascade through the stimulatory G-protein, Gs. This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets to elicit a physiological response, such as lipolysis in adipocytes. There is also evidence to suggest that under certain conditions, the β3-adrenoceptor can couple to the inhibitory G-protein, Gi.
References
Pharmacological profile of (+)-Carazolol
An In-depth Technical Guide to the Pharmacological Profile of (+)-Carazolol
Introduction
Carazolol is a potent, non-selective beta-adrenergic receptor ligand widely utilized in pharmacological research.[1][2] Structurally, it features a carbazole moiety linked to a propanolamine side chain.[2] Carazolol exists as two stereoisomers, (+) and (-)-Carazolol. The interaction with beta-adrenergic receptors is stereospecific, with the (-)-enantiomer demonstrating significantly greater potency than the (+)-stereoisomer.[3][4] This technical guide provides a comprehensive overview of the pharmacological profile of Carazolol, with a focus on its binding affinities, functional activities at different beta-adrenergic receptor subtypes, and the downstream signaling pathways it modulates. Detailed experimental protocols for its characterization are also provided for research professionals.
Core Pharmacological Properties
Carazolol is distinguished by its complex pharmacological profile, acting as a high-affinity inverse agonist at β1 and β2-adrenergic receptors and, conversely, as a full agonist at the β3-adrenergic receptor subtype.[5][6]
Data Presentation: Receptor Binding and Functional Activity
The binding affinity and functional activity of Carazolol have been characterized across various beta-adrenergic receptor subtypes. The data, primarily from studies using racemic Carazolol, are summarized below.
Table 1: Binding Affinity of Carazolol for β-Adrenergic Receptors
| Receptor Subtype | Ligand | K_d_ (nM) | K_i_ (nM) | Cell Type/Tissue | Reference(s) |
| β-Adrenergic (Cortical) | [³H]Carazolol | 0.15 | - | Rat Cerebral Cortex | [5][7] |
| β1-Adrenergic | --INVALID-LINK--Carazolol | 0.135 | - | Canine Ventricular Myocardium | [5][6] |
| β2-Adrenergic | --INVALID-LINK--Carazolol | 0.050 | - | Canine Lung | [5][6] |
| β3-Adrenergic (Human) | Carazolol | - | 2.0 ± 0.2 | CHO cells | [1][5][7] |
Note: The binding affinity of Carazolol can be influenced by the presence of guanine nucleotides, indicating its sensitivity to the G protein-coupling state of the receptor.[3][5]
Table 2: Functional Activity of Carazolol at β-Adrenergic Receptors
| Receptor Subtype | Assay | Parameter | Value | Cell Type | Reference(s) |
| β1-Adrenergic | cAMP Accumulation | Inverse Agonist Activity | Not Quantified | - | [5] |
| β2-Adrenergic | cAMP Accumulation | Inverse Agonist Activity | Not Quantified | - | [5] |
| β3-Adrenergic (Murine) | Adenylyl Cyclase Stimulation | EC₅₀ | 25 nM | CHO cells | [5][7] |
| β3-Adrenergic (Murine) | Lipolysis | Agonist Activity | - | 3T3-F442A adipocytes | [8] |
Note: While the inverse agonist effect of Carazolol at β1 and β2 receptors is well-established, specific IC₅₀ values are not consistently available in the reviewed literature.[5]
Signaling Pathways
Carazolol's dual activity profile allows it to modulate distinct downstream signaling cascades depending on the receptor subtype.
Inverse Agonism at β1/β2-Adrenergic Receptors
The canonical signaling pathway for β1 and β2-adrenergic receptors involves coupling to the stimulatory G protein, Gs, which activates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP).[5][6] As an inverse agonist, Carazolol stabilizes the receptor in an inactive conformation, preventing this activation and thereby reducing basal levels of intracellular cAMP.[5] The crystal structure of the β2-adrenergic receptor in complex with Carazolol (PDB: 2RH1) provides the structural basis for this mechanism.[5][9]
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Characterization of [3H](+/-)carazolol binding to beta-adrenergic receptors. Application to study of beta-adrenergic receptor subtypes in canine ventricular myocardium and lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. apexbt.com [apexbt.com]
- 8. Carazolol: a potent, selective beta 3-adrenoceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-based discovery of β2-adrenergic receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Enantiomers of (+)-Carazolol and their Receptor Binding Characteristics
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carazolol, a potent non-selective β-adrenergic receptor antagonist, exists as a pair of enantiomers, (+)-Carazolol and (-)-Carazolol. This technical guide provides a comprehensive overview of the stereoselective interactions of these enantiomers with β-adrenergic receptors (β-ARs). It delves into their binding affinities, functional potencies, and the downstream signaling pathways they modulate, with a particular focus on G-protein and β-arrestin signaling. Detailed experimental protocols for chiral separation, radioligand binding assays, and functional assays are provided to facilitate further research and development in this area.
Introduction
Carazolol is a high-affinity β-adrenergic receptor antagonist widely used in research and clinical settings.[1] Its interaction with β-ARs is highly stereospecific, with one enantiomer exhibiting significantly greater potency than the other.[2] Understanding the distinct pharmacological profiles of the (+)- and (-)-Carazolol enantiomers is crucial for the development of more selective and effective therapeutic agents. This guide summarizes the current knowledge on the receptor binding and functional activity of Carazolol enantiomers, providing a valuable resource for researchers in pharmacology and drug discovery.
Receptor Binding Affinity of Carazolol Enantiomers
The binding affinity of a ligand for its receptor is a critical determinant of its potency. For Carazolol, the (-)-enantiomer consistently demonstrates a higher affinity for β-adrenergic receptors compared to the (+)-enantiomer. While specific K_i_ values for the individual enantiomers are not widely reported in a single comparative study, the literature qualitatively supports this stereoselectivity. Racemic Carazolol itself is a very potent, non-selective antagonist with high affinity for β1 and β2 receptors and also exhibits nanomolar affinity for the β3-adrenoceptor.[3][4] PET studies using S(-)-[¹¹C]carazolol have shown specific receptor binding in vivo, while the R(+) enantiomer displayed non-receptor-specific uptake, further highlighting the stereoselectivity of the interaction.[5]
Table 1: Binding Affinity (K_i_) of Racemic Carazolol at β-Adrenergic Receptors
| Receptor Subtype | K_i_ (nM) | Tissue/Cell Source | Reference |
| β1-adrenergic | ~0.1 - 0.5 | Representative Range | [3] |
| β2-adrenergic | ~0.1 - 0.5 | Representative Range | [3] |
| β3-adrenergic | 2.0 ± 0.2 | CHO cells (human) | [6] |
Functional Activity of Carazolol Enantiomers
The functional consequence of receptor binding is a crucial aspect of a drug's pharmacological profile. For β-adrenergic receptors, this is often assessed by measuring the modulation of adenylyl cyclase activity and subsequent changes in intracellular cyclic AMP (cAMP) levels. As an antagonist, Carazolol blocks the Gs protein-mediated signaling cascade initiated by agonists. Furthermore, some β-blockers, like carvedilol, have been shown to act as biased ligands, preferentially activating β-arrestin signaling pathways over G-protein signaling.[7] While the functional activities of individual Carazolol enantiomers are not extensively documented with specific EC50/IC50 values in the public domain, it is established that the (-)-stereoisomer is the more potent antagonist.[2]
Table 2: Functional Potency (IC50/EC50) of Racemic Carazolol
| Receptor Subtype | Assay | Parameter | Value (nM) | Cell Type | Reference |
| β3-adrenergic | Adenylyl Cyclase Stimulation | EC50 | 25 | Murine 3T3-F442A adipocytes | [6] |
| β3-adrenergic | Adenylyl Cyclase Stimulation | IC50 | 11.3 ± 1.2 | CHO cells (human) | [6] |
Signaling Pathways
β-adrenergic receptors primarily signal through two major pathways: the canonical G-protein pathway and the β-arrestin pathway.
G-Protein Signaling
Upon agonist binding, β-adrenergic receptors undergo a conformational change, leading to the activation of heterotrimeric G-proteins. β1- and β2-ARs predominantly couple to Gs, which activates adenylyl cyclase to produce cAMP. Carazolol, as an antagonist, binds to the receptor and prevents this agonist-induced activation.
β-Arrestin Signaling
β-arrestins were initially known for their role in receptor desensitization and internalization. However, they are now recognized as versatile scaffold proteins that can initiate G-protein-independent signaling cascades. Some ligands, termed "biased agonists," can preferentially activate β-arrestin pathways. While the differential effects of Carazolol enantiomers on β-arrestin signaling are an area of active research, some studies suggest that certain β-blockers can stimulate β-arrestin-dependent pathways.[7]
Experimental Protocols
Chiral Separation of Carazolol Enantiomers by HPLC
A common approach for the enantiomeric separation of β-blockers like Carazolol is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP).
Protocol:
-
Column: A polysaccharide-based chiral stationary phase, such as a tris-(3,5-dimethylphenyl) carbamate cellulose column (e.g., CelluCoat), is often effective.
-
Mobile Phase: A mixture of n-heptane, ethanol, and diethylamine is a common mobile phase. The exact ratio may need to be optimized, for example, 85:15:0.1 (v/v/v).
-
Flow Rate: A flow rate of 1.0 to 2.0 mL/min is typically used.
-
Detection: UV detection at a wavelength of 225 nm is suitable for Carazolol.
-
Sample Preparation: Dissolve the racemic Carazolol in the mobile phase or a compatible solvent.
-
Injection: Inject a small volume (e.g., 10-20 µL) of the sample onto the column.
-
Data Analysis: The two enantiomers will elute at different retention times, allowing for their separation and quantification.
Radioligand Binding Assay
This assay is used to determine the binding affinity (K_i_) of the Carazolol enantiomers for β-adrenergic receptors.
Protocol:
-
Membrane Preparation: Prepare cell membranes from a source rich in the β-adrenergic receptor subtype of interest.
-
Incubation: Incubate the membranes with a fixed concentration of a suitable radioligand (e.g., --INVALID-LINK--Carazolol) and varying concentrations of the unlabeled Carazolol enantiomer.
-
Equilibrium: Allow the binding to reach equilibrium.
-
Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled ligand to determine the IC50 value. The K_i_ value can then be calculated using the Cheng-Prusoff equation.
cAMP Accumulation Functional Assay
This assay measures the ability of Carazolol enantiomers to antagonize agonist-stimulated cAMP production.
Protocol:
-
Cell Culture: Culture cells expressing the β-adrenergic receptor of interest.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of the Carazolol enantiomer.
-
Stimulation: Stimulate the cells with a fixed concentration of a β-adrenergic agonist (e.g., isoproterenol).
-
Lysis: Lyse the cells to release intracellular cAMP.
-
Detection: Measure the amount of cAMP in the cell lysate using a commercially available kit (e.g., HTRF, ELISA).
-
Data Analysis: Plot the cAMP concentration against the concentration of the Carazolol enantiomer to determine the IC50 value.
Conclusion
The enantiomers of Carazolol exhibit significant stereoselectivity in their interaction with β-adrenergic receptors, with the (-)-enantiomer being the more potent antagonist. While quantitative data for the individual enantiomers is somewhat limited in the public domain, the provided protocols offer a clear framework for researchers to further investigate their distinct pharmacological properties. A deeper understanding of the differential effects of (+)- and (-)-Carazolol on both G-protein and β-arrestin signaling pathways will be instrumental in the design of next-generation β-blockers with improved therapeutic profiles.
References
- 1. Analysis of Full and Partial Agonists Binding to β2-Adrenergic Receptor Suggests a Role of Transmembrane Helix V in Agonist-Specific Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of [3H](+/-)carazolol binding to beta-adrenergic receptors. Application to study of beta-adrenergic receptor subtypes in canine ventricular myocardium and lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry [mdpi.com]
- 5. Specific beta-adrenergic receptor binding of carazolol measured with PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. β-Arrestin–Biased Allosteric Modulator Potentiates Carvedilol-Stimulated β Adrenergic Receptor Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A unique mechanism of β-blocker action: Carvedilol stimulates β-arrestin signaling - PMC [pmc.ncbi.nlm.nih.gov]
In vitro characterization of (+)-Carazolol
An In-Depth Technical Guide to the In Vitro Characterization of (+)-Carazolol
Introduction
Carazolol is a high-affinity, non-selective ligand for beta-adrenergic receptors (β-ARs) widely utilized in pharmacological research.[1][2] It is a carbazole-based compound belonging to the arylaminoethanol group of β-blockers.[3] Structurally, Carazolol possesses a chiral center, existing as two stereoisomers: S(-)-Carazolol and Rthis compound. The interaction with β-adrenergic receptors is highly stereospecific, with the S(-) stereoisomer demonstrating significantly greater potency than the R(+) stereoisomer.[4][5][6] While much of the literature focuses on the racemic mixture or the more potent S(-)-enantiomer, this guide will detail the in vitro characterization of the less active R(+)-enantiomer, this compound, and provide the methodologies to assess its pharmacological profile. In vivo studies have shown that the uptake of the labeled R(+) enantiomer of carazolol is not receptor-specific, highlighting its lower affinity.[7]
Functionally, Carazolol is a well-characterized inverse agonist at β1- and β2-adrenergic receptors, meaning it reduces the basal, constitutive activity of these receptors.[1] This is in contrast to a neutral antagonist, which would only block the action of an agonist. The inverse agonism of Carazolol is primarily defined by its ability to decrease the basal production of intracellular cyclic AMP (cAMP).[1] Interestingly, Carazolol acts as a full agonist at the β3-adrenergic receptor, stimulating adenylyl cyclase activity.[1][8]
This technical guide provides a comprehensive overview of the in vitro characterization of this compound, focusing on its binding affinity and functional activity at β-adrenergic receptors. Detailed experimental protocols and data presentation are included to aid researchers, scientists, and drug development professionals in their studies.
Data Presentation: Pharmacological Profile of Carazolol
Quantitative data for Carazolol's interaction with β-adrenergic receptors are summarized below. It is critical to note that most available data pertains to the racemic mixture (--INVALID-LINK--Carazolol) or does not specify the isomer, which typically implies the more potent S(-) form was studied. The R(+) enantiomer is known to be substantially less potent.[4][7][9]
Table 1: Binding Affinity of Carazolol for β-Adrenergic Receptors
| Receptor Subtype | Ligand | Kd (nM) | Ki (nM) | Cell Type/Tissue | Reference |
| β1-Adrenergic | --INVALID-LINK--Carazolol | 0.135 | - | Canine Ventricular Myocardium | [1] |
| β2-Adrenergic | --INVALID-LINK--Carazolol | 0.050 | - | Canine Lung | [1] |
| β-Adrenergic (cortical) | [3H]Carazolol | 0.15 | - | Rat Cerebral Cortex | [1] |
| β3-Adrenergic (human) | Carazolol | - | 2.0 ± 0.2 | CHO cells | [1] |
Note: The binding affinity of Carazolol can be influenced by the presence of guanine nucleotides, indicating its sensitivity to the G protein-coupling state of the receptor. Kinetic analysis suggests a two-step interaction, starting with a rapidly reversible, low-affinity association, followed by isomerization to a high-affinity, slowly reversible complex.[1][4]
Table 2: Functional Activity of Carazolol at β-Adrenergic Receptors
| Receptor Subtype | Assay | Parameter | Value | Cell Type | Reference |
| β1-Adrenergic | cAMP Accumulation | Inverse Agonist Activity | Not Quantified | - | [1] |
| β2-Adrenergic | cAMP Accumulation | Inverse Agonist Activity | Not Quantified | [1] | |
| β3-Adrenergic (murine) | Adenylyl Cyclase Stimulation | EC50 | 25 nM | CHO cells | [1][8] |
Note: While the inverse agonist effect of Carazolol at β1 and β2 receptors is well-established, specific IC50 values for the reduction in basal signaling are not consistently reported in the literature.[1]
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
Radioligand Binding Assay (Competition)
This assay is used to determine the binding affinity (Ki) of this compound by measuring its ability to compete with a known radioligand for binding to β-adrenergic receptors.
Methodology Overview:
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the β-adrenergic receptor of interest in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) with protease inhibitors.[10]
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.[11]
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 - 40,000 x g) to pellet the cell membranes.[10][11]
-
Wash the membrane pellet with fresh assay buffer, resuspend, and determine the protein concentration using a suitable method (e.g., BCA assay).[10][11] Store aliquots at -80°C.
-
-
Assay Procedure:
-
Perform the assay in a 96-well plate format in a final volume of 250 µL.[10]
-
Prepare serial dilutions of unlabeled this compound.
-
To each well, add the following in order: assay buffer, membrane preparation (e.g., 10-50 µg protein), a fixed concentration of a suitable radioligand (e.g., [3H]-Dihydroalprenolol or [125I]-Cyanopindolol), and the corresponding concentration of this compound.[2][10]
-
Total Binding: Wells containing membrane, radioligand, and buffer only.
-
Non-specific Binding (NSB): Wells containing membrane, radioligand, and a saturating concentration of a non-selective antagonist (e.g., 10 µM Propranolol).[2][11]
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[2]
-
-
Separation and Quantification:
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. This separates membrane-bound from free radioligand.[2]
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioactivity.[2]
-
Place filters in scintillation vials with a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.[2]
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.[2]
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]
-
cAMP Accumulation Assay
This functional assay measures the ability of this compound to act as an inverse agonist by quantifying its effect on basal intracellular cAMP levels.
Methodology Overview:
-
Cell Culture and Plating:
-
Culture cells expressing the β-adrenergic receptor of interest (e.g., HEK293 or CHO cells) in appropriate media.
-
Plate the cells into 96- or 384-well assay plates and grow to near confluence.
-
-
Assay Procedure:
-
Wash the cells with a serum-free medium or buffer.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX or Ro 20-1724) for a defined period to prevent cAMP degradation.[2]
-
Add varying concentrations of this compound to the cells. Include a vehicle control (for basal cAMP level) and a known agonist like Isoproterenol (as a positive control for receptor stimulation).
-
Incubate for a specific time (e.g., 30 minutes) at 37°C.
-
-
cAMP Quantification:
-
Lyse the cells to release intracellular cAMP.
-
Measure cAMP concentration using a commercially available kit. Common methods include:
-
HTRF (Homogeneous Time-Resolved Fluorescence): Based on a competitive immunoassay between native cAMP and a labeled cAMP conjugate.[12][13]
-
Luminescence-based assays (e.g., Promega cAMP-Glo™): These assays use a PKA-luciferase coupled reaction where the amount of light produced is inversely proportional to the cAMP concentration.[14]
-
Enzyme Fragment Complementation (EFC) (e.g., DiscoveRx cAMP Hunter™): A competitive immunoassay where cellular cAMP competes with enzyme-donor-labeled cAMP for antibody binding.[15]
-
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Convert the raw assay signal (e.g., fluorescence ratio or luminescence) to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the log concentration of this compound.
-
For inverse agonism, determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in the basal cAMP level.
-
β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the receptor upon ligand binding, a key event in receptor desensitization and G protein-independent signaling.
Methodology Overview (using DiscoverX PathHunter® as an example): [1][16]
-
Cell Line:
-
Assay Principle:
-
Ligand binding to the GPCR-PK fusion protein induces a conformational change that promotes β-arrestin-EA recruitment.
-
The proximity of PK and EA allows them to complement, forming a functional β-galactosidase enzyme.
-
The active enzyme hydrolyzes a substrate, generating a chemiluminescent signal that is directly proportional to the extent of β-arrestin recruitment.[16]
-
-
Assay Procedure:
-
Plate the PathHunter® cells in the recommended assay plates and incubate.
-
Prepare serial dilutions of this compound and appropriate controls (vehicle and a known agonist).
-
Add the compounds to the cells and incubate for a specified time (e.g., 90 minutes) at 37°C.
-
Add the detection reagents containing the chemiluminescent substrate.
-
Incubate at room temperature to allow signal development.
-
Measure the chemiluminescent signal using a plate reader.
-
-
Data Analysis:
-
Plot the signal intensity (Relative Light Units) against the log concentration of this compound.
-
Determine the EC50 value for β-arrestin recruitment by fitting the data to a sigmoidal dose-response curve.
-
It is important to note that the effect of Carazolol on β-arrestin recruitment is not well-quantified in the available literature, and further investigation is required.[1]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Characterization of [3H](+/-)carazolol binding to beta-adrenergic receptors. Application to study of beta-adrenergic receptor subtypes in canine ventricular myocardium and lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. Characterization of [3H](+/-)carazolol binding to beta-adrenergic receptors. Application to study of beta-adrenergic receptor subtypes in canine ventricular myocardium and lung.: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 7. Specific beta-adrenergic receptor binding of carazolol measured with PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Carazolol: a potent, selective beta 3-adrenoceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. benchchem.com [benchchem.com]
- 12. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. cAMP-Glo™ Assay [promega.sg]
- 15. cosmobio.co.jp [cosmobio.co.jp]
- 16. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
(+)-Carazolol Molecular Interactions with GPCRs: An In-depth Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Carazolol is a potent, non-selective beta-adrenergic receptor ligand characterized by its high affinity and slow dissociation kinetics.[1] It serves as a critical pharmacological tool for the study of G-Protein Coupled Receptors (GPCRs), particularly the β-adrenergic receptor family. Carazolol exhibits complex pharmacology, acting as a partial inverse agonist at β1 and β2-adrenergic receptors (β1AR, β2AR) and a full agonist at the β3-adrenergic receptor (β3AR).[1][2] A key feature of its interaction is stereospecificity, with the (-)-enantiomer demonstrating significantly greater potency than the (+)-enantiomer.[3][4] This guide provides a comprehensive technical overview of the molecular interactions of Carazolol with GPCRs, detailing quantitative binding data, the structural basis of its interactions, its impact on signaling pathways, and the experimental protocols used for its characterization.
Quantitative Data: Binding Affinities and Kinetics
The interaction of Carazolol with β-adrenergic receptors is characterized by high affinity, typically in the picomolar to nanomolar range. The data presented below are derived from radioligand binding assays, primarily using tritiated racemic --INVALID-LINK--Carazolol.
Table 1: Equilibrium Dissociation Constants (Kd) for [³H]-Carazolol
| Receptor Source | Predominant Receptor Subtype(s) | Kd (pM) | Reference |
|---|---|---|---|
| Canine Ventricular Myocardium | ~85% β1 | 135 | [1] |
| Canine Lung | ~95% β2 | 50 | [1] |
| Rat Cerebral Cortex | β1 and β2 | 150 |[1] |
Table 2: Kinetic and Affinity Parameters of Carazolol | Parameter | Value / Description | Receptor Subtype(s) | Notes | Reference | | :--- | :--- | :--- | :--- | :--- | | Stereospecificity | The (-)-stereoisomer has greater potency than the (+)-stereoisomer. | β-adrenergic | A hallmark of Carazolol's interaction with its receptor.[3][4] | | Association Rate (kon) | ~2-fold greater than [³H]-dihydroalprenolol (DHA). | β-adrenergic (rat brain) | Contributes to its high affinity.[1] | | Dissociation Rate (koff) | Very slow; ~2-fold lower than [³H]-DHA. | β-adrenergic (rat brain) | Suitable for long-duration binding experiments.[1] | | β3-AR Affinity | Nanomolar range. | Human and Murine β3 | Acts as a full agonist at the β3 receptor.[1] | | Interaction Model | Two-phase interaction: an initial, rapidly reversible "low" affinity association followed by isomerization to a high-affinity, slowly reversible complex. | β-adrenergic | This kinetic behavior is a distinguishing feature.[3][5] |
Structural Basis of Molecular Interactions
The high-resolution crystal structure of the human β2-adrenergic receptor in complex with the partial inverse agonist (-)-Carazolol (PDB: 2RH1) provides a detailed atomic view of their interaction.[2][6]
-
Binding Pocket : Carazolol binds within the orthosteric binding site, a pocket formed by the transmembrane (TM) helices of the receptor.[7][8]
-
Key Interacting Residues : The carbazole moiety of Carazolol is positioned adjacent to hydrophobic residues Phe289(6.51), Phe290(6.52), and Trp286(6.48) in TM6.[6] A critical salt bridge is formed between the ligand's protonated amine and the highly conserved Asp113(3.32) in TM3.[9] Additionally, the hydroxyl group on Carazolol's side chain forms hydrogen bonds with Ser203(5.42) in TM5.[9]
-
Stereoselectivity : The higher potency of the (-)-enantiomer is attributed to its optimal stereochemical fit within the binding pocket, allowing for more favorable interactions with key residues like Asp113 and the serine residues in TM5.
-
Inverse Agonism : As a partial inverse agonist at the β2AR, Carazolol binding stabilizes an inactive conformation of the receptor, thereby reducing its basal (agonist-independent) activity.[6][9] The crystal structure reveals extensive interactions that lock the receptor in this inactive state.[6]
GPCR Signaling Pathways Modulated by Carazolol
Carazolol differentially modulates the canonical Gs-protein signaling pathway depending on the β-adrenergic receptor subtype.
Antagonism/Inverse Agonism at β1/β2-Adrenergic Receptors
At β1 and β2 receptors, Carazolol acts as an antagonist or partial inverse agonist, blocking the downstream signaling cascade initiated by endogenous agonists like epinephrine.[1] By binding to the receptor, it prevents the activation of the associated Gs protein, thereby inhibiting adenylyl cyclase and the subsequent production of the second messenger cyclic AMP (cAMP).[1]
Caption: Carazolol blocks β1/β2-AR signaling.
Agonism at β3-Adrenergic Receptors
In contrast, Carazolol acts as a full agonist at β3 receptors.[1] Binding to β3AR induces a conformational change that activates the Gs protein, stimulating adenylyl cyclase, increasing cAMP levels, and activating Protein Kinase A (PKA) to elicit a cellular response.[1]
Caption: Carazolol activates β3-AR signaling.
Experimental Protocols
Characterizing the interaction of this compound with GPCRs involves a suite of standardized biochemical and cellular assays.
Membrane Preparation
This is a foundational protocol to isolate crude cell membranes containing the GPCR of interest from tissues or cultured cells.[1][10]
-
Cell Harvesting : Culture cells expressing the target receptor to confluency. Detach cells using an enzyme-free dissociation buffer or by scraping.[10]
-
Pelleting : Transfer the cell suspension to a conical tube and centrifuge at ~300 x g for 5 minutes at 4°C. Discard the supernatant.[10]
-
Lysis : Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 10 mM Tris-HCl, pH 7.4, 5 mM EDTA, with protease inhibitors).[10]
-
Homogenization : Homogenize the suspension on ice using a Dounce or polytron homogenizer to disrupt the cells.[10]
-
Centrifugation : Centrifuge the homogenate at ~20,000 x g for 20 minutes at 4°C to pellet the membranes.[10]
-
Washing : Discard the supernatant, resuspend the membrane pellet in a suitable buffer, and repeat the centrifugation step.
-
Final Preparation : Resuspend the final membrane pellet in a Storage Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 10% Sucrose), determine protein concentration (e.g., via Bradford assay), aliquot, and store at -80°C.[10]
Radioligand Binding Assays
These assays use a radiolabeled form of Carazolol (e.g., [³H]-Carazolol) to directly measure binding to the receptor.[1][11]
This experiment measures total and non-specific binding at various radioligand concentrations to determine receptor density (Bmax) and radioligand affinity (Kd).[10]
Caption: Workflow for determining Kd and Bmax.
This assay measures the ability of an unlabeled test compound (like this compound) to compete with a fixed concentration of radiolabeled ligand for receptor binding, allowing determination of the test compound's inhibition constant (Ki).[1]
Caption: Workflow for determining Ki of a test compound.
Functional Assay: cAMP Accumulation
This assay measures the functional consequence of receptor modulation by quantifying the production of the second messenger cAMP. It is used to classify compounds as agonists, antagonists, or inverse agonists.[1][11]
-
Cell Culture : Plate cells expressing the desired β-adrenergic receptor subtype in a multi-well plate and grow to confluency.[11]
-
Pre-treatment : Pre-incubate cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Compound Treatment : Treat cells with:
-
For Agonist/Inverse Agonist activity : Increasing concentrations of the test compound (e.g., Carazolol).
-
For Antagonist activity : A fixed concentration of a known agonist (e.g., Isoproterenol) in the presence of increasing concentrations of the test compound.
-
-
Incubation : Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Cell Lysis : Lyse the cells to release intracellular cAMP.
-
cAMP Quantification : Measure cAMP levels using a suitable detection method, such as ELISA, HTRF, or other competitive immunoassays.
-
Data Analysis : Plot the cAMP concentration against the log of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists/inverse agonists).[11]
Caption: Workflow for functional cAMP analysis.
Conclusion
This compound, and its more potent enantiomer (-)-Carazolol, are indispensable tools in GPCR pharmacology. The compound's high affinity, slow kinetics, and subtype-dependent pharmacology (inverse agonism at β1/β2, agonism at β3) provide a unique profile for receptor characterization.[1] Structural studies have elucidated the precise molecular interactions underpinning its high-affinity binding and inverse agonism.[6] The detailed protocols for binding and functional assays outlined herein provide a robust framework for researchers to utilize Carazolol in probing the complexities of β-adrenergic receptor function, aiding in the broader goals of drug discovery and the fundamental understanding of GPCR signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of [3H](+/-)carazolol binding to beta-adrenergic receptors. Application to study of beta-adrenergic receptor subtypes in canine ventricular myocardium and lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. Characterization of [3H](+/-)carazolol binding to beta-adrenergic receptors. Application to study of beta-adrenergic receptor subtypes in canine ventricular myocardium and lung.: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 6. High Resolution Crystal Structure of an Engineered Human β2-Adrenergic G protein-Coupled Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conserved binding mode of human β2 adrenergic receptor inverse agonists and antagonist revealed by X-ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pathway and mechanism of drug binding to G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-based discovery of β2-adrenergic receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
The Role of (+)-Carazolol in Receptor Pharmacology: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carazolol, a potent carbazole derivative, is a widely utilized tool in the study of adrenergic receptors. It is a non-selective ligand for β-adrenergic receptors, exhibiting high affinity.[1] Notably, carazolol displays distinct pharmacological properties depending on the receptor subtype and its stereochemistry. While it is recognized as a potent inverse agonist at β1 and β2-adrenergic receptors, it functions as a full agonist at the β3-adrenergic receptor.[2][3] The stereoisomers of carazolol exhibit different potencies, with the (-)-enantiomer showing greater potency than the (+)-enantiomer.[4][5] In fact, the uptake of the labeled R(+) enantiomer of carazolol has been shown to be not receptor-specific, a critical consideration in experimental design.[6]
This technical guide provides a comprehensive overview of the use of (+)-Carazolol in receptor pharmacology, with a focus on its binding characteristics, functional activity, and the experimental methodologies employed to investigate its interactions with adrenergic receptors.
Core Pharmacological Properties
Carazolol's high affinity and slow dissociation rate make it an invaluable tool for studying the binding kinetics of G-protein coupled receptors (GPCRs), particularly the beta-adrenergic receptor family.[7] Its interaction with these receptors is complex, involving an initial rapidly reversible, lower-affinity association, followed by isomerization to a high-affinity, slowly reversible complex.[4]
As an inverse agonist at β1 and β2-adrenergic receptors, carazolol stabilizes the inactive conformation of the receptor, thereby reducing its basal or constitutive activity.[2] This is primarily observed as a decrease in the basal levels of intracellular cyclic AMP (cAMP).[2] The crystal structure of the β2-adrenergic receptor in complex with carazolol provides a structural basis for this inverse agonism, showing how its binding prevents the conformational changes required for G-protein coupling and activation.[2] Conversely, at the β3-adrenergic receptor, carazolol acts as a full agonist, stimulating adenylyl cyclase and inducing responses such as lipolysis.[1][3]
Data Presentation
The following tables summarize the quantitative data for Carazolol's binding affinity and functional activity at various β-adrenergic receptor subtypes.
Table 1: Binding Affinity of Carazolol for β-Adrenergic Receptors
| Receptor Subtype | Ligand | Kd (nM) | Ki (nM) | Cell Type/Tissue |
| β1-Adrenergic | --INVALID-LINK--Carazolol | 0.135 | - | Canine Ventricular Myocardium |
| β2-Adrenergic | --INVALID-LINK--Carazolol | 0.050 | - | Canine Lung |
| β-Adrenergic (cortical) | [3H]Carazolol | 0.15 | - | Rat Cerebral Cortex |
| Human β3-Adrenergic | Carazolol | - | 2.0 ± 0.2 | CHO cells |
Note: The binding affinity of Carazolol can be influenced by the presence of guanine nucleotides, reflecting its sensitivity to the G-protein coupling state of the receptor.[2][4]
Table 2: Functional Activity of Carazolol at β-Adrenergic Receptors
| Receptor Subtype | Assay | Parameter | Value | Cell Type |
| β1-Adrenergic | cAMP Accumulation | Inverse Agonist Activity | Not Quantified | - |
| β2-Adrenergic | cAMP Accumulation | Inverse Agonist Activity | Not Quantified | - |
| Murine β3-Adrenergic | Adenylyl Cyclase Stimulation | EC50 | 25 nM | CHO cells |
| Human β3-Adrenergic | - | IC50 | 11.3 ± 1.2 nM | CHO cells |
Note: While the inverse agonist effect of Carazolol on cAMP production at β1 and β2 receptors is well-established qualitatively, specific IC50 values are not consistently available in the reviewed literature.[2]
Experimental Protocols
Detailed methodologies for key experiments involving Carazolol are provided below.
Radioligand Binding Assays
Radioligand binding assays are fundamental for characterizing the affinity of ligands for their receptors.[8] [3H]-Carazolol is a commonly used radioligand for this purpose.[7]
a) Membrane Preparation
-
Cell Harvesting: Culture cells expressing the target receptor to confluency.
-
Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 10 mM Tris-HCl, pH 7.4, 5 mM EDTA, with protease inhibitors).[8]
-
Homogenization: Homogenize the cell suspension on ice.[8]
-
Centrifugation: Centrifuge the homogenate to pellet the membranes (e.g., 20,000 x g for 20 minutes at 4°C).[8]
-
Washing: Resuspend the pellet in fresh Lysis Buffer and repeat the centrifugation.[8]
-
Final Resuspension: Resuspend the final membrane pellet in a suitable Storage Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 0.5 mM EDTA, 10 mM MgCl2, 10% Sucrose) and determine the protein concentration.[8] Store aliquots at -80°C.[8]
b) Saturation Binding Assay
This assay determines the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand.[8]
-
Preparation: Prepare serial dilutions of [3H]-Carazolol.
-
Assay Setup: In triplicate, set up tubes for "Total Binding" and "Non-Specific Binding" (NSB). For NSB tubes, add a high concentration of an unlabeled antagonist (e.g., 10 µM Propranolol).[7]
-
Incubation: Add the membrane preparation and the corresponding [3H]-Carazolol concentration to each tube. Incubate to allow binding to reach equilibrium.[7]
-
Filtration: Rapidly terminate the reaction by filtering the contents through glass fiber filters to separate bound from free radioligand.[8]
-
Washing: Wash the filters with ice-cold Wash Buffer.[8]
-
Counting: Measure the radioactivity on the filters using a scintillation counter.[8]
-
Data Analysis: Calculate specific binding (Total Binding - NSB) and plot it against the radioligand concentration to determine Kd and Bmax.[8]
c) Competition Binding Assay
This assay measures the ability of an unlabeled test compound to compete with a fixed concentration of [3H]-Carazolol, allowing for the determination of the test compound's inhibition constant (Ki).[7]
-
Preparation: Prepare serial dilutions of the unlabeled test compound.
-
Assay Setup: Set up triplicate tubes for total binding, NSB, and each concentration of the test compound.
-
Incubation: Add a fixed concentration of [3H]-Carazolol (typically near its Kd), the membrane preparation, and the test compound dilutions to the appropriate tubes.[7] Incubate to reach equilibrium.
-
Filtration, Washing, and Counting: Follow the same procedure as in the saturation binding assay.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]-Carazolol and Kd is its dissociation constant.[7]
cAMP Accumulation Assay
This functional assay measures the ability of Carazolol to modulate the production of the second messenger cAMP.[2]
-
Cell Culture: Plate cells expressing the desired β-adrenergic receptor subtype.[2]
-
Compound Treatment: Treat the cells with a range of concentrations of Carazolol. To measure inverse agonism, no stimulating agonist is added. To measure antagonism, cells are co-treated with a known agonist.
-
Cell Lysis: After incubation, lyse the cells to release intracellular cAMP.
-
cAMP Quantification: Measure the cAMP concentration in the cell lysates using a commercially available kit (e.g., HTRF or ELISA).[2]
-
Data Analysis: Plot the cAMP levels against the Carazolol concentration. For inverse agonism, this will show a decrease from basal levels, from which an IC50 can be determined.[2] For agonism (at β3-receptors), this will show an increase, from which an EC50 can be determined.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows described.
Conclusion
This compound is a versatile and powerful pharmacological tool for the characterization of β-adrenergic receptors. Its distinct activities as an inverse agonist at β1/β2 subtypes and a full agonist at the β3 subtype, combined with its high binding affinity, make it particularly well-suited for a range of in vitro studies. The detailed protocols and compiled data provided in this guide offer a solid foundation for researchers to effectively employ this compound in their investigations of GPCR pharmacology, aiding in the elucidation of receptor function and the development of novel therapeutics. The clear distinction in the activity of its enantiomers underscores the importance of stereochemistry in drug-receptor interactions.
References
- 1. apexbt.com [apexbt.com]
- 2. benchchem.com [benchchem.com]
- 3. Carazolol: a potent, selective beta 3-adrenoceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of [3H](+/-)carazolol binding to beta-adrenergic receptors. Application to study of beta-adrenergic receptor subtypes in canine ventricular myocardium and lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. Specific beta-adrenergic receptor binding of carazolol measured with PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Technical Guide to the Chemoenzymatic Synthesis of Carazolol Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemoenzymatic synthesis of carazolol enantiomers, focusing on modern biocatalytic approaches that offer high stereoselectivity and efficiency. Carazolol, a potent β-adrenergic receptor antagonist, is clinically used as a racemic mixture, although its pharmacological activity primarily resides in the (S)-enantiomer. The development of stereoselective synthetic routes is crucial for producing enantiopure carazolol, enabling a more precise understanding of its pharmacological and toxicological profile.
This document details two primary enzymatic strategies for the synthesis of optically enriched carazolol: lipase-catalyzed kinetic resolution of a key chiral intermediate and alcohol dehydrogenase (ADH)-catalyzed asymmetric reduction of a prochiral ketone. The methodologies and data presented are primarily based on the novel chemoenzymatic route developed by Borowiecki et al. (2022), which represents the first reported enzymatic synthesis of carazolol enantiomers.[1]
Overview of Synthetic Strategies
The chemoenzymatic synthesis of carazolol enantiomers hinges on the strategic use of biocatalysts to introduce chirality early in the synthetic pathway. Two effective methods have been demonstrated:
-
Lipase-Catalyzed Kinetic Resolution: This approach utilizes a lipase to selectively acylate one enantiomer of a racemic chlorohydrin precursor, allowing for the separation of the acylated and unreacted enantiomers.
-
Alcohol Dehydrogenase (ADH)-Catalyzed Asymmetric Reduction: This method employs an ADH to reduce a prochiral ketone to a chiral chlorohydrin with high enantioselectivity, directly yielding an optically pure intermediate.
These enzymatic steps provide access to a key chiral building block, which is then converted to the final carazolol enantiomers through subsequent chemical transformations.
Experimental Protocols
Lipase-Catalyzed Kinetic Resolution of rac-2-(3-chloro-2-hydroxypropyl)-1H-isoindole-1,3(2H)-dione
This protocol describes the kinetic resolution of a racemic chlorohydrin intermediate using an immobilized lipase, Amano PS-IM.
Materials:
-
rac-2-(3-chloro-2-hydroxypropyl)-1H-isoindole-1,3(2H)-dione
-
Immobilized lipase from Burkholderia cepacia (Amano PS-IM)
-
Vinyl acetate
-
tert-Butyl methyl ether (TBME)
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
To a solution of racemic chlorohydrin (50 mg) in TBME (1 mL), add Amano PS-IM lipase (25 mg).
-
Add vinyl acetate (54 mg, 58 μL, 3 equivalents) to the mixture.
-
Stir the reaction mixture at 800 rpm using a magnetic stirrer at a controlled temperature.
-
Monitor the reaction progress by chiral HPLC to determine the enantiomeric excess of the unreacted alcohol and the acetylated product.
-
The reaction is stopped at approximately 50% conversion to achieve high enantiomeric excess for both the remaining substrate and the product.
-
Separate the enzyme by filtration and isolate the product and remaining substrate using standard chromatographic techniques.
ADH-Catalyzed Asymmetric Reduction of 2-(3-chloro-2-oxopropyl)-1H-isoindole-1,3(2H)-dione
This protocol details the asymmetric reduction of a prochiral ketone using a recombinant alcohol dehydrogenase from Lactobacillus kefir (Lk-ADH-Lica) overexpressed in E. coli.
Materials:
-
2-(3-chloro-2-oxopropyl)-1H-isoindole-1,3(2H)-dione
-
Lyophilized E. coli cells overexpressing Lk-ADH-Lica
-
2-Propanol (as a co-substrate for cofactor regeneration)
-
Buffer solution (e.g., Tris-HCl)
-
Orbital shaker
-
Standard laboratory glassware
Procedure:
-
In a suitable reaction vessel, dissolve the prochiral ketone in a buffer solution.
-
Add lyophilized E. coli/Lk-ADH-Lica cells to the solution.
-
Add 2-propanol as the co-substrate.
-
Incubate the mixture on an orbital shaker at a controlled temperature and shaking speed.
-
Monitor the conversion of the ketone to the chiral chlorohydrin by HPLC.
-
Upon completion, extract the product from the aqueous phase using an organic solvent.
-
Purify the resulting chiral chlorohydrin by column chromatography.
Chemical Synthesis of (R)-Carazolol from (R)-chlorohydrin
The enantiopure (R)-chlorohydrin obtained from the enzymatic resolution or reduction is converted to (R)-carazolol through a two-step chemical process.
Procedure:
-
Epoxidation: The (R)-chlorohydrin is treated with a base (e.g., sodium hydroxide) in a suitable solvent to yield the corresponding (R)-glycidyl phthalimide.
-
Aminolysis: The resulting epoxide is then reacted with isopropylamine to open the epoxide ring and form (R)-carazolol.
Data Presentation
The following tables summarize the quantitative data for the chemoenzymatic synthesis of carazolol enantiomers.
Table 1: Lipase-Catalyzed Kinetic Resolution of racemic chlorohydrin
| Enzyme | Acyl Donor | Solvent | Temp. (°C) | Time (h) | Conversion (%) | ee_s (%) | ee_p (%) | E-value |
| Amano PS-IM | Vinyl acetate | TBME | 40 | 24 | ~50 | >99 | >99 | >200 |
Data is generalized from the findings of Borowiecki et al. (2022). ee_s: enantiomeric excess of the substrate; ee_p: enantiomeric excess of the product.
Table 2: ADH-Catalyzed Asymmetric Reduction of prochiral ketone
| Enzyme | Substrate Conc. (mM) | Co-substrate | Conversion (%) | Product ee (%) |
| E. coli/Lk-ADH-Lica | up to 100 | 2-Propanol | >99 | >99 |
Data is based on the results for similar substrates in Borowiecki et al. (2022).
Table 3: Enantiomeric Excess of Synthesized Carazolol
| Enantiomer | Synthetic Route | Final ee (%) |
| (R)-(+)-Carazolol | From (R)-chlorohydrin | 96-99.9 |
Source: Borowiecki et al. (2022).[1]
Visualization of Workflows
The following diagrams illustrate the experimental workflows for the chemoenzymatic synthesis of carazolol enantiomers.
References
Methodological & Application
Application Notes and Protocols: (+)-Carazolol Radioligand Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Carazolol is a high-affinity, non-selective antagonist for beta-adrenergic receptors, making it a valuable tool in pharmacological research and drug development.[1] Radioligand binding assays using tritiated carazolol ([³H]-(+)-Carazolol) are considered a gold standard for characterizing beta-adrenergic receptors due to their sensitivity and robustness.[2][3] These assays allow for the determination of key receptor-ligand interaction parameters, including receptor density (Bmax), ligand affinity (Kd), and the inhibition constant (Ki) of unlabeled competitor compounds.[1][2][3]
This document provides detailed protocols for both saturation and competition radioligand binding assays using [³H]-(+)-Carazolol.
Principle of the Assay
Radioligand binding assays are based on the interaction between a radiolabeled ligand (in this case, [³H]-(+)-Carazolol) and its specific receptor target.[4] By measuring the amount of radioligand bound to the receptor at equilibrium, researchers can quantify the receptor density and the ligand's binding affinity. The assays are typically performed using cell membranes containing the receptor of interest.[2][4] Unbound radioligand is separated from the receptor-bound radioligand by rapid filtration.[2]
There are two primary types of radioligand binding assays:
-
Saturation Binding Assay: This experiment determines the total number of specific binding sites (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand.[2][3] It involves incubating a fixed amount of membrane preparation with increasing concentrations of the radioligand.[1][2]
-
Competition Binding Assay: This assay is used to determine the affinity (Ki) of an unlabeled test compound for the receptor.[2][3] It involves incubating the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor.[1][2]
Data Presentation
The quantitative data obtained from this compound radioligand binding assays are summarized below. These parameters are crucial for understanding the pharmacological profile of the receptor and the potency of test compounds.
| Parameter | Description | Typical Units | Assay Type |
| Kd (Equilibrium Dissociation Constant) | The concentration of radioligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value indicates higher binding affinity. | pM or nM | Saturation |
| Bmax (Maximum Receptor Density) | The total concentration of specific binding sites in the sample. It is often expressed per unit of protein. | fmol/mg protein or sites/cell | Saturation |
| IC50 (Half Maximal Inhibitory Concentration) | The concentration of a competing ligand that displaces 50% of the specific binding of the radioligand. | nM or µM | Competition |
| Ki (Inhibition Constant) | The equilibrium dissociation constant of an unlabeled competing ligand. It is a measure of the competitor's affinity for the receptor, calculated from the IC50 value. | nM or µM | Competition |
Experimental Protocols
I. Membrane Preparation
This protocol describes the preparation of crude membrane fractions from cultured cells or tissues expressing beta-adrenergic receptors.
Materials:
-
Lysis Buffer: 10 mM Tris-HCl, pH 7.4, 5 mM EDTA, 1x Protease Inhibitor Cocktail
-
Storage Buffer: 50 mM Tris-HCl, pH 7.4, 0.5 mM EDTA, 10 mM MgCl₂, 10% Sucrose
-
Cultured cells or tissue sample
-
Dounce homogenizer or polytron
-
High-speed centrifuge
Procedure:
-
Cell Harvesting: Harvest cultured cells and wash with ice-cold phosphate-buffered saline (PBS). For tissues, dissect and place in ice-cold PBS.
-
Lysis: Resuspend the cell pellet or minced tissue in ice-cold Lysis Buffer.
-
Homogenization: Homogenize the suspension on ice using a Dounce homogenizer (10-20 strokes) or a polytron.[5]
-
Low-Speed Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.[6]
-
High-Speed Centrifugation: Transfer the supernatant to a new tube and centrifuge at 20,000-40,000 x g for 20-30 minutes at 4°C to pellet the membranes.[5][6]
-
Washing: Discard the supernatant and resuspend the membrane pellet in fresh Lysis Buffer. Repeat the high-speed centrifugation.
-
Final Resuspension and Storage: Resuspend the final membrane pellet in Storage Buffer.
-
Protein Quantification: Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).[5]
-
Storage: Aliquot the membrane preparation and store at -80°C until use. Avoid repeated freeze-thaw cycles.[5]
II. Saturation Binding Assay Protocol
This assay is performed to determine the Kd and Bmax of [³H]-(+)-Carazolol.
Materials:
-
Membrane preparation
-
[³H]-(+)-Carazolol
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Unlabeled competitor (e.g., Propranolol) for non-specific binding determination
-
96-well filter plates (GF/C glass fiber)
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Prepare Radioligand Dilutions: Prepare serial dilutions of [³H]-(+)-Carazolol in Assay Buffer. The concentration range should typically span from 0.1 to 10 times the expected Kd.[1]
-
Assay Setup: In a 96-well plate, set up triplicate wells for each concentration of [³H]-(+)-Carazolol for both "Total Binding" and "Non-Specific Binding" (NSB).
-
Add Radioligand: Add the appropriate [³H]-(+)-Carazolol dilution to each well.
-
Add Membranes: Add a consistent amount of the diluted membrane preparation (e.g., 20-50 µg protein per well) to each well.[5]
-
Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle shaking to allow the binding to reach equilibrium.[5]
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a GF/C glass fiber filter plate using a cell harvester.[5]
-
Washing: Wash the filters three to four times with ice-cold Wash Buffer to remove unbound radioligand.[5][6]
-
Counting: Dry the filters, add scintillation fluid, and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate "Specific Binding" by subtracting the average NSB counts from the average Total Binding counts for each radioligand concentration.[1]
-
Plot Specific Binding versus the concentration of [³H]-(+)-Carazolol.
-
Fit the data using non-linear regression to a one-site binding model to determine the Kd and Bmax.[1]
-
Caption: Workflow for the this compound Saturation Binding Assay.
III. Competition Binding Assay Protocol
This assay determines the Ki of an unlabeled test compound.
Materials:
-
Same as for the Saturation Binding Assay, plus the unlabeled test compound(s).
Procedure:
-
Prepare Competitor Dilutions: Prepare serial dilutions of the unlabeled test compound in Assay Buffer.
-
Assay Setup: In a 96-well plate, set up the following wells in triplicate:
-
Total Binding Wells: Add Assay Buffer.
-
Non-Specific Binding (NSB) Wells: Add a high concentration of a standard unlabeled competitor (e.g., 20 µM Propranolol).[5]
-
Competition Wells: Add the appropriate dilution of the test compound.
-
-
Add Radioligand: Add a fixed concentration of [³H]-(+)-Carazolol to all wells. This concentration is typically at or below the Kd value determined from the saturation assay.
-
Add Membranes: Add a consistent amount of the diluted membrane preparation (e.g., 20-50 µg protein per well) to each well.[5]
-
Incubation, Filtration, and Counting: Follow steps 5-8 of the saturation binding assay protocol.
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the competing ligand.
-
Plot the percentage of specific binding against the log concentration of the competing ligand.
-
Fit the data using non-linear regression to a sigmoidal dose-response model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.[7]
-
Caption: Principle of the Competitive Radioligand Binding Assay.
References
Application Notes and Protocols: (+)-Carazolol for Beta-Adrenergic Receptor Subtype Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Carazolol, the R-enantiomer of the potent beta-adrenergic antagonist Carazolol, serves as a critical tool for the characterization of beta-adrenergic receptor (β-AR) subtypes. While the racemic mixture and the (-)-enantiomer are high-affinity, non-selective antagonists at β1 and β2 receptors, the (+)-enantiomer exhibits significantly lower affinity for these subtypes.[1][2] This stereoselectivity makes this compound, often in conjunction with its levorotatory counterpart, invaluable for defining the specific binding and functional activity at β-ARs. Furthermore, racemic Carazolol has been identified as a potent, full agonist at the β3-adrenergic receptor, adding another dimension to its utility in receptor research.[3][4]
These application notes provide a comprehensive overview of the use of this compound in β-AR subtype characterization, including its binding profile, detailed experimental protocols for radioligand binding and functional assays, and a summary of the relevant signaling pathways.
Data Presentation: Binding Profile of Carazolol Enantiomers
The binding affinity of Carazolol enantiomers for the three main beta-adrenergic receptor subtypes is summarized below. It is important to note that the (-)-enantiomer possesses significantly higher affinity for β1 and β2 receptors.[1][2][5] Data for the β3 receptor is based on studies using racemic (±)-Carazolol.
| Compound | Receptor Subtype | Binding Affinity (Ki) | Functional Activity |
| This compound (R-enantiomer) | β1-Adrenergic | Significantly lower than (-)-enantiomer (approx. 60-fold less potent)[2] | Low potency antagonist |
| β2-Adrenergic | Significantly lower than (-)-enantiomer (approx. 22-fold less potent)[2] | Low potency antagonist | |
| β3-Adrenergic | ~2.0 nM (as racemate)[4] | Full Agonist (as racemate)[3] | |
| (-)-Carazolol (S-enantiomer) | β1-Adrenergic | High (Sub-nanomolar) | Potent Antagonist |
| β2-Adrenergic | High (Sub-nanomolar) | Potent Antagonist | |
| β3-Adrenergic | Not fully characterized | Likely contributes to agonist activity |
Note: The Ki value for the β3 receptor was determined using racemic Carazolol in Chinese hamster ovary (CHO) cells expressing the human β3-adrenoceptor.[4]
Signaling Pathways
Beta-adrenergic receptors are G-protein coupled receptors (GPCRs) that mediate the physiological effects of catecholamines like epinephrine and norepinephrine. Upon agonist binding, they activate distinct downstream signaling cascades.
Canonical Gs-cAMP Signaling Pathway
The primary signaling pathway for all three β-AR subtypes involves the activation of a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates various intracellular proteins to elicit a cellular response.
Experimental Protocols
Radioligand Competition Binding Assay
This protocol is designed to determine the binding affinity (Ki) of a test compound, such as this compound, for a specific β-AR subtype by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes from a cell line stably expressing the human β-AR subtype of interest (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]-CGP 12177 or [¹²⁵I]-Cyanopindolol.
-
Test Compound: this compound.
-
Non-specific binding control: Propranolol (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).
-
Vacuum filtration manifold.
-
Scintillation counter and scintillation cocktail.
Procedure:
-
Preparation:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
Thaw frozen cell membrane aliquots on ice and dilute in Assay Buffer to an optimized concentration.
-
Prepare the radioligand solution in Assay Buffer at a concentration close to its Kd.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add Assay Buffer, radioligand, and diluted cell membranes.
-
Non-specific Binding: Add Propranolol (10 µM), radioligand, and diluted cell membranes.
-
Competition: Add serial dilutions of this compound, radioligand, and diluted cell membranes.
-
-
Incubation:
-
Incubate the plate at a specified temperature (e.g., 25-30°C) for 60-90 minutes with gentle agitation to reach equilibrium.
-
-
Filtration:
-
Rapidly terminate the reaction by vacuum filtering the contents of each well through the glass fiber filter plate.
-
Wash the filters 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.
-
-
Counting:
-
Dry the filter plate, add scintillation cocktail to each well, and measure radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the radioligand concentration and Kd is its dissociation constant.
-
Functional Assay: cAMP Measurement
This protocol measures the ability of this compound to stimulate cAMP production, which is indicative of agonist activity (particularly at the β3-AR).
Materials:
-
Cells stably expressing the β-AR subtype of interest (e.g., CHO-β3).
-
Test Compound: this compound.
-
Positive Control: Isoproterenol (a non-selective β-agonist).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell lysis buffer.
-
cAMP assay kit (e.g., HTRF, ELISA, or luciferase reporter-based).
-
Luminometer or plate reader compatible with the chosen assay kit.
Procedure:
-
Cell Culture:
-
Culture the cells in 96-well plates until they reach the desired confluency.
-
-
Agonist Stimulation:
-
Prepare serial dilutions of this compound and Isoproterenol in assay buffer.
-
Aspirate the culture medium and add the PDE inhibitor to the cells.
-
Add the agonist dilutions to the appropriate wells.
-
Incubate at 37°C for a predetermined time (e.g., 30 minutes).
-
-
Cell Lysis and Detection:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
-
Signal Measurement:
-
Perform the detection reaction as per the kit protocol.
-
Measure the signal (e.g., fluorescence, luminescence, or absorbance) using a plate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the cAMP concentration in the experimental samples.
-
Plot the cAMP concentration against the log of the agonist concentration to determine the EC₅₀ (potency) and Emax (efficacy) values.
-
Conclusion
This compound is a valuable pharmacological tool for the detailed characterization of beta-adrenergic receptor subtypes. Its marked stereoselectivity, with low affinity for β1 and β2 receptors and agonist activity at β3 receptors (as a racemate), allows for the dissection of the specific roles of these receptors in various physiological and pathological processes. The protocols outlined above provide a robust framework for researchers to investigate the binding and functional properties of novel compounds targeting the beta-adrenergic system.
References
- 1. Characterization of [3H](+/-)carazolol binding to beta-adrenergic receptors. Application to study of beta-adrenergic receptor subtypes in canine ventricular myocardium and lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Carazolol: a potent, selective beta 3-adrenoceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. ovid.com [ovid.com]
Application Notes and Protocols for Functional Assays Using (+)-Carazolol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Carazolol is a well-characterized, high-affinity, non-selective ligand for beta-adrenergic receptors (β-ARs).[1][2] It is a potent inverse agonist at β1 and β2 subtypes, while surprisingly acting as a full agonist at the β3-adrenergic receptor.[1][3] This unique pharmacological profile makes this compound an invaluable tool in the study of G protein-coupled receptor (GPCR) function and for the development of novel therapeutics targeting the adrenergic system.[4] Its high affinity and slow dissociation rate are particularly advantageous for radioligand binding assays.[4][5] This document provides detailed application notes and protocols for key functional assays utilizing this compound to characterize its interaction with β-adrenergic receptors.
Core Pharmacological Properties
This compound's interaction with β-adrenergic receptors is multifaceted. As an inverse agonist, it stabilizes the inactive conformation of β1 and β2 receptors, leading to a reduction in their basal or constitutive activity.[1][6] This is primarily observed as a decrease in the basal production of the second messenger cyclic AMP (cAMP).[1] The structural basis for this inverse agonism has been elucidated through the crystal structure of the β2-adrenergic receptor in complex with Carazolol (PDB: 2RH1).[1][7] Conversely, at the β3-adrenergic receptor, this compound acts as a full agonist, stimulating adenylyl cyclase and subsequent downstream signaling pathways.[3][4]
Data Presentation
The following tables summarize the quantitative data for this compound's binding and functional activity at β-adrenergic receptors as reported in the literature.
Table 1: Binding Affinity of this compound for β-Adrenergic Receptors
| Receptor Subtype | Ligand | Kd (nM) | Ki (nM) | Cell Type/Tissue |
| β-Adrenergic (cortical) | [3H]Carazolol | 0.15 | - | Rat Cerebral Cortex |
| β1-Adrenergic | (-)-Carazolol | 0.135 | - | Canine Ventricular Myocardium |
| β2-Adrenergic | (-)-Carazolol | 0.050 | - | Canine Lung |
| Human β3-Adrenergic | Carazolol | - | 2.0 ± 0.2 | CHO cells |
Note: The binding affinity of Carazolol can be influenced by the presence of guanine nucleotides, indicating its sensitivity to the G protein-coupling state of the receptor.[1]
Table 2: Functional Activity of this compound at β-Adrenergic Receptors
| Receptor Subtype | Assay | Parameter | Value | Cell Type |
| β1-Adrenergic | cAMP Accumulation | Inverse Agonist Activity | Not Quantified | - |
| β2-Adrenergic | cAMP Accumulation | Inverse Agonist Activity | Not Quantified | - |
| Murine β3-Adrenergic | Adenylyl Cyclase Stimulation | EC50 | 25 nM | CHO cells |
Signaling Pathways and Experimental Workflows
Beta-Adrenergic Receptor Signaling
The canonical signaling pathway for β1 and β2-adrenergic receptors involves coupling to the stimulatory G protein, Gs, which activates adenylyl cyclase to produce cAMP.[4] As an inverse agonist, this compound inhibits this basal signaling.[1] In contrast, as a full agonist at the β3 receptor, it stimulates this pathway.[4]
Caption: this compound's effect on Gs protein signaling at β-adrenergic receptors.
Experimental Workflow: Radioligand Binding Assay
Radioligand binding assays are fundamental for determining the affinity (Kd or Ki) of ligands for their receptors.[8]
Caption: General workflow for a radioligand binding assay.
Experimental Workflow: cAMP Accumulation Assay
This functional assay measures the ability of a ligand to modulate the production of cAMP.[1]
Caption: General workflow for a cAMP accumulation assay.
Experimental Protocols
Radioligand Binding Assays
These assays are used to determine the binding affinity (Kd or Ki) and receptor density (Bmax) of this compound.[8]
A. Membrane Preparation [4][8]
-
Cell Harvesting: Culture cells expressing the β-adrenergic receptor of interest to confluency.
-
Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 10 mM Tris-HCl, pH 7.4, 5 mM EDTA, with protease inhibitors).
-
Homogenization: Homogenize the cell suspension on ice.
-
Centrifugation: Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.
-
Membrane Pelleting: Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.
-
Washing: Wash the membrane pellet by resuspending in fresh Lysis Buffer and repeating the high-speed centrifugation.
-
Storage: Resuspend the final pellet in a suitable assay or storage buffer (e.g., containing 10% sucrose) and store at -80°C. Determine protein concentration using a standard assay.
B. Saturation Binding Assay [4][8]
-
Preparation: Prepare serial dilutions of [3H]-Carazolol in Assay Buffer.
-
Assay Setup: In a 96-well plate, set up triplicate wells for each concentration for both total binding and non-specific binding (NSB).
-
NSB Wells: Add a high concentration of an unlabeled antagonist (e.g., 20 µM Propranolol) to the NSB wells.
-
Incubation: Add the membrane preparation and varying concentrations of [3H]-Carazolol to the wells. Incubate to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound and free radioligand.
-
Washing: Wash the filters with ice-cold Wash Buffer.
-
Quantification: Measure the radioactivity on the filters using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding (Total Binding - NSB) and plot against the concentration of [3H]-Carazolol. Fit the data using non-linear regression to determine Kd and Bmax.
C. Competition Binding Assay [4][8]
-
Preparation: Prepare serial dilutions of the unlabeled test compound (this compound).
-
Assay Setup: Set up triplicate wells for total binding, NSB, and each concentration of the test compound.
-
Incubation: Add the membrane preparation, a fixed concentration of [3H]-Carazolol (typically at or near its Kd), and the varying concentrations of the unlabeled test compound.
-
Filtration, Washing, and Quantification: Proceed as in the saturation binding assay.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
cAMP Accumulation Assay[1]
This functional assay measures the ability of this compound to inhibit the basal production of cAMP (inverse agonism) or stimulate its production (agonism).
-
Cell Culture: Plate cells stably or transiently expressing the desired β-adrenergic receptor subtype in a multi-well plate.
-
Compound Treatment:
-
Inverse Agonism (β1/β2): Treat cells with a range of concentrations of this compound. No agonist is added.
-
Agonism (β3): Treat cells with a range of concentrations of this compound.
-
-
Incubation: Incubate the cells for a specified time to allow for changes in cAMP levels.
-
Cell Lysis: Lyse the cells to release the accumulated intracellular cAMP.
-
cAMP Quantification: Measure the cAMP concentration in the cell lysates using a commercially available kit (e.g., HTRF or ELISA).
-
Data Analysis:
-
Inverse Agonism: Plot the cAMP levels against the this compound concentration to determine the IC50 value for the reduction in basal signaling.
-
Agonism: Plot the cAMP levels against the this compound concentration to determine the EC50 value for cAMP production.
-
GTPγS Binding Assay[7][9]
This functional assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor activation, providing a measure of G protein activation.[9]
-
Membrane Preparation: Prepare membranes from cells expressing the β-adrenergic receptor of interest as described for radioligand binding assays.
-
Assay Setup: In a multi-well plate, combine the membrane preparation, [35S]GTPγS, and varying concentrations of this compound in an appropriate assay buffer.
-
Incubation: Incubate the mixture to allow for receptor-mediated G protein activation and [35S]GTPγS binding.
-
Filtration: Terminate the reaction by rapid filtration through a glass fiber filter to separate membrane-bound [35S]GTPγS from free [35S]GTPγS.
-
Washing: Wash the filters with ice-cold buffer.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the amount of bound [35S]GTPγS against the concentration of this compound to determine its effect on G protein activation. This can be used to characterize it as an agonist, antagonist, or inverse agonist.[9]
Conclusion
This compound is a versatile and potent pharmacological tool for the investigation of β-adrenergic receptor function. Its distinct activities as an inverse agonist at β1/β2 receptors and a full agonist at the β3 receptor allow for a detailed characterization of receptor signaling and pharmacology. The protocols outlined in this document provide a solid foundation for researchers to employ this compound in a variety of functional assays, aiding in the elucidation of GPCR biology and the discovery of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. apexbt.com [apexbt.com]
- 3. Carazolol: a potent, selective beta 3-adrenoceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Characterization of [3H](+/-)carazolol binding to beta-adrenergic receptors. Application to study of beta-adrenergic receptor subtypes in canine ventricular myocardium and lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Structure-based discovery of β2-adrenergic receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
Application Notes and Protocols: (+)-Carazolol in Adenylyl Cyclase Stimulation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Carazolol, the R-enantiomer of the potent beta-adrenergic receptor ligand Carazolol, serves as an essential tool in the study of adenylyl cyclase signaling pathways. While the racemate, (±)-Carazolol, and its more active S-(-)-enantiomer are well-characterized for their high-affinity binding and functional effects at β-adrenoceptors, this compound is distinguished by its significantly lower potency.[1][2] This stereoselectivity makes this compound an invaluable negative control in adenylyl cyclase stimulation and inhibition assays, allowing researchers to delineate receptor-specific effects from non-specific interactions.
Carazolol exhibits a dual pharmacology: it acts as an inverse agonist at β1 and β2-adrenergic receptors, reducing basal adenylyl cyclase activity, and as a full agonist at β3-adrenergic receptors, stimulating adenylyl cyclase.[3][4] The interaction of carazolol with β-adrenergic receptors is stereospecific, with the (-)-stereoisomer demonstrating greater potency than the (+)-stereoisomer.[1] This document provides detailed application notes and protocols for the use of this compound in adenylyl cyclase assays, with a focus on its role in understanding β-adrenergic receptor signaling.
Data Presentation
The following tables summarize the available quantitative data for Carazolol enantiomers and the racemate at β-adrenergic receptors. It is important to note that specific IC50 or EC50 values for this compound in functional adenylyl cyclase assays are not widely reported in the literature, reflecting its primary use as a low-activity control.
Table 1: Binding Affinity of Carazolol at Human β-Adrenergic Receptors
| Ligand | Receptor Subtype | Assay Type | Cell Type | Affinity (Ki in nM) |
| (±)-Carazolol | β3 | Radioligand Binding | CHO cells | 2.0 ± 0.2 |
Data for individual enantiomers' binding affinities are not consistently available in the reviewed literature.
Table 2: Functional Activity of Carazolol at β-Adrenergic Receptors
| Ligand | Receptor Subtype | Assay Type | Cell Type | Parameter | Value (nM) |
| (±)-Carazolol | Murine β3 | Adenylyl Cyclase Stimulation | CHO cells | EC50 | 25 |
| (±)-Carazolol | Human β3 | Adenylyl Cyclase Stimulation | CHO cells | IC50 | 11.3 ± 1.2 |
Note: The IC50 value for the human β3 receptor likely reflects antagonism of a known agonist, as Carazolol is a β3 agonist. The original context of this specific data point was not fully detailed in the source material. Quantitative data for the inverse agonist activity of Carazolol at β1 and β2 receptors, particularly for the individual enantiomers, is not consistently available in the reviewed literature.
Signaling Pathways and Experimental Workflows
β-Adrenergic Receptor Signaling and the Role of Carazolol
β-adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon activation, modulate the activity of adenylyl cyclase, the enzyme responsible for converting ATP to the second messenger cyclic AMP (cAMP). The β1 and β2 subtypes primarily couple to the stimulatory G-protein, Gs, leading to an increase in intracellular cAMP. Conversely, some receptors can also couple to the inhibitory G-protein, Gi, which suppresses adenylyl cyclase activity.
Carazolol's inverse agonism at β1/β2 receptors is characterized by its ability to stabilize the inactive state of the receptor, thereby reducing the basal level of Gs-mediated cAMP production.[4] At the β3 receptor, Carazolol acts as a full agonist, promoting the activation of Gs and subsequent stimulation of adenylyl cyclase.[3]
Experimental Workflow for Adenylyl Cyclase Assays
The general workflow for an adenylyl cyclase assay involves preparing cell membranes or using whole cells that express the β-adrenergic receptor of interest, treating them with the test compounds, and then quantifying the amount of cAMP produced.
Experimental Protocols
Protocol 1: Membrane Preparation from Cultured Cells
This protocol describes the preparation of crude cell membranes for use in adenylyl cyclase assays.
Materials:
-
Cultured cells expressing the β-adrenergic receptor of interest
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA, with protease inhibitors), ice-cold
-
Dounce homogenizer
-
Refrigerated centrifuge
-
Bradford assay reagents for protein quantification
Procedure:
-
Grow cells to confluency in appropriate culture vessels.
-
Wash the cells twice with ice-cold PBS.
-
Scrape the cells into ice-cold PBS and centrifuge at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in ice-cold lysis buffer.
-
Homogenize the cells using a Dounce homogenizer with 20-30 strokes on ice.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation using the Bradford assay.
-
Store the membrane preparations in aliquots at -80°C until use.
Protocol 2: Adenylyl Cyclase Activity Assay
This protocol provides a general method for measuring adenylyl cyclase activity in response to this compound and other ligands.
Materials:
-
Prepared cell membranes (from Protocol 1)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM ATP, 0.1 mM GTP, 1 mM 3-isobutyl-1-methylxanthine (IBMX) to inhibit phosphodiesterases)
-
This compound, (±)-Carazolol, (-)-Carazolol, and other relevant ligands (e.g., isoproterenol as a standard agonist)
-
cAMP standard
-
cAMP detection kit (e.g., ELISA, HTRF, or radioimmunoassay)
-
Microplate reader
Procedure:
-
Thaw the membrane aliquots on ice.
-
Prepare serial dilutions of this compound and other test compounds in the assay buffer.
-
In a microplate, add a fixed amount of membrane protein (e.g., 10-20 µg) to each well.
-
Add the serially diluted compounds to the wells. For agonist assays (at β3 receptors), add varying concentrations of Carazolol. For inverse agonist assays (at β1/β2 receptors), add varying concentrations of Carazolol to measure the reduction in basal cAMP levels. To measure antagonism, co-incubate with a fixed concentration of an agonist like isoproterenol.
-
Include wells with assay buffer only for basal activity and a known agonist for maximal stimulation. Use this compound as a negative control to assess non-specific effects.
-
Initiate the reaction by adding the assay buffer containing ATP and GTP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 10-30 minutes).
-
Stop the reaction by adding a stop solution provided in the cAMP detection kit or by heating the plate.
-
Quantify the amount of cAMP produced in each well using a commercial cAMP detection kit according to the manufacturer's instructions.
-
Data Analysis:
-
Generate a cAMP standard curve.
-
Calculate the concentration of cAMP in each sample from the standard curve.
-
For agonist activity, plot the cAMP concentration against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
-
For inverse agonist activity, plot the cAMP concentration against the log of the inverse agonist concentration to determine the IC50 for the reduction in basal cAMP.
-
Conclusion
This compound is a critical reagent for the accurate assessment of β-adrenergic receptor-mediated adenylyl cyclase activity. Its low potency compared to the (-)-enantiomer allows for the differentiation of specific receptor-mediated signaling from non-specific effects. While quantitative functional data for this compound is limited, its utility as a negative control is well-established. The protocols and information provided herein offer a comprehensive guide for researchers employing this compound in their studies of adenylyl cyclase signaling.
References
- 1. Characterization of [3H](+/-)carazolol binding to beta-adrenergic receptors. Application to study of beta-adrenergic receptor subtypes in canine ventricular myocardium and lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Specific beta-adrenergic receptor binding of carazolol measured with PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols: The Role of (+)-Carazolol in Lipolysis Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
Carazolol is a versatile pharmacological tool used in the study of β-adrenergic receptors (β-ARs), which are key regulators of numerous physiological processes, including lipolysis in adipose tissue.[1] It is a high-affinity, non-selective ligand for β-adrenergic receptors.[2] A critical aspect of Carazolol's pharmacology is its varied effects across different β-AR subtypes: it functions as a potent inverse agonist at β1 and β2-adrenergic receptors and as a full agonist at the β3-adrenergic receptor.[2][3]
Lipolysis, the breakdown of triglycerides into free fatty acids (FFAs) and glycerol, is primarily stimulated in adipocytes through the β-adrenergic signaling cascade.[4] Agonist binding to β-ARs activates adenylyl cyclase via the Gs protein, leading to an increase in intracellular cyclic AMP (cAMP).[2][5] This rise in cAMP activates Protein Kinase A (PKA), which then phosphorylates key proteins like perilipin and hormone-sensitive lipase (HSL) to initiate the breakdown of stored fats.[4]
Carazolol's unique profile allows researchers to dissect these pathways. As a β1/β2 inverse agonist, it can reduce the basal, ligand-independent activity of these receptors, thereby decreasing baseline cAMP levels.[2] Conversely, as a β3 agonist, it can directly stimulate the lipolytic pathway in cells expressing this receptor subtype, such as murine adipocytes.[3]
It is crucial to note the stereospecificity of Carazolol. The (-)-stereoisomer exhibits significantly greater potency and affinity for β-receptors than the (+)-stereoisomer.[6] Consequently, the R(+)-enantiomer of Carazolol often serves as a valuable experimental control to differentiate receptor-specific binding and activity from non-specific effects.[7] While most functional data is reported for racemic or S(-)-Carazolol, this document addresses the application of the (+)-enantiomer, primarily in its role as a comparator or negative control in rigorous lipolysis and receptor binding studies.
Data Presentation: Pharmacological Properties of Carazolol
The following tables summarize key quantitative data for Carazolol, providing a basis for experimental design.
Table 1: Binding Affinity of Carazolol for β-Adrenergic Receptors
| Receptor Subtype | Ligand/Radioligand | Kd (nM) | Ki (nM) | Tissue / Cell Type | Reference |
|---|---|---|---|---|---|
| β-Adrenergic (cortical) | [³H]Carazolol | 0.15 | - | Rat Cerebral Cortex | [1][2] |
| β1-Adrenergic (Primarily) | [³H]-Carazolol | 0.135 | - | Canine Ventricular Myocardium | [2][8] |
| β2-Adrenergic (Primarily) | [³H]-Carazolol | 0.050 | - | Canine Lung | [2][8] |
| β3-Adrenergic (human) | Carazolol | - | 2.0 ± 0.2 | CHO cells |[1][2] |
Table 2: Functional Activity of Carazolol at β-Adrenergic Receptors
| Receptor Subtype | Activity | Parameter | Value (nM) | Notes | Reference |
|---|---|---|---|---|---|
| β1/β2-Adrenergic | Inverse Agonist | - | - | Decreases basal cAMP levels by stabilizing the inactive receptor state. | [2] |
| β3-Adrenergic (murine) | Full Agonist | EC₅₀ | 25 | Stimulated lipolysis in murine 3T3-F442A adipocytes. Intrinsic activity = 0.97. | [1] |
| β3-Adrenergic (human) | Full Agonist | IC₅₀ | 11.3 ± 1.2 | Determined in competition binding assays in CHO cells. |[1] |
Signaling Pathway Visualization
The diagram below illustrates the dual action of Carazolol on the β-adrenergic signaling pathway that controls lipolysis.
Caption: Carazolol's dual action on the β-AR lipolysis pathway.
Experimental Protocols
Protocol 1: Ex Vivo Adipose Tissue Lipolysis Assay
This protocol measures the effect of this compound on basal and stimulated lipolysis by quantifying glycerol and FFA release from adipose tissue explants.[9][10]
1. Materials and Reagents:
-
Adipose tissue (e.g., murine epididymal white adipose tissue).
-
Krebs-Ringer Bicarbonate HEPES (KRBH) buffer with 2% Bovine Serum Albumin (BSA), pH 7.4.
-
Isoproterenol (non-selective β-agonist).
-
This compound, (-)-Carazolol, or racemic Carazolol.
-
Glycerol and Free Fatty Acid assay kits (colorimetric or fluorometric).[10][11]
-
24-well culture plates.
-
Shaking water bath or incubator at 37°C.
2. Procedure:
-
Tissue Preparation: Euthanize the animal and carefully dissect adipose tissue, placing it immediately into warm KRBH-BSA buffer. Mince the tissue into small, uniform fragments (~20-50 mg each).[10]
-
Plating: Place one tissue fragment into each well of a 24-well plate containing 1 mL of pre-warmed KRBH-BSA buffer.
-
Pre-incubation: Equilibrate the plates for 30 minutes at 37°C in a shaking water bath.
-
Treatment: Remove the pre-incubation buffer and add 1 mL of fresh KRBH-BSA buffer containing the desired treatments. Example groups:
-
Basal: Buffer only.
-
Stimulated: Isoproterenol (e.g., 10 µM).
-
Antagonism Test: Isoproterenol (10 µM) + varying concentrations of Carazolol.
-
Inverse Agonism Test: Varying concentrations of Carazolol alone.
-
Negative Control: Isoproterenol (10 µM) + this compound (to test for non-specific effects).
-
-
Incubation: Incubate the plate for 2-3 hours at 37°C with gentle agitation.
-
Sample Collection: At the end of the incubation, carefully collect the incubation medium (supernatant) from each well. Avoid transferring any tissue.
-
Quantification:
3. Data Analysis:
-
Plot glycerol/FFA release against the concentration of the test compound.
-
For antagonism studies, calculate IC₅₀ values for Carazolol against the isoproterenol-stimulated response.
-
Compare the effects of (-)-Carazolol and this compound to determine stereospecificity.
Protocol 2: cAMP Accumulation Assay in Adipocytes
This protocol determines how Carazolol affects intracellular cAMP levels, confirming its mechanism as an inverse agonist (at β1/β2) or agonist (at β3).
1. Materials and Reagents:
-
Cultured adipocytes (e.g., differentiated 3T3-L1 cells).
-
DMEM/F12 medium.
-
IBMX (phosphodiesterase inhibitor).
-
Forskolin (adenylyl cyclase activator).
-
Isoproterenol.
-
This compound and/or (-)-Carazolol.
-
cAMP assay kit (e.g., ELISA or HTRF-based).
-
Cell lysis buffer.
2. Procedure:
-
Cell Culture: Plate differentiated adipocytes in 96-well plates and allow them to adhere.
-
Pre-treatment: Starve cells in serum-free media for 2-4 hours. Then, pre-treat cells with 0.5 mM IBMX for 30 minutes to prevent cAMP degradation.
-
Treatment: Add Carazolol and/or other compounds to the wells. Example groups:
-
Basal: Buffer only.
-
Positive Control: Forskolin (e.g., 10 µM).
-
β-Agonist: Isoproterenol (e.g., 1 µM).
-
Inverse Agonism: Varying concentrations of Carazolol alone to measure reduction in basal cAMP.
-
Antagonism: Isoproterenol (1 µM) + varying concentrations of Carazolol.
-
-
Incubation: Incubate for 15-30 minutes at 37°C.
-
Cell Lysis: Aspirate the medium and lyse the cells according to the cAMP assay kit protocol.
-
Quantification: Measure cAMP levels in the cell lysates using the chosen assay kit.
3. Data Analysis:
-
Calculate the percentage change in cAMP relative to the basal or stimulated control.
-
Generate dose-response curves to determine EC₅₀ (for agonism) or IC₅₀ (for inverse agonism/antagonism).
Experimental Workflow Visualization
The following diagram outlines the logical flow of a typical experiment investigating Carazolol's effect on lipolysis.
Caption: Workflow for an ex vivo lipolysis experiment using Carazolol.
References
- 1. apexbt.com [apexbt.com]
- 2. benchchem.com [benchchem.com]
- 3. Carazolol: a potent, selective beta 3-adrenoceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The adipocyte supersystem of insulin and cAMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Characterization of [3H](+/-)carazolol binding to beta-adrenergic receptors. Application to study of beta-adrenergic receptor subtypes in canine ventricular myocardium and lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Specific beta-adrenergic receptor binding of carazolol measured with PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Protocol for assessing ex vivo lipolysis of murine adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 2.9 |. Measurements of levels of glycerol, free fatty acids, and triglyceride [bio-protocol.org]
- 12. Glycerol determination | Cyberlipid [cyberlipid.gerli.com]
Application Notes and Protocols: (+)-Carazolol for GPCR Crystallography Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of (+)-Carazolol, a potent inverse agonist, in the structural determination of G protein-coupled receptors (GPCRs) through crystallography. This document outlines the pharmacological properties of Carazolol, presents its binding characteristics in a clear tabular format, and offers detailed protocols for its application in GPCR research.
Introduction
G protein-coupled receptors (GPCRs) represent the largest family of membrane proteins in the human genome and are the targets of a significant portion of modern pharmaceuticals.[1][2][3] Elucidating the three-dimensional structure of GPCRs is paramount for understanding their function and for structure-based drug design.[1][2][3] However, the inherent conformational flexibility of GPCRs presents a major hurdle for crystallization.[4][5][6]
This compound is a high-affinity, non-selective antagonist for β1 and β2-adrenergic receptors and a full agonist for the β3-adrenergic receptor.[7] As a potent inverse agonist for β1 and β2 subtypes, Carazolol is instrumental in GPCR crystallography because it stabilizes the receptor in a single, inactive conformation.[5][8][9][10] This stabilization is crucial for the formation of well-ordered crystals required for high-resolution X-ray crystallography.[11][12] The crystal structure of the β2-adrenergic receptor in complex with Carazolol (PDB ID: 2RH1) was a landmark achievement, providing foundational insights into GPCR structure and ligand recognition.[1][8][13][14][15]
Pharmacological Profile of Carazolol
Carazolol's utility in GPCR crystallography stems from its specific interactions with β-adrenergic receptors. It acts as a potent inverse agonist at β1 and β2-adrenergic receptors, meaning it reduces the basal or constitutive activity of the receptor.[8] This is achieved by stabilizing the inactive conformational state of the receptor, thereby inhibiting the canonical Gs protein signaling pathway and subsequent cAMP production.[8] In contrast, it functions as a full agonist at the β3-adrenergic receptor.[7][8][16]
Data Presentation: Binding Affinity of Carazolol
The following tables summarize the binding affinity of Carazolol for different β-adrenergic receptor subtypes. This quantitative data is essential for designing experiments such as radioligand binding assays and for understanding the ligand's potency.
Table 1: Binding Affinity of Carazolol for β-Adrenergic Receptors
| Receptor Subtype | Ligand | Kd (nM) | Ki (nM) | Cell Type/Tissue | Reference |
| β1-Adrenergic | (-)-Carazolol | 0.135 | - | Canine Ventricular Myocardium | [8] |
| β2-Adrenergic | (-)-Carazolol | 0.050 | - | Canine Lung | [8] |
| β-Adrenergic (cortical) | [3H]Carazolol | 0.15 | - | Rat Cerebral Cortex | [8] |
| β3-Adrenergic (human) | Carazolol | - | 2.0 ± 0.2 | CHO cells | [8] |
Table 2: Equilibrium Dissociation Constants (Kd) for [³H]-Carazolol
| Receptor Source | Receptor Subtype(s) | Kd (pM) | Reference |
| Canine Ventricular Myocardium | Primarily β1 (approx. 85%) | 135 | [7] |
| Canine Lung | Primarily β2 (approx. 95%) | 50 | [7] |
| Rat Cerebral Cortex | β1 and β2 | 150 | [7] |
Signaling Pathways
Carazolol's interaction with β-adrenergic receptors modulates distinct signaling pathways. As an inverse agonist at β1 and β2 receptors, it inhibits the Gs-protein-mediated activation of adenylyl cyclase, leading to decreased intracellular cAMP levels. GPCRs can also signal through β-arrestin pathways, which are involved in receptor desensitization, internalization, and G-protein-independent signaling.[8][17] Some ligands exhibit "biased agonism," preferentially activating one pathway over another.[8][18][19]
Canonical Gs-protein and β-arrestin signaling pathways of the β-adrenergic receptor.
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
Protocol 1: Crude Membrane Preparation from Tissues or Cells
This protocol describes the general procedure for preparing crude membrane fractions containing the GPCR of interest.[7]
Materials:
-
Homogenization Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM EDTA, with protease inhibitors (e.g., PMSF, leupeptin, aprotinin).
-
High-speed centrifuge and appropriate tubes.
-
Dounce homogenizer or polytron.
-
Tissue or cultured cells expressing the target GPCR.
Procedure:
-
Harvest cells or dissect tissue and place in ice-cold Homogenization Buffer.
-
Homogenize the sample using a Dounce homogenizer (for cells) or a polytron (for tissues) on ice.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in an appropriate Assay Buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).
-
Store the membrane preparations in aliquots at -80°C until use.
Protocol 2: Radioligand Saturation Binding Assay
This assay is used to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for a radiolabeled ligand like [3H]-Carazolol.[7]
Materials:
-
[3H]-Carazolol (radioligand).
-
Unlabeled antagonist (e.g., Propranolol) for determining non-specific binding.
-
Crude membrane preparation (from Protocol 1).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2.
-
Glass fiber filters and a filtration manifold.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of [3H]-Carazolol in Assay Buffer (typically 8-12 concentrations ranging from 0.1 x Kd to 10 x Kd).[7]
-
For each concentration, set up triplicate tubes for "Total Binding" and "Non-Specific Binding" (NSB).[7]
-
To the NSB tubes, add a high concentration of an unlabeled antagonist (e.g., 10 µM Propranolol) to saturate the receptors.[7]
-
Add a constant amount of membrane preparation (e.g., 10-50 µg protein) to each tube.[7]
-
Add the corresponding concentration of [3H]-Carazolol to each tube.[7]
-
Incubate the tubes at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold.
-
Wash the filters rapidly with ice-cold Assay Buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate "Specific Binding" by subtracting the average NSB counts from the average Total Binding counts for each radioligand concentration.[7]
-
Plot Specific Binding versus the concentration of [3H]-Carazolol and fit the data using non-linear regression to a one-site binding model to determine the Kd and Bmax.[7]
-
References
- 1. The Significance of G Protein-Coupled Receptor Crystallography for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure determination of GPCRs: cryo-EM compared with X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Invited review: GPCR structural characterization: Using fragments as building blocks to determine a complete structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Serial Femtosecond Crystallography of G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Carazolol - Wikipedia [en.wikipedia.org]
- 10. Structural insights into G-protein-coupled receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Crystallization of G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Crystallization of G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. The Curious Wavefunction: New ligands for everyone's favorite protein [wavefunction.fieldofscience.com]
- 15. New Insights for Drug Design from the X-Ray Crystallographic Structures of G-Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Carazolol: a potent, selective beta 3-adrenoceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. droracle.ai [droracle.ai]
- 19. β-arrestin: a signaling molecule and potential therapeutic target for heart failure - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3H-Carazolol Binding Assay in Receptor Quantification
Audience: Researchers, scientists, and drug development professionals.
Introduction
The ³H-Carazolol binding assay is a robust and highly sensitive radioligand binding technique used for the quantification and characterization of β-adrenergic receptors. Carazolol, a potent, non-selective β-adrenergic antagonist, binds with high affinity to both β1 and β2 adrenergic subtypes, and also interacts with β3 adrenoceptors.[1] Its tritiated form, ³H-Carazolol, allows for precise measurement of receptor density (Bmax) and ligand affinity (Kd) in a variety of tissues and cell preparations.[2] These parameters are crucial in drug discovery and pharmacological research for understanding receptor pharmacology, screening potential drug candidates, and studying receptor regulation in various physiological and pathological states.
This document provides detailed protocols for performing saturation and competition binding assays using ³H-Carazolol, along with guidelines for data analysis and presentation. Additionally, it includes diagrams of the β-adrenergic signaling pathway and the experimental workflow to facilitate a comprehensive understanding of the assay and its applications.
Data Presentation
The following tables summarize quantitative data from ³H-Carazolol and other β-adrenergic receptor ligand binding studies, providing key parameters for receptor affinity (Kd) and density (Bmax) in various tissues.
Table 1: ³H-Carazolol Binding Affinity (Kd) and Receptor Density (Bmax)
| Tissue/Cell Line | Receptor Subtype(s) | Kd (pM) | Bmax (fmol/mg protein) | Species | Reference |
| Canine Ventricular Myocardium | Primarily β1 (~85%) | 135 | Not Specified | Canine | [3][4] |
| Canine Lung | Primarily β2 (~95%) | 50 | Not Specified | Canine | [3][4] |
| Rat Soleus Muscle (Slow-twitch) | Primarily β2 | 370 | 9.38 ± 1.13 | Rat | [5] |
| Rat Extensor Digitorum Longus (Fast-twitch) | Primarily β2 | 310 | 4.74 ± 0.39 | Rat | [5] |
| Rat White Vastus Lateralis Muscle | Not Specified | 3.5 ± 0.4 | Lower than Soleus | Rat | [6] |
| Rat Gastrocnemius Muscle (Mixed) | Not Specified | 6.8 ± 0.8 | Intermediate | Rat | [6] |
| CHO cells transfected with human β3-adrenoceptor | β3 | Nanomolar affinity | Not Specified | Hamster | [1] |
Note: Kd and Bmax values can vary depending on experimental conditions, membrane preparation, and data analysis methods.
Experimental Protocols
Membrane Preparation from Tissues or Cultured Cells
This protocol describes the preparation of crude membrane fractions, which are essential for the binding assay.
Materials:
-
Lysis Buffer: 10 mM Tris-HCl, pH 7.4, 5 mM EDTA, 1x Protease Inhibitor Cocktail.
-
Storage Buffer: 50 mM Tris-HCl, pH 7.4, 0.5 mM EDTA, 10 mM MgCl₂, 10% Sucrose.
-
Dounce homogenizer or polytron.
-
Refrigerated centrifuge.
Procedure:
-
Harvesting: For cultured cells, wash with ice-cold PBS and harvest by scraping. For tissues, excise and place in ice-cold Lysis Buffer.
-
Homogenization: Homogenize the cells or tissue in ice-cold Lysis Buffer using a Dounce homogenizer or a polytron.
-
Centrifugation: Centrifuge the homogenate at 1,000 x g for 3 minutes to remove nuclei and large debris.
-
Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Washing: Discard the supernatant, resuspend the pellet in fresh Lysis Buffer, and repeat the centrifugation.
-
Final Resuspension: Resuspend the final membrane pellet in Storage Buffer.
-
Protein Quantification: Determine the protein concentration using a standard method (e.g., BCA assay).
-
Storage: Aliquot the membrane preparation and store at -80°C until use.
Saturation Binding Assay
This assay is performed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).
Materials:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂.
-
³H-Carazolol stock solution.
-
Non-labeled competitor (e.g., 20 µM Propranolol) for determining non-specific binding.
-
Membrane preparation.
-
96-well filter plates (e.g., GF/C glass fiber).
-
Cell harvester.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Prepare Radioligand Dilutions: Prepare serial dilutions of ³H-Carazolol in Assay Buffer to cover a concentration range from approximately 0.1 to 10 times the expected Kd.
-
Assay Setup: In a 96-well plate, set up triplicate wells for each concentration of ³H-Carazolol for both "Total Binding" and "Non-specific Binding" (NSB).
-
Total Binding wells: Add 50 µL of Assay Buffer.
-
NSB wells: Add 50 µL of 20 µM Propranolol solution.
-
-
Add Radioligand: Add 50 µL of the corresponding ³H-Carazolol dilution to each well.
-
Add Membranes: Add 100 µL of the diluted membrane preparation (typically 20-50 µg of protein per well) to initiate the binding reaction.
-
Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle shaking to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through a GF/C filter plate using a cell harvester.
-
Washing: Wash the filters three times with 3 mL of ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a liquid scintillation counter.
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.
-
Plot Data: Plot the specific binding (Y-axis) against the concentration of ³H-Carazolol (X-axis).
-
Non-linear Regression: Analyze the data using non-linear regression with a one-site binding model to determine the Bmax and Kd values.
Competition Binding Assay
This assay is used to determine the affinity (Ki) of an unlabeled test compound.
Procedure:
-
Prepare Test Compound Dilutions: Prepare serial dilutions of the unlabeled test compound.
-
Assay Setup: Set up triplicate wells for each concentration of the test compound, as well as for Total Binding (no test compound) and NSB.
-
Add Radioligand: Add a fixed concentration of ³H-Carazolol (typically at or below its Kd) to all wells.
-
Add Test Compound and Membranes: Add the test compound dilutions and the membrane preparation.
-
Incubation, Filtration, and Counting: Follow the same procedure as for the saturation binding assay.
Data Analysis:
-
Plot Data: Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine IC50: Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).
-
Calculate Ki: Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of ³H-Carazolol used and Kd is its dissociation constant determined from the saturation assay.
Visualizations
Signaling Pathways
Experimental Workflow
Logical Relationships in Saturation Assay Analysis
References
- 1. Carazolol: a potent, selective beta 3-adrenoceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ahajournals.org [ahajournals.org]
- 4. ahajournals.org [ahajournals.org]
- 5. Different beta-adrenergic receptor density in different rat skeletal muscle fibre types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Beta-adrenergic receptor distribution among muscle fiber types and resistance arterioles of white, red, and intermediate skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Competition Binding Assays with (+)-Carazolol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carazolol is a high-affinity, non-selective antagonist of beta-adrenergic receptors (β-ARs), widely utilized in radioligand binding assays to characterize these G-protein coupled receptors (GPCRs). A critical aspect of Carazolol's interaction with β-ARs is its stereospecificity. The binding of Carazolol to beta-adrenergic receptors is stereospecific, with the (-) stereoisomer showing significantly greater potency than the (+) stereoisomer.[1] In fact, the uptake of the R(+) enantiomer of Carazolol has been shown to be not receptor-specific, indicating a much lower affinity for β-ARs.[2]
These application notes provide a comprehensive guide to utilizing (+)-Carazolol in competition binding assays. Given its lower affinity, this compound is typically used as an unlabeled competitor to determine its inhibition constant (Ki) against a high-affinity radioligand, such as --INVALID-LINK---Carazolol. This allows for the quantification of the stereoselectivity of the beta-adrenergic receptor.
Data Presentation
The following tables summarize key quantitative data for Carazolol binding to beta-adrenergic receptors, highlighting the differences between the enantiomers where data is available.
Table 1: Equilibrium Dissociation Constants (Kd) for --INVALID-LINK---Carazolol
| Receptor Source | Receptor Subtype(s) | Kd (pM) |
| Canine Ventricular Myocardium | Primarily β1 (approx. 85%) | 135 |
| Canine Lung | Primarily β2 (approx. 95%) | 50 |
| Rat Cerebral Cortex | β1 and β2 | 150 |
Note: Data is for the racemic mixture, which is predominantly influenced by the high affinity of the (-)-enantiomer.
Table 2: Comparative Affinity of Carazolol Enantiomers
| Ligand | Potency/Affinity | Notes |
| (-)-Carazolol | High | The pharmacologically active enantiomer responsible for high-affinity binding. |
| This compound | Low | Significantly lower affinity for β-ARs; uptake is not receptor-specific.[2] |
Table 3: Inhibition Constants (Ki) for Carazolol
| Receptor Subtype | Ligand | Ki (nM) |
| β3-adrenoceptor (human) | (±)-Carazolol | 2.0 ± 0.2 |
Note: Specific Ki values for this compound are not widely reported due to its low affinity, but can be determined using the competition assay protocol below.
Experimental Protocols
Protocol 1: Membrane Preparation
This protocol describes the preparation of crude membrane fractions from cultured cells (e.g., CHO or HEK293 cells overexpressing a beta-adrenergic receptor subtype) or tissues.
Buffers and Reagents:
-
Lysis Buffer: 10 mM Tris-HCl, pH 7.4, 5 mM EDTA, 1x Protease Inhibitor Cocktail. Store at 4°C.
-
Storage Buffer: 50 mM Tris-HCl, pH 7.4, 0.5 mM EDTA, 10 mM MgCl₂, 10% Sucrose. Store at 4°C.
Procedure:
-
Cell Harvesting: Culture cells to confluency. For adherent cells, wash with ice-cold PBS and scrape into a centrifuge tube. For suspension cells, pellet by centrifugation.
-
Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer and homogenize using a Dounce or Polytron homogenizer.
-
Centrifugation: Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and intact cells.
-
Membrane Pelleting: Transfer the supernatant to an ultracentrifuge tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Washing: Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold Lysis Buffer. Centrifuge again at 40,000 x g for 30 minutes at 4°C.
-
Final Resuspension and Storage: Discard the supernatant and resuspend the final membrane pellet in Storage Buffer.
-
Protein Quantification: Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Storage: Aliquot the membrane preparation and store at -80°C until use.
Protocol 2: Competition Binding Assay with this compound as Competitor
This assay measures the ability of unlabeled this compound to compete with a fixed concentration of a high-affinity radioligand (e.g., --INVALID-LINK---Carazolol) for binding to the receptor. This allows for the determination of the Ki of this compound.
Materials:
-
Membrane preparation (from Protocol 1)
-
Radioligand: --INVALID-LINK---Carazolol
-
Unlabeled Competitor: this compound
-
Non-specific binding control: Propranolol (20 µM)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM Ascorbic Acid
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
GF/C glass fiber filter plates
-
Cell harvester
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare Reagents:
-
Dilute the membrane preparation in Assay Buffer to a final concentration of 20-50 µg protein per well.
-
Prepare serial dilutions of unlabeled this compound in Assay Buffer. The concentration range should be wide enough to generate a full competition curve (e.g., 10⁻¹⁰ M to 10⁻⁴ M).
-
Prepare the radioligand solution in Assay Buffer at a concentration of approximately 2 times its Kd (e.g., 270 pM for myocardium, 100 pM for lung).
-
-
Assay Setup (in a 96-well plate, in triplicate):
-
Total Binding: 50 µL Assay Buffer + 50 µL Radioligand Solution + 100 µL Membrane Preparation.
-
Non-specific Binding (NSB): 50 µL Propranolol (20 µM) + 50 µL Radioligand Solution + 100 µL Membrane Preparation.
-
Competition: 50 µL of each this compound dilution + 50 µL Radioligand Solution + 100 µL Membrane Preparation.
-
-
Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle shaking to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a GF/C glass fiber filter plate using a cell harvester.
-
Washing: Wash the filters three times with 3 mL of ice-cold Wash Buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a liquid scintillation counter.
Data Analysis:
-
Calculate the specific binding for each concentration of this compound:
-
Specific Binding = Total Binding - Non-specific Binding.
-
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) for this compound using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand used and Kd is the equilibrium dissociation constant of the radioligand.
-
-
Visualizations
Beta-Adrenergic Receptor Signaling Pathway
The canonical signaling pathway for β1 and β2-adrenergic receptors involves the activation of a Gs protein, leading to the production of cyclic AMP (cAMP) by adenylyl cyclase.[1][2][3] cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to a cellular response.[1][2][3] Carazolol, as an antagonist, blocks the binding of agonists like norepinephrine, thereby inhibiting this signaling cascade.
Caption: Canonical Beta-Adrenergic Receptor Signaling Pathway.
Experimental Workflow for Competition Binding Assay
The following diagram illustrates the key steps involved in the competition binding assay to determine the Ki of this compound.
Caption: Workflow for a Competition Binding Assay.
References
- 1. Characterization of [3H](+/-)carazolol binding to beta-adrenergic receptors. Application to study of beta-adrenergic receptor subtypes in canine ventricular myocardium and lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Specific beta-adrenergic receptor binding of carazolol measured with PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
The Application of (+)-Carazolol as a Fluorescent Probe for Binding Site Analysis
Introduction:
(+)-Carazolol, a potent beta-adrenergic receptor antagonist, possesses intrinsic fluorescence, making it a valuable tool for researchers, scientists, and drug development professionals.[1] Its fluorescent properties, stemming from the carbazole group, are sensitive to the microenvironment, providing insights into ligand-receptor interactions.[1] This document provides detailed application notes and protocols for utilizing this compound and its fluorescent derivatives as probes for studying binding sites, particularly on G-protein coupled receptors (GPCRs) like the beta-adrenergic receptors.
I. Quantitative Data Summary
The binding affinity of Carazolol for beta-adrenergic receptors is well-documented. The following tables summarize key quantitative data for Carazolol binding.
Table 1: Equilibrium Dissociation Constants (Kd) for [³H]-Carazolol
| Receptor Source | Receptor Subtype(s) | Kd (pM) |
| Canine Ventricular Myocardium | Primarily β1 (approx. 85%) | 135 |
| Canine Lung | Primarily β2 (approx. 95%) | 50 |
| Rat Cerebral Cortex | β1 and β2 | 150 |
(Data adapted from literature reports)
Table 2: Inhibition Constants (Ki) for a Carazolol-Alexa647 Conjugate (JE1319)
| Receptor | Ki (nM) |
| β1-AR | 42 ± 8 |
| β2-AR | 22 ± 3 |
(Data obtained from radioligand binding displacement experiments on intact HEK293T cells overexpressing the respective receptors)[2]
II. Experimental Protocols
Herein, we provide detailed methodologies for key experiments utilizing this compound and its fluorescent derivatives.
A. Protocol 1: Membrane Preparation for In Vitro Binding Assays
This protocol describes the preparation of crude membrane fractions from cultured cells (e.g., CHO or HEK293 cells overexpressing a beta-adrenergic receptor subtype) or tissues.
Materials:
-
Lysis Buffer: 10 mM Tris-HCl, pH 7.4, 5 mM EDTA, 1x Protease Inhibitor Cocktail
-
Storage Buffer: 50 mM Tris-HCl, pH 7.4, 0.5 mM EDTA, 10 mM MgCl2, 10% Sucrose
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Cell scraper or enzyme-free cell dissociation buffer
-
Dounce homogenizer or polytron homogenizer
-
High-speed centrifuge
-
Protein assay kit (e.g., BCA assay)
Procedure:
-
Cell Harvesting:
-
Culture cells to confluency.
-
Wash cells twice with ice-cold PBS.
-
Detach cells using a cell scraper or enzyme-free dissociation buffer.
-
Pellet cells by centrifugation at 300 x g for 5 minutes at 4°C.
-
-
Lysis and Homogenization:
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Homogenize the cell suspension on ice.
-
-
Membrane Isolation:
-
Centrifuge the homogenate at 1,000 x g for 5 minutes at 4°C to remove nuclei and large debris.
-
Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in fresh Lysis Buffer.
-
Repeat the centrifugation and resuspension step for a second wash.
-
-
Storage:
-
After the final wash, resuspend the pellet in Storage Buffer.
-
Determine the protein concentration.
-
Aliquot the membrane preparation and store at -80°C.
-
B. Protocol 2: Fluorescence-Based Saturation Binding Assay
This assay determines the total number of specific binding sites (Bmax) and the equilibrium dissociation constant (Kd) of a fluorescent Carazolol derivative.
Materials:
-
Membrane preparation (from Protocol 1)
-
Fluorescent Carazolol derivative (e.g., Carazolol-Alexa647)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 0.1% BSA
-
Non-specific binding competitor (e.g., 20 µM Propranolol)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Preparation:
-
Prepare serial dilutions of the fluorescent Carazolol derivative in Assay Buffer, covering a concentration range of approximately 0.01 to 5 times the expected Kd.
-
-
Assay Setup:
-
In a 96-well plate, set up triplicate wells for each concentration for total and non-specific binding.
-
Total Binding Wells: Add 50 µL of Assay Buffer.
-
Non-specific Binding (NSB) Wells: Add 50 µL of 20 µM Propranolol solution.
-
Add 50 µL of the appropriate fluorescent Carazolol dilution to each well.
-
Thaw and dilute the membrane preparation in Assay Buffer (e.g., 20-50 µg protein per well).
-
Add 100 µL of the diluted membrane preparation to each well.
-
-
Incubation:
-
Incubate the plate at 25°C for 60-90 minutes with gentle shaking to reach equilibrium.
-
-
Detection:
-
Measure the fluorescence intensity in each well using a fluorescence plate reader with appropriate excitation and emission wavelengths for the fluorophore.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the specific binding (Y-axis) against the concentration of the fluorescent ligand (X-axis).
-
Analyze the data using non-linear regression (one-site binding hyperbola) to determine the Kd and Bmax.
-
C. Protocol 3: Fluorescence Quenching Assay
This assay measures the decrease in the intrinsic fluorescence of a receptor upon ligand binding.
Materials:
-
Purified receptor preparation
-
This compound
-
Assay Buffer
-
Fluorometer
Procedure:
-
Instrument Setup:
-
Set the fluorometer to the excitation and emission wavelengths of the receptor's intrinsic fluorophore (e.g., tryptophan, excitation ~280 nm, emission ~340 nm).
-
-
Titration:
-
Place a solution of the purified receptor in a cuvette.
-
Record the initial fluorescence intensity.
-
Add increasing concentrations of this compound to the cuvette, allowing the system to equilibrate after each addition.
-
Record the fluorescence intensity after each addition.
-
-
Data Analysis:
-
Correct the fluorescence data for dilution.
-
Plot the change in fluorescence intensity against the ligand concentration.
-
Analyze the data using appropriate binding models to determine the binding affinity.
-
D. Protocol 4: Live-Cell Imaging with a Fluorescent Carazolol Derivative
This protocol outlines the steps for visualizing beta-adrenergic receptors in living cells using a fluorescently labeled Carazolol.
Materials:
-
Cells expressing the target receptor (e.g., U2OS cells expressing β2AR-YFP)
-
Fluorescent Carazolol derivative (e.g., Carazolol-KK114)
-
Cell culture medium
-
Confocal or STED microscope
Procedure:
-
Cell Preparation:
-
Plate cells on glass-bottom dishes suitable for microscopy.
-
-
Labeling:
-
Incubate the cells in their growth medium containing the fluorescent Carazolol derivative (e.g., 100 nM Carazolol-KK114) for 40 minutes at room temperature.[3]
-
-
Washing (for non-fluorogenic probes):
-
Imaging:
-
Image the cells using a confocal or STED microscope with the appropriate laser lines and filters for the chosen fluorophore. For example, for Carazolol-KK114, a STED microscope can provide improved resolution.[3]
-
III. Diagrams
References
Application Notes and Protocols: Schild Analysis for (±)-Carazolol Antagonism at β-Adrenergic Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schild analysis is a cornerstone of classical pharmacology, providing a robust method for quantifying the affinity of a competitive antagonist for its receptor. This analysis is crucial in drug development for characterizing the potency and mechanism of action of new chemical entities. The output of a Schild analysis, the pA₂ value, represents the negative logarithm of the molar concentration of an antagonist that necessitates a doubling of the agonist concentration to elicit the same response. A linear Schild plot with a slope of unity is the hallmark of a competitive antagonist.
Carazolol is a high-affinity, non-selective antagonist of β₁ and β₂-adrenergic receptors, which are G-protein coupled receptors (GPCRs) integral to cardiovascular and pulmonary function.[1] It is also known to act as a potent agonist at the β₃-adrenoceptor.[1] Carazolol exists as two stereoisomers, (+) and (-)-Carazolol. The (-)-stereoisomer is demonstrably more potent in its antagonist activity at β-adrenergic receptors than the (+)-stereoisomer.[2] This application note provides a detailed protocol for performing a Schild analysis to characterize the antagonism of (±)-Carazolol, the racemic mixture, at β₁ and β₂-adrenergic receptors using a functional cellular assay measuring cyclic adenosine monophosphate (cAMP) production. While the focus is on the commonly studied racemate, it is important to note the lower potency of the (+)-enantiomer when interpreting results.
Signaling Pathways
β₁ and β₂-adrenergic receptors primarily couple to the stimulatory G-protein, Gs. Agonist binding initiates a conformational change in the receptor, leading to the activation of adenylyl cyclase and the subsequent conversion of ATP to cAMP. As a competitive antagonist, (±)-Carazolol binds to the same site as the agonist but does not activate the receptor, thereby blocking the downstream signaling cascade.
Figure 1: β-Adrenergic Receptor Gs Signaling Pathway and (±)-Carazolol Inhibition.
Data Presentation
The following tables summarize hypothetical data from a Schild analysis of (±)-Carazolol antagonism against the full agonist, Isoproterenol, at human β₁ and β₂-adrenergic receptors expressed in CHO-K1 cells. The response measured is cAMP production.
Table 1: Isoproterenol EC₅₀ Values in the Presence of (±)-Carazolol
| (±)-Carazolol Concentration [M] | Agonist (Isoproterenol) EC₅₀ [M] (β₁-AR) | Agonist (Isoproterenol) EC₅₀ [M] (β₂-AR) |
| 0 (Control) | 1.0 x 10⁻⁹ | 0.5 x 10⁻⁹ |
| 1.0 x 10⁻¹⁰ | 2.5 x 10⁻⁹ | 1.5 x 10⁻⁹ |
| 3.0 x 10⁻¹⁰ | 5.0 x 10⁻⁹ | 3.0 x 10⁻⁹ |
| 1.0 x 10⁻⁹ | 1.1 x 10⁻⁸ | 7.5 x 10⁻⁹ |
| 3.0 x 10⁻⁹ | 3.1 x 10⁻⁸ | 2.0 x 10⁻⁸ |
Table 2: Schild Analysis Parameters for (±)-Carazolol
| Receptor Subtype | Dose Ratio (DR) | log(DR - 1) | -log[Antagonist (M)] | pA₂ | Schild Slope |
| β₁-AR | 9.52 | 1.01 | |||
| 2.5 | 0.18 | 10.0 | |||
| 5.0 | 0.60 | 9.52 | |||
| 11.0 | 1.00 | 9.0 | |||
| 31.0 | 1.48 | 8.52 | |||
| β₂-AR | 9.60 | 0.99 | |||
| 3.0 | 0.30 | 10.0 | |||
| 6.0 | 0.70 | 9.52 | |||
| 15.0 | 1.15 | 9.0 | |||
| 40.0 | 1.59 | 8.52 |
Note: The data presented are for illustrative purposes and are representative of typical results for a high-affinity, non-selective β-blocker.
Experimental Protocols
Schild Analysis Experimental Workflow
The workflow for a Schild analysis involves generating agonist dose-response curves in the absence and presence of multiple fixed concentrations of the antagonist.
Figure 2: Experimental Workflow for a Schild Analysis using a cAMP Functional Assay.
Detailed Protocol: cAMP HTRF Functional Assay
This protocol is designed for a 384-well plate format using a commercial Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay kit.
1. Materials and Reagents
-
Cell Lines: CHO-K1 cells stably expressing either human β₁-adrenergic receptor or human β₂-adrenergic receptor.
-
Cell Culture Medium: F-12K Medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418).
-
Agonist: Isoproterenol hydrochloride.
-
Antagonist: (±)-Carazolol.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, 0.1% BSA, pH 7.4.
-
cAMP Assay Kit: HTRF-based kit (e.g., from Cisbio, PerkinElmer).
-
Plate: Low-volume, white, 384-well assay plates.
-
Plate Reader: HTRF-compatible microplate reader.
2. Cell Preparation
-
Culture cells to ~80-90% confluency in T175 flasks.
-
Aspirate the medium, wash with PBS, and detach cells using an enzyme-free cell dissociation buffer.
-
Resuspend cells in assay buffer and determine cell density.
-
Dilute the cell suspension to a final concentration of 2,500 cells/5 µL (500,000 cells/mL).
-
Dispense 5 µL of the cell suspension into each well of the 384-well plate.
3. Assay Procedure
-
Antagonist Preparation: Prepare serial dilutions of (±)-Carazolol in assay buffer. For a typical Schild analysis, at least 3-4 concentrations are required. A suggested concentration range is 10⁻¹⁰ M to 10⁻⁸ M.
-
Antagonist Addition: Add 5 µL of the appropriate (±)-Carazolol dilution (or vehicle for control wells) to the wells containing cells.
-
Pre-incubation: Centrifuge the plate briefly (1 min at 1000 rpm) and pre-incubate for 15 minutes at room temperature.
-
Agonist Preparation: Prepare a serial dilution series of Isoproterenol in assay buffer. A typical concentration range would be 10⁻¹² M to 10⁻⁵ M.
-
Agonist Stimulation: Add 5 µL of the Isoproterenol dilutions to the wells. The final assay volume is 15 µL.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
cAMP Detection:
-
Prepare the HTRF detection reagents according to the manufacturer's protocol (typically involves mixing a cAMP-d2 conjugate and an anti-cAMP cryptate conjugate in lysis buffer).
-
Add 5 µL of the detection reagent mix to each well.
-
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.
4. Data Acquisition
-
Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).
-
The HTRF ratio (665 nm / 620 nm * 10,000) is inversely proportional to the amount of cAMP produced.
5. Data Analysis
-
Dose-Response Curves: For each fixed concentration of (±)-Carazolol, plot the HTRF ratio against the logarithm of the Isoproterenol concentration. Fit the data using a four-parameter logistic equation to determine the EC₅₀ value for Isoproterenol.
-
Dose Ratio (DR) Calculation: Calculate the dose ratio for each antagonist concentration using the formula:
-
DR = EC₅₀ (in presence of antagonist) / EC₅₀ (in absence of antagonist)
-
-
Schild Plot Construction:
-
Plot log(DR - 1) on the y-axis versus the negative logarithm of the molar concentration of (±)-Carazolol on the x-axis.
-
Perform a linear regression on the plotted data.
-
-
Parameter Determination:
-
The pA₂ value is the x-intercept of the regression line.
-
The Schild slope is the slope of the regression line. A slope not significantly different from 1.0 is indicative of competitive antagonism.
-
Conclusion
This application note provides a comprehensive framework for the characterization of (±)-Carazolol's antagonist activity at β₁ and β₂-adrenergic receptors using Schild analysis. The detailed protocol for a cell-based cAMP functional assay offers a robust and high-throughput compatible method for determining the pA₂ value, a critical parameter in pharmacological profiling. Adherence to this protocol will enable researchers to accurately quantify the competitive antagonism of (±)-Carazolol and other β-blockers, contributing to a deeper understanding of their mechanism of action and aiding in the development of novel therapeutics targeting the β-adrenergic system.
References
- 1. Carazolol: a potent, selective beta 3-adrenoceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of [3H](+/-)carazolol binding to beta-adrenergic receptors. Application to study of beta-adrenergic receptor subtypes in canine ventricular myocardium and lung - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Imaging with Radioiodinated Carazolol Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of radioiodinated carazolol analogs for the in vivo imaging of beta-adrenergic receptors (β-ARs). Carazolol is a high-affinity, non-selective β-AR antagonist that can be labeled with radioisotopes of iodine (e.g., Iodine-123, Iodine-125) for single-photon emission computed tomography (SPECT) imaging. This technique is invaluable for studying the density and distribution of β-ARs in various physiological and pathological conditions, particularly in cardiovascular and neurological research.
Beta-Adrenergic Signaling Pathway
Beta-adrenergic receptors are G-protein coupled receptors that play a crucial role in mediating the physiological effects of catecholamines like epinephrine and norepinephrine. The binding of an agonist to the β-AR initiates a signaling cascade, primarily through the activation of adenylyl cyclase, which leads to the production of cyclic AMP (cAMP). cAMP, in turn, activates protein kinase A (PKA), which phosphorylates various downstream targets, resulting in a cellular response. Radioiodinated carazolol analogs act as antagonists, binding to the receptor and allowing for its visualization without initiating this downstream signaling.
Troubleshooting & Optimization
Technical Support Center: Optimizing (+)-Carazolol Radioligand Binding Assays
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing their (+)-Carazolol radioligand binding assays.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.
Issue: High Non-Specific Binding
Q1: My non-specific binding (NSB) is excessively high, compromising my assay window. What are the likely causes and how can I reduce it?
A1: High non-specific binding can obscure the specific binding signal, making data interpretation difficult. Ideally, non-specific binding should be less than 50% of the total binding.[1][2] Here are common causes and troubleshooting steps:
-
Radioligand Properties: Hydrophobic radioligands like this compound have a tendency to exhibit higher non-specific binding.[3][4] Ensure you are using a high-purity radioligand (>90%).[2][3]
-
Assay Conditions:
-
Optimize Blocking Agents: Incorporate blocking agents like Bovine Serum Albumin (BSA) into your assay buffer to coat surfaces and reduce non-specific interactions.[1][3]
-
Adjust Incubation Time and Temperature: Shorter incubation times or lower temperatures can sometimes reduce NSB. However, you must ensure that specific binding still reaches equilibrium.[1] It is recommended to perform a time-course experiment to determine the optimal incubation time.[1]
-
Modify Assay Buffer: Adjusting the ionic strength of the buffer with salts can minimize electrostatic interactions that contribute to NSB.[1]
-
-
Inadequate Washing and Filtration Technique:
-
Pre-treat Filters: Soaking glass fiber filters (e.g., GF/C) in a 0.3-0.5% polyethyleneimine (PEI) solution can reduce the binding of the radioligand to the filter itself.[1]
-
Increase Wash Volume and Number: Rapidly wash filters with ice-cold wash buffer immediately after filtration. Performing three to four washes with an adequate volume (e.g., 3-5 mL) is crucial.[1]
-
-
Excessive Radioligand or Membrane Protein Concentration:
-
Use an Appropriate Radioligand Concentration: A common starting point is a concentration at or below the Kd value of this compound for the beta-adrenergic receptor (approximately 50 pM for lung and 135 pM for myocardium).[1]
-
Optimize Membrane Protein Concentration: Titrate the amount of membrane protein to find the lowest concentration that provides a robust specific binding signal.[5]
-
Issue: Low Specific Binding
Q2: I am observing very low or no specific binding in my assay. What could be the problem?
A2: Low specific binding can result from several factors, from reagent quality to procedural errors.
-
Inactive Receptor Preparation:
-
Suboptimal Assay Conditions:
-
Equilibrium Not Reached: The incubation time may be too short for the binding to reach equilibrium. An association kinetic experiment can determine the necessary incubation time.[7]
-
Incorrect Buffer Composition: The pH, ionic strength, or absence of necessary cofactors (like MgCl2) in the assay buffer can affect binding.[8]
-
-
Radioligand Issues:
-
Degraded Radioligand: Ensure the radioligand has not degraded due to improper storage or handling.
-
Low Specific Activity: Use a radioligand with a high specific activity to ensure a detectable signal.[4]
-
Issue: High Variability Between Replicates
Q3: My replicate data points show high variability. How can I improve the consistency of my assay?
A3: High variability can stem from inconsistent liquid handling, filtration, or washing steps.
-
Pipetting Errors: Ensure accurate and consistent pipetting of all reagents, especially the radioligand and membrane preparations.
-
Inconsistent Washing: The filtration and washing steps must be performed rapidly and consistently for all samples to minimize dissociation of the bound radioligand.[1]
-
Uneven Membrane Suspension: Ensure the membrane preparation is well-homogenized before aliquoting into the assay wells.
-
Filter Placement: Ensure filters are properly seated in the filtration apparatus to prevent leakage.
Frequently Asked Questions (FAQs)
Q4: What is the purpose of a saturation binding assay?
A4: A saturation binding assay is performed to determine the total number of specific binding sites (Bmax) in a given tissue or cell preparation and the equilibrium dissociation constant (Kd) of the radioligand.[6] This involves incubating a fixed amount of membrane preparation with increasing concentrations of the radioligand.[6]
Q5: How do I determine the affinity (Ki) of an unlabeled test compound?
A5: A competition binding assay is used to determine the affinity (Ki) of an unlabeled test compound.[6] In this assay, a fixed concentration of radioligand (typically at or near its Kd) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled competitor.[7] The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.[7]
Q6: What is an appropriate concentration of propranolol to define non-specific binding?
A6: A high concentration of a non-radiolabeled competitor is used to determine non-specific binding. For this compound assays, 10-20 µM propranolol is commonly used to saturate the specific beta-adrenergic receptor sites.[1][6]
Quantitative Data Summary
Table 1: Recommended Assay Parameters for (+)-[3H]Carazolol Binding
| Parameter | Recommended Value | Reference |
| Radioligand Concentration (Saturation) | 0.01 - 5x expected Kd (e.g., 10 pM - 5 nM) | [6] |
| Radioligand Concentration (Competition) | At or near the Kd value | [7] |
| Non-specific Binding Definition | 10 - 20 µM Propranolol | [6][7] |
| Incubation Temperature | 25°C | [6] |
| Incubation Time | 60 - 90 minutes (should be optimized) | [6] |
| Membrane Protein Concentration | 20 - 50 µg per well (should be optimized) | [6] |
| Wash Buffer | Ice-cold 50 mM Tris-HCl, pH 7.4 | [6] |
| Number of Washes | 3 | [6] |
Table 2: Equilibrium Dissociation Constants (Kd) for [3H]-Carazolol
| Receptor Source | Receptor Subtype(s) | Kd (pM) | Reference |
| Canine Ventricular Myocardium | Primarily β1 (approx. 85%) | 135 | [7] |
| Canine Lung | Primarily β2 (approx. 95%) | 50 | [7] |
| Rat Cerebral Cortex | β1 and β2 | 150 | [7] |
Experimental Protocols
Membrane Preparation Protocol
This protocol describes the preparation of crude membrane fractions from cultured cells or tissues.
-
Cell/Tissue Harvesting: Harvest cultured cells or excise tissue and place in ice-cold lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, 5 mM EDTA, with protease inhibitors).[6]
-
Homogenization: Homogenize the cell suspension or tissue using a Dounce or polytron homogenizer on ice.[6]
-
Low-Speed Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.[1]
-
High-Speed Centrifugation: Transfer the supernatant to a new tube and centrifuge at a high speed (e.g., 20,000 - 40,000 x g for 20-30 minutes at 4°C) to pellet the membranes.[1][6]
-
Washing: Discard the supernatant, resuspend the membrane pellet in fresh, ice-cold lysis buffer, and repeat the high-speed centrifugation step.[1][6]
-
Final Resuspension and Storage: Resuspend the final membrane pellet in a storage buffer (e.g., 50 mM Tris-HCl, pH 7.4, 0.5 mM EDTA, 10 mM MgCl2, 10% Sucrose).[6]
-
Protein Quantification: Determine the protein concentration using a standard protein assay (e.g., BCA assay).[6]
-
Storage: Aliquot the membrane preparation and store at -80°C until use. Avoid repeated freeze-thaw cycles.[6]
Saturation Binding Assay Protocol
-
Prepare Radioligand Dilutions: Prepare serial dilutions of (+)-[3H]Carazolol in assay buffer to cover a concentration range of approximately 0.01 to 5 times the expected Kd.[6]
-
Assay Setup: In a 96-well plate, set up triplicate wells for each radioligand concentration for both total and non-specific binding.
-
Add Radioligand: Add 50 µL of the appropriate (+)-[3H]Carazolol dilution to each well.[6]
-
Add Membranes: Thaw the membrane preparation on ice and dilute to the desired concentration (e.g., 20-50 µg protein per well) in assay buffer. Add 100 µL of the diluted membrane preparation to each well.[6]
-
Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle shaking to allow the binding to reach equilibrium.[6]
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a GF/C glass fiber filter plate using a cell harvester.[6]
-
Washing: Wash the filters three times with 3 mL of ice-cold wash buffer.[6]
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity in a liquid scintillation counter.[6]
-
Data Analysis: Calculate specific binding (Total Binding - Non-specific Binding) and analyze the data using non-linear regression to determine Bmax and Kd.[6]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. revvity.com [revvity.com]
- 5. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. ahajournals.org [ahajournals.org]
Reducing non-specific binding in (+)-Carazolol experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing non-specific binding in (+)-Carazolol experiments.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding (NSB) in a [³H]-(+)-Carazolol radioligand assay?
Non-specific binding refers to the binding of the radioligand, [³H]-(+)-Carazolol, to components other than the target beta-adrenergic receptors. This can include binding to lipids, other proteins, and the filter apparatus itself.[1] High non-specific binding can obscure the specific binding signal, leading to an inaccurate determination of receptor affinity (Kd) and density (Bmax).[1]
Q2: What is considered an acceptable level of non-specific binding?
Ideally, non-specific binding should represent less than 50% of the total binding at the highest concentration of the radioligand used.[1][2] In well-optimized [³H]-(+)-Carazolol assays, it is possible to achieve specific binding that is greater than 70% of the total binding.[1] If non-specific binding constitutes more than half of the total binding, obtaining high-quality, reliable data becomes challenging.[3]
Q3: How is non-specific binding determined in a this compound assay?
Non-specific binding is measured by quantifying the amount of [³H]-(+)-Carazolol that remains bound in the presence of a high concentration of a non-radiolabeled competitor that also binds to the beta-adrenergic receptor.[1][3] This "cold" ligand saturates the specific receptor sites, so any residual bound radioactivity is considered non-specific.[1][3] A commonly used competitor for this purpose in [³H]-(+)-Carazolol assays is Propranolol, typically at a concentration of 20 µM.[1][4][5]
Troubleshooting Guide: High Non-Specific Binding
High non-specific binding is a frequent challenge in [³H]-(+)-Carazolol radioligand assays. This guide details potential causes and offers solutions to optimize your experiments.
Issue 1: Suboptimal Assay Conditions
Cause: Incubation time, temperature, and buffer composition can all significantly influence the level of non-specific binding.[1]
Solution:
-
Optimize Incubation Time and Temperature: While shorter incubation times can sometimes lower non-specific binding, it is critical to ensure that specific binding has reached equilibrium. Conversely, lower incubation temperatures may decrease non-specific binding but might necessitate longer incubation times to achieve equilibrium.[1] It is recommended to perform a time-course experiment to identify the optimal incubation time that maximizes specific binding while minimizing non-specific binding.[1]
-
Modify the Assay Buffer: The composition of the assay buffer can be adjusted to reduce non-specific interactions.
-
Blocking Agents: Including proteins like Bovine Serum Albumin (BSA) in the assay buffer can help saturate non-specific binding sites.[1][6]
-
Salts: Adjusting the ionic strength of the buffer with salts can help minimize electrostatic interactions that contribute to non-specific binding.[6]
-
pH: The pH of the buffer can influence the charge of biomolecules, affecting non-specific binding. Optimizing the pH can help to reduce these interactions.[6]
-
Detergents: Low concentrations of non-ionic detergents can be added to disrupt hydrophobic interactions that may cause non-specific binding.[6]
-
Issue 2: Inappropriate Radioligand and Membrane Preparation
Cause: The quality and concentration of your [³H]-(+)-Carazolol and the membrane preparation are critical for a successful assay.[1]
Solution:
-
Use an Appropriate Radioligand Concentration: A common starting point is a concentration at or below the Kd value of [³H]-(+)-Carazolol for the beta-adrenergic receptor. Using excessively high concentrations of the radioligand can lead to increased non-specific binding.[1]
-
Check Radioligand Purity: Impurities in the radioligand stock can contribute to high non-specific binding. Ensure the radiochemical purity is high.[1]
Issue 3: Inadequate Washing and Filtration Technique
Cause: Insufficient or improper washing of the filters after incubation can leave unbound radioligand trapped, leading to artificially high background counts.[1]
Solution:
-
Pre-treat Filters: Soaking glass fiber filters (e.g., Whatman GF/C) in a solution of 0.3-0.5% polyethyleneimine (PEI) before use can reduce the binding of the radioligand to the filter itself.[1]
-
Increase Wash Volume and/or Number of Washes: Rapidly wash the filters with ice-cold wash buffer immediately after filtration. Performing multiple washes (e.g., three to four times) with an adequate volume (e.g., 3-5 mL) is crucial.[1]
-
Use Ice-Cold Wash Buffer: Using ice-cold buffer helps to slow the dissociation of the specifically bound radioligand from the receptor while washing away the unbound ligand.[1]
Data Presentation
Table 1: Equilibrium Dissociation Constants (Kd) for [³H]-Carazolol
| Receptor Source | Receptor Subtype(s) | Kd (pM) |
| Canine Ventricular Myocardium | Primarily β1 (approx. 85%) | 135 |
| Canine Lung | Primarily β2 (approx. 95%) | 50 |
| Rat Cerebral Cortex | β1 and β2 | 150 |
This data is based on published literature and may vary depending on experimental conditions.[7]
Experimental Protocols
I. Membrane Preparation Protocol
This protocol outlines the preparation of crude membrane fractions from cultured cells (e.g., CHO or HEK293 cells overexpressing a beta-adrenergic receptor subtype) or tissues.
Buffers for Membrane Preparation
| Buffer Name | Composition | Storage |
| Lysis Buffer | 10 mM Tris-HCl, pH 7.4, 5 mM EDTA, 1x Protease Inhibitor Cocktail | 4°C |
| Storage Buffer | 50 mM Tris-HCl, pH 7.4, 0.5 mM EDTA, 10 mM MgCl2, 10% Sucrose | 4°C |
Protocol Steps:
-
Cell/Tissue Homogenization: Homogenize cells or tissue in an ice-cold lysis buffer.[1]
-
Low-Speed Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.[1]
-
High-Speed Centrifugation: Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.[1]
-
Membrane Wash: Wash the membrane pellet by resuspending it in fresh lysis buffer and repeating the high-speed centrifugation step.[1][4]
-
Final Resuspension and Storage: Discard the supernatant and resuspend the final membrane pellet in Storage Buffer. Determine the protein concentration using a standard protein assay (e.g., BCA assay).[4] Aliquot the membrane preparation and store it at -80°C until use. Avoid repeated freeze-thaw cycles.[4]
II. Saturation Binding Assay Protocol
This experiment is performed to determine the total number of specific binding sites (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand.[4]
Protocol Steps:
-
Preparation: Prepare serial dilutions of [³H]-(+)-Carazolol in Assay Buffer to cover a concentration range of approximately 0.01 to 5 times the expected Kd (e.g., 10 pM to 5 nM).[4]
-
Assay Setup: In a 96-well plate, set up triplicate wells for each concentration of [³H]-(+)-Carazolol for both total and non-specific binding.
-
Add Radioligand: Add 50 µL of the appropriate [³H]-(+)-Carazolol dilution to each well.[4]
-
Add Membranes: Add 100 µL of the diluted membrane preparation (20-50 µg protein per well) to each well.[4]
-
Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle shaking to reach equilibrium.[4]
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a GF/C glass fiber filter plate using a cell harvester.[4]
-
Washing: Wash the filters three times with 3 mL of ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).[4]
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity in a liquid scintillation counter.[4]
-
Data Analysis: Calculate the specific binding for each [³H]-(+)-Carazolol concentration: Specific Binding = Total Binding - Non-specific Binding.[4]
Visualizations
Beta-Adrenergic Receptor Signaling Pathway
Caption: Canonical Gs-mediated signaling pathway of beta-adrenergic receptors.
Experimental Workflow for a Saturation Binding Assay
Caption: General workflow for a [³H]-(+)-Carazolol saturation binding assay.
Troubleshooting Workflow for High Non-Specific Binding
Caption: A logical workflow for troubleshooting high non-specific binding.
References
- 1. benchchem.com [benchchem.com]
- 2. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. GraphPad Prism 10 Curve Fitting Guide - Nonspecific binding [graphpad.com]
- 4. benchchem.com [benchchem.com]
- 5. ahajournals.org [ahajournals.org]
- 6. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 7. benchchem.com [benchchem.com]
Troubleshooting high background in (+)-Carazolol assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during (+)-Carazolol assays, with a primary focus on mitigating high background signals.
Frequently Asked Questions (FAQs)
Q1: What is considered high background in a this compound assay?
A1: In a well-optimized this compound radioligand binding assay, non-specific binding (NSB) should ideally constitute less than 50% of the total binding. Specific binding of greater than 70% of the total binding is achievable.[1] Levels of non-specific binding exceeding these ranges are considered high and can obscure the specific signal, leading to inaccurate data.
Q2: How is non-specific binding determined in a [3H]-(+)-Carazolol assay?
A2: Non-specific binding is determined by measuring the amount of radiolabeled Carazolol that binds to the membrane preparation in the presence of a high concentration of a non-radiolabeled competitor that also targets the beta-adrenergic receptor. This "cold" ligand saturates the specific binding sites, ensuring that any remaining measured radioactivity is due to non-specific interactions.[1] A commonly used competitor for this purpose is Propranolol at a concentration of, for example, 20 µM.[1][2]
Q3: What are the primary causes of high background in these assays?
A3: High background is most often a result of high non-specific binding of the radioligand to components other than the target receptor, such as lipids, other proteins, and the filter apparatus itself.[1][3] Common contributing factors include suboptimal assay conditions, issues with the radioligand or membrane preparation, and inadequate washing steps.[1][3]
Troubleshooting Guide: High Background
High background is a frequent challenge in this compound assays. The following guide provides potential causes and actionable solutions to help you optimize your experiments.
Issue 1: Suboptimal Assay Conditions
Cause: Incubation time, temperature, and buffer composition can significantly influence non-specific binding.[1]
Solution:
-
Optimize Incubation Time and Temperature: While shorter incubation times can sometimes lower non-specific binding, it is crucial to ensure that specific binding has reached equilibrium. Conversely, lower temperatures may decrease non-specific binding but might necessitate longer incubation periods to achieve equilibrium.[1] It is recommended to perform a time-course experiment to identify the optimal incubation time that maximizes specific binding while minimizing non-specific binding.[1]
-
Modify Assay Buffer: The composition of the assay buffer can be adjusted to minimize non-specific interactions.[1]
-
Blocking Agents: Incorporating proteins like Bovine Serum Albumin (BSA) into the assay buffer can help saturate non-specific binding sites on the filter and in the membrane preparation.[1]
-
Salts: Adjusting the ionic strength of the buffer with salts can reduce electrostatic interactions that contribute to non-specific binding.[1]
-
Issue 2: Problems with Radioligand or Membrane Preparation
Cause: The quality and concentration of your radiolabeled Carazolol and the integrity of the membrane preparation are critical for a successful assay.[1]
Solution:
-
Use an Appropriate Radioligand Concentration: It is advisable to use a radioligand concentration at or below its dissociation constant (Kd) for the beta-adrenergic receptor.[1][3] Using excessively high concentrations can lead to an increase in non-specific binding.[1]
-
Verify Radioligand Purity: Impurities in the radioligand stock can be a source of high non-specific binding. Ensure that the radiochemical purity is high.[1][3]
-
Optimize Membrane Protein Concentration: A high concentration of membrane protein can increase non-specific binding. It may be necessary to titrate the amount of membrane protein to find the optimal concentration for your assay.[3][4]
Issue 3: Inefficient Separation of Bound and Free Ligand
Cause: Inadequate washing of the filters after incubation can leave behind unbound radioligand, contributing to a high background signal.
Solution:
-
Increase Wash Steps: Increase the volume and/or the number of washes with ice-cold wash buffer to more effectively remove unbound radioligand.[3]
Quantitative Data Summary
The following tables summarize key quantitative data for [3H]-(+)-Carazolol binding assays.
Table 1: Equilibrium Dissociation Constants (Kd) for [3H]-Carazolol
| Receptor Source | Receptor Subtype(s) | Kd (pM) |
| Canine Ventricular Myocardium | Primarily β1 (approx. 85%) | 135[1] |
| Canine Lung | Primarily β2 (approx. 95%) | 50[1] |
| Rat Cerebral Cortex | β1 and β2 | 150[5] |
Table 2: Recommended Reagent Concentrations for a [3H]-Carazolol Binding Assay
| Reagent | Typical Concentration | Purpose |
| [3H]-Carazolol | 10 pM - 5 nM (around Kd) | Radioligand |
| Membrane Preparation | 20-50 µg protein/well | Source of receptors |
| Propranolol (for NSB) | 20 µM | "Cold" competitor |
| Assay Buffer | e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4 | Maintain physiological conditions |
Experimental Protocols
Membrane Preparation Protocol
This protocol provides a general guideline for preparing crude membrane fractions from cultured cells or tissues.[2][5]
-
Homogenization: Homogenize cells or tissue in an ice-cold lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, 5 mM EDTA, with protease inhibitors).[2]
-
Low-Speed Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
High-Speed Centrifugation: Centrifuge the resulting supernatant at a high speed (e.g., 20,000-40,000 x g for 20-30 minutes at 4°C) to pellet the membranes.[1][2]
-
Washing: Resuspend the membrane pellet in fresh, ice-cold lysis buffer and repeat the high-speed centrifugation step to wash the membranes.[1][2]
-
Final Resuspension and Storage: Resuspend the final membrane pellet in a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 7.4, 0.5 mM EDTA, 10 mM MgCl2, 10% Sucrose).[2] Determine the protein concentration using a standard protein assay. Aliquot and store at -80°C.[2][5]
Saturation Binding Assay Protocol
This assay is used to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand.[2][5]
-
Preparation: Prepare serial dilutions of [3H]-Carazolol in assay buffer.
-
Assay Setup: In a 96-well plate, set up triplicate wells for each concentration of [3H]-Carazolol for both total and non-specific binding.
-
Total Binding Wells: Add assay buffer.
-
Non-specific Binding (NSB) Wells: Add a high concentration of a non-radiolabeled competitor (e.g., 20 µM Propranolol).[2]
-
-
Add Radioligand: Add the appropriate [3H]-Carazolol dilution to each well.
-
Add Membranes: Add the diluted membrane preparation (e.g., 20-50 µg protein per well) to each well.[2]
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[2]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
Visualizations
Signaling Pathway
Caption: Canonical β-adrenergic receptor signaling pathway.[6][7][8][9]
Experimental Workflow
Caption: General workflow for a [3H]-Carazolol radioligand binding assay.[10]
Troubleshooting Flowchart
Caption: Troubleshooting flowchart for high background in Carazolol assays.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Beta Adrenergic Receptors | Thoracic Key [thoracickey.com]
- 9. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Improving signal-to-noise ratio in (+)-Carazolol binding
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize their (+)-Carazolol binding assays and improve the signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in binding assays?
This compound is the less active enantiomer of the potent beta-adrenergic receptor antagonist, Carazolol. The stereoisomers of Carazolol exhibit different potencies, with the (-) stereoisomer being significantly more potent. In research, radiolabeled Carazolol, often as --INVALID-LINK---Carazolol, is a high-affinity antagonist used to characterize beta-adrenergic receptor subtypes in various tissues, such as the heart and lungs. Its high affinity makes it a valuable tool for quantifying receptor density (Bmax) and the affinity of other unlabeled ligands (Ki).
Q2: What constitutes a good signal-to-noise ratio in a [3H]-Carazolol binding assay?
A good signal-to-noise ratio is crucial for accurate and reproducible data. This is often assessed by comparing specific binding to non-specific binding (NSB). Ideally, non-specific binding should be less than 50% of the total binding.[1] For high-quality assays, it is possible to achieve specific binding that is greater than 70% of the total binding.[1][2] A low signal-to-noise ratio can obscure the true specific binding, leading to inaccurate calculations of receptor affinity (Kd) and density (Bmax).[1]
Q3: How is non-specific binding determined in a this compound assay?
Non-specific binding is determined by measuring the amount of radiolabeled this compound that binds in the presence of a high concentration of a non-radiolabeled competitor that also targets the beta-adrenergic receptor. This "cold" ligand saturates the specific receptor sites, so any remaining radioactivity detected is considered non-specific. A commonly used competitor for this purpose is propranolol, typically at a concentration of 20 µM.[1]
Q4: What are the typical binding affinity (Kd) values for Carazolol?
The dissociation constant (Kd) for --INVALID-LINK---Carazolol can vary depending on the tissue and the beta-adrenergic receptor subtypes present. For example, in canine myocardium, the Kd is approximately 135 pM, while in the lung, it is around 50 pM.[1][2][3] These values are important for designing experiments, as a common starting concentration for the radioligand is at or below its Kd.[4]
Troubleshooting Guide: High Non-Specific Binding
High non-specific binding (NSB) is a frequent issue that can compromise the quality of your data. The following guide details potential causes and solutions.
| Issue | Potential Cause | Recommended Solution |
| High Background Counts | Radioligand concentration is too high. | Use a lower concentration of the radioligand. A good starting point is a concentration at or below the Kd value.[4][5] |
| Impurities in the radioligand stock. | Ensure the radiochemical purity of the [3H]-Carazolol is high.[1] | |
| Hydrophobicity of the radioligand. | While the ligand itself cannot be changed, optimizing the assay buffer with additives can help mitigate non-specific hydrophobic interactions.[4][6] | |
| Suboptimal Assay Conditions | Incubation time and temperature are not optimized. | Perform a time-course experiment to determine the optimal incubation time to reach equilibrium for specific binding. Shorter incubation times or lower temperatures may reduce NSB but ensure specific binding is not compromised.[1] |
| Inappropriate assay buffer composition. | Optimize the buffer's pH (typically 7.2-7.6) and ionic strength.[6] Include blocking agents like Bovine Serum Albumin (BSA) (0.1% to 1% w/v) to saturate non-specific sites.[1][6] Adding low concentrations of non-ionic detergents like Tween-20 (0.01% - 0.1%) can also be beneficial.[6][7] | |
| Issues with Biological Material | Too much membrane protein in the assay. | Titrate the amount of membrane protein to find the optimal concentration that gives a robust specific signal without excessive NSB. A typical range is 100-500 µg of membrane protein.[4] |
| Inadequate preparation of membranes. | Ensure membranes are properly homogenized and washed to remove any endogenous substances that might interfere with binding.[4] | |
| Inefficient Separation of Bound and Free Ligand | Radioligand is sticking to the filter paper or plate. | Pre-treat glass fiber filters (e.g., Whatman GF/C) with a solution of 0.3-0.5% polyethyleneimine (PEI) to reduce the binding of the radioligand to the filter itself.[1][5] |
| Insufficient washing of filters. | Increase the wash volume and/or the number of washes. Use ice-cold wash buffer to rapidly wash the filters immediately after filtration to slow the dissociation of the specifically bound radioligand.[1][5] |
Experimental Protocols
Protocol 1: Membrane Preparation from Tissues or Cultured Cells
-
Homogenization: Homogenize the tissue or cells in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing protease inhibitors using a Dounce homogenizer or a polytron.
-
Low-Speed Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cellular debris.[7]
-
High-Speed Centrifugation: Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.[6][7]
-
Washing: Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold buffer. Repeat the high-speed centrifugation step.
-
Final Preparation: Resuspend the final membrane pellet in the desired assay buffer.
-
Protein Quantification: Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.
-
Storage: Store the membrane aliquots at -80°C until use.
Protocol 2: [3H]-Carazolol Saturation Binding Assay
This protocol is designed to determine the receptor density (Bmax) and the dissociation constant (Kd) of [3H]-Carazolol.
-
Assay Setup: In a 96-well plate, set up triplicate tubes for each concentration of the radioligand.
-
Total Binding: To each tube, add a series of increasing concentrations of [3H]-Carazolol.
-
Non-Specific Binding: To a parallel set of tubes, add the same increasing concentrations of [3H]-Carazolol along with a high concentration of a non-labeled competitor (e.g., 20 µM propranolol).[1]
-
Incubation: Add the membrane preparation (e.g., 25 µg of protein) to each tube and incubate at the optimized temperature and for the optimal duration to reach equilibrium.[8]
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each tube through a PEI-pre-soaked glass fiber filter using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[1][5]
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Specific Binding = Total Binding - Non-Specific Binding .
-
Plot the specific binding against the concentration of [3H]-Carazolol.
-
Analyze the data using non-linear regression to determine the Bmax and Kd values.
-
Visualizations
Caption: Beta-adrenergic receptor signaling pathway and the antagonistic action of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. ahajournals.org [ahajournals.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
(+)-Carazolol assay variability and reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during (+)-Carazolol assays. The information is tailored for researchers, scientists, and drug development professionals to help improve assay variability and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in receptor binding assays?
A1: Carazolol is a high-affinity, non-selective antagonist for β1 and β2-adrenergic receptors.[1] Its radiolabeled forms, such as [3H]-Carazolol, are valuable tools for studying the binding kinetics of G-protein coupled receptors (GPCRs), particularly the beta-adrenergic receptor family.[1] Its high affinity and slow dissociation rate make it suitable for characterizing receptor-ligand interactions, determining receptor density (Bmax), and the affinity (Kd) of other compounds through competition assays.[1][2] The stereospecific nature of Carazolol binding, with the (-)-isomer showing greater potency, is useful in defining specific receptor binding sites.[3]
Q2: What is the mechanism of action of Carazolol at beta-adrenergic receptors?
A2: Carazolol acts as an antagonist at β1 and β2-adrenergic receptors, blocking the canonical Gs protein signaling pathway.[1] This pathway, when activated by an agonist, stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[4][5][6] Carazolol can also exhibit inverse agonist properties, meaning it can reduce the basal or constitutive activity of the receptor in the absence of an agonist by stabilizing the receptor in an inactive state.[7] At the β3-adrenergic receptor, Carazolol has been reported to act as a full agonist.[1]
Q3: What are the key sources of variability in a this compound assay?
A3: Variability in this compound assays can arise from several sources, categorized as repeatability, intermediate precision, and reproducibility.[8] Key factors include:
-
Receptor Preparation: Integrity and concentration of the receptor source (cell membranes or tissues) are critical. Degradation or inconsistent preparation can lead to variable results.[9]
-
Radioligand Quality: The purity and specific activity of the radiolabeled Carazolol can affect binding.[10]
-
Assay Conditions: Incubation time, temperature, and buffer composition (pH, ionic strength) must be consistent.[10]
-
Pipetting and Handling: Inaccurate pipetting, especially of viscous solutions or small volumes, can introduce significant error.[11]
-
Non-Specific Binding (NSB): High or variable NSB can obscure the specific binding signal.[10]
-
Data Analysis: Inconsistent data handling and curve fitting can lead to different results.[2]
Troubleshooting Guide
Issue 1: High Non-Specific Binding (NSB)
Q: My non-specific binding is very high, making it difficult to determine the specific binding signal. What should I do?
A: High non-specific binding (NSB) can mask the true specific binding signal.[10] Ideally, NSB should be less than 50% of the total binding.[10] Here are some troubleshooting steps:
-
Optimize Radioligand Concentration: Use a lower concentration of [3H]-Carazolol. A good starting point is a concentration at or below its Kd value.[10]
-
Reduce Membrane Protein: Titrate the amount of membrane protein to the lowest concentration that provides a robust specific signal. A typical range is 100-500 µg of membrane protein.[10]
-
Modify Assay Buffer: Include blocking agents like Bovine Serum Albumin (BSA) to reduce binding to tube surfaces.[9][10] Sometimes, adding salts or detergents can also help.[9]
-
Optimize Incubation Conditions: Shorter incubation times or lower temperatures can sometimes reduce NSB, but you must ensure the binding has reached equilibrium.[9][10]
-
Improve Washing Steps: For filtration assays, increase the number of washes or the volume of ice-cold wash buffer to more effectively remove unbound radioligand.[9][10]
| Parameter | Recommendation for High NSB | Rationale | Citation |
| Radioligand Concentration | Decrease concentration (≤ Kd) | Reduces binding to non-receptor sites. | [10] |
| Membrane Protein | Decrease amount (e.g., 100-500 µg) | Reduces the number of non-specific sites. | [10] |
| Assay Buffer | Add BSA (e.g., 0.1-1%) | Blocks non-specific binding to surfaces. | [9][10] |
| Incubation Time | Decrease incubation time | Minimizes non-equilibrium binding to non-specific sites. | [10] |
| Washing (Filtration) | Increase wash volume/number | More efficient removal of unbound radioligand. | [9] |
Issue 2: Low or No Specific Binding
Q: I am observing very low or no specific binding in my assay. What could be the problem?
A: A lack of specific binding can be due to several factors related to the receptor, the radioligand, or the assay conditions.
-
Check Receptor Integrity: Ensure proper storage and handling of your cell membranes or tissue preparations to prevent receptor degradation.[9] Confirm receptor presence via methods like Western blotting.[9] Genetic mutations can also affect receptor function and ligand binding.[12][13]
-
Verify Radioligand Quality: Check the age and purity of your radiolabeled Carazolol. Radiochemical degradation can lead to a loss of binding activity.[14]
-
Optimize Assay Conditions: Ensure that the incubation time is sufficient to reach equilibrium. Carazolol has a slow dissociation rate, so binding may take longer to reach a steady state.[15] Verify that the buffer pH and composition are optimal for receptor binding.
-
Ensure Proper G Protein Coupling: For agonist binding studies, the coupling of the receptor to G proteins is crucial. The presence of guanine nucleotides (like GTP) can affect agonist affinity.[3]
| Potential Cause | Troubleshooting Step | Rationale | Citation |
| Receptor Degradation | Use fresh preparations; verify with Western blot. | Ensures active and correctly folded receptors are present. | [9] |
| Radioligand Degradation | Use a fresh batch of radioligand; check purity. | Ensures the ligand is capable of binding. | [14] |
| Sub-optimal Incubation Time | Increase incubation time. | Allows the binding reaction to reach equilibrium. | [15] |
| Incorrect Buffer Conditions | Check and optimize buffer pH and ionic strength. | Ensures the receptor is in a conformation that favors binding. |
Issue 3: Poor Assay Reproducibility
Q: My results are not reproducible between experiments. How can I improve this?
A: Poor reproducibility can stem from variability in reagents, protocols, and execution.[8]
-
Standardize Protocols: Ensure that all experimental steps, including reagent preparation, incubation times, temperatures, and washing procedures, are strictly followed in every experiment.
-
Use Calibrated Equipment: Regularly calibrate pipettes, especially those used for serial dilutions and reagent additions.[11]
-
Aliquot Reagents: Aliquot and freeze key reagents like membrane preparations and radioligands to avoid repeated freeze-thaw cycles that can degrade them.[11]
-
Run Controls: Always include positive and negative controls in each assay to monitor for consistency.
-
Consistent Data Analysis: Use a standardized template for data analysis and curve fitting to minimize variability in this step.
Experimental Protocols & Methodologies
Protocol 1: Membrane Preparation for Beta-Adrenergic Receptors
This protocol describes a general procedure for preparing crude membrane fractions.
-
Homogenization: Homogenize cells or tissue in ice-cold lysis buffer (e.g., Tris-HCl with protease inhibitors).
-
Low-Speed Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 5 minutes at 4°C) to remove nuclei and large debris.[1]
-
High-Speed Centrifugation: Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the membranes.[1]
-
Washing: Discard the supernatant and resuspend the membrane pellet in fresh lysis buffer. Repeat the high-speed centrifugation to wash the membranes.[1]
-
Final Resuspension & Storage: After the final wash, resuspend the pellet in a suitable assay or storage buffer (e.g., with 10% sucrose as a cryoprotectant).[1]
-
Protein Quantification: Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford or BCA assay).
-
Storage: Aliquot the membrane preparation and store at -80°C until use.[1]
Protocol 2: Competition Binding Assay with [3H]-Carazolol
This assay measures the ability of a test compound to compete with [3H]-Carazolol for binding to the receptor.
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of concentrations of the competing compound.
-
Reagent Addition:
-
Add assay buffer to all wells.
-
Add a fixed concentration of [3H]-Carazolol (typically at its Kd) to all wells.
-
For non-specific binding wells, add a high concentration of a non-labeled antagonist (e.g., propranolol).
-
Add the desired concentrations of the unlabeled test compound to the appropriate wells.
-
Initiate the binding reaction by adding the membrane preparation to all wells.[11]
-
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow the binding to reach equilibrium.[11]
-
Termination & Filtration: Terminate the assay by rapid filtration through a glass fiber filter plate to separate bound from free radioligand. Wash the filters rapidly with ice-cold wash buffer.
-
Scintillation Counting: After drying the filter plate, add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the competitor compound and fit the data to a sigmoidal dose-response curve to determine the IC50. The Ki can then be calculated using the Cheng-Prusoff equation.
Visualizations
Signaling Pathways
Caption: Canonical Gs-mediated signaling pathway for beta-adrenergic receptors.
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. chem.uwec.edu [chem.uwec.edu]
- 3. Characterization of [3H](+/-)carazolol binding to beta-adrenergic receptors. Application to study of beta-adrenergic receptor subtypes in canine ventricular myocardium and lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Potency Assay Variability Estimation in Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. How genetic errors in GPCRs affect their function: Possible therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]
- 15. Specific beta-adrenergic receptor binding of carazolol measured with PET - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (+)-Carazolol Binding Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers address challenges encountered during (+)-Carazolol binding experiments, with a focus on resolving low specific binding.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding (NSB) and why is it problematic in this compound assays?
A1: Non-specific binding refers to the adherence of a radioligand, such as [3H]-(+)-Carazolol, to components other than the target receptor (e.g., lipids, other proteins, and the filter apparatus itself).[1][2] High non-specific binding can obscure the specific binding signal, leading to inaccurate calculations of receptor affinity (Kd) and density (Bmax).[1][2]
Q2: What is an acceptable level of non-specific binding?
A2: Ideally, non-specific binding should account for less than 50% of the total binding at the highest concentration of the radioligand used.[1][2] In well-optimized [3H]-Carazolol assays, it's possible to achieve specific binding that is over 70% of the total binding.[1]
Q3: How is non-specific binding determined in a this compound assay?
A3: Non-specific binding is measured by quantifying the amount of radiolabeled this compound that binds in the presence of a high concentration of a non-radiolabeled competitor that also targets the beta-adrenergic receptor.[1] This "cold" ligand saturates the specific receptor sites, ensuring that any remaining radioactivity detected is from non-specific binding. Propranolol, at a concentration of around 20 µM, is frequently used for this purpose.[1][3]
Q4: What are the primary causes of low specific binding?
A4: Low specific binding can stem from several factors:
-
High Non-Specific Binding (NSB): This is a common issue where the radioligand binds to unintended sites.
-
Receptor Integrity: The beta-adrenergic receptors may be degraded or inactive due to improper handling or storage.[4]
-
Radioligand Issues: The radiolabeled this compound may have low purity or be used at an inappropriate concentration.[1]
-
Suboptimal Assay Conditions: Incubation times, temperature, and buffer composition can all significantly impact the binding equilibrium.[1]
Troubleshooting Guide: Low Specific Binding
This guide provides a systematic approach to identifying and resolving the root causes of low specific binding in your this compound experiments.
Issue 1: High Non-Specific Binding (NSB)
High NSB is a frequent culprit for poor specific binding signals.
Potential Cause & Solution
-
Suboptimal Radioligand Concentration: Using a radioligand concentration that is too high can lead to increased NSB.[1]
-
Recommendation: Use a [3H]-(+)-Carazolol concentration at or below its Kd value for the target receptor. For instance, the Kd for myocardium is about 135 pM, and for lung tissue, it's around 50 pM.[1]
-
-
Inadequate Blocking of Non-Specific Sites: The assay buffer may not be sufficiently preventing the radioligand from binding to non-target surfaces.
-
Binding to Filters: The radioligand may be adhering to the glass fiber filters used in the separation step.
-
Insufficient Washing: Inadequate washing may leave unbound radioligand trapped on the filters.
Issue 2: Problems with Reagents or Samples
The quality and concentration of your reagents are critical for a successful assay.
Potential Cause & Solution
-
Degraded Receptor Preparation: Membranes may have been stored improperly or subjected to multiple freeze-thaw cycles.
-
Incorrect Receptor Concentration: Using too much membrane protein can increase NSB.
-
Radioligand Purity: Impurities in the radioligand stock can contribute to high NSB.
-
Recommendation: Ensure the radiochemical purity of the [3H]-(+)-Carazolol is high.[1]
-
Issue 3: Suboptimal Assay Conditions
The kinetics of binding are highly dependent on the experimental conditions.
Potential Cause & Solution
-
Incubation Time and Temperature Not Optimized: The binding may not have reached equilibrium, or the conditions may favor non-specific interactions.
-
Recommendation: Perform a time-course experiment to determine the optimal incubation time where specific binding is maximal and NSB is minimized.[1] Shorter incubation times can sometimes reduce NSB, but it's crucial that specific binding reaches equilibrium.[1] Lower temperatures may also decrease NSB but might require a longer incubation period.[1] A common starting point is a 60-90 minute incubation at 25°C.[3]
-
Quantitative Data Summary
The following tables provide illustrative data for troubleshooting and expected values for Carazolol binding.
Table 1: Example of High Non-Specific Binding Data
| Membrane Protein (µg) | Total Binding (CPM) | Non-Specific Binding (CPM) | % NSB of Total |
| 25 | 1100 | 800 | 72.7% |
| 50 | 2000 | 1500 | 75.0% |
| 100 | 3500 | 2500 | 71.4% |
| 200 | 6000 | 5000 | 83.3% |
| Note: This is illustrative data demonstrating a high percentage of non-specific binding, which would obscure the specific binding signal. Data is based on general principles of radioligand binding assays.[1] |
Table 2: Equilibrium Dissociation Constants (Kd) for [³H]-Carazolol
| Receptor Source | Receptor Subtype(s) | Kd (pM) |
| Canine Ventricular Myocardium | Primarily β1 (approx. 85%) | 135 |
| Canine Lung | Primarily β2 (approx. 95%) | 50 |
| Rat Cerebral Cortex | β1 and β2 | 150 |
| This data is based on published literature and can be used as a reference for expected affinity.[5] |
Experimental Protocols
Detailed Protocol for [3H]-(+)-Carazolol Radioligand Binding Assay
This protocol provides a general guideline and may need to be optimized for your specific cell or tissue type.
1. Membrane Preparation
-
Homogenize cells or tissue in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).[1]
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and debris.[1]
-
Collect the supernatant and centrifuge at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the membranes.[1][3]
-
Wash the membrane pellet by resuspending it in fresh, ice-cold lysis buffer and repeating the high-speed centrifugation.[1][3]
-
Resuspend the final membrane pellet in a suitable storage buffer and determine the protein concentration using a standard method like the BCA assay.[1][3]
2. Radioligand Binding Assay
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and if applicable, competition binding.[3]
-
Total Binding Wells: Add 50 µL of Assay Buffer.[3]
-
Non-Specific Binding (NSB) Wells: Add 50 µL of a high concentration of an unlabeled antagonist (e.g., 20 µM Propranolol).[1][3]
-
Prepare serial dilutions of [3H]-(+)-Carazolol in Assay Buffer.
-
Add 50 µL of the appropriate [3H]-(+)-Carazolol dilution to each well.[3]
-
Add 100 µL of the diluted membrane preparation (e.g., 20-50 µg protein per well) to each well.[3]
-
Incubate the plate at the optimized temperature and time (e.g., 60-90 minutes at 25°C) with gentle shaking.[1][3]
3. Filtration and Washing
-
Rapidly terminate the binding reaction by filtering the contents of each well through a PEI-pre-soaked glass fiber filter plate (e.g., Whatman GF/C) using a cell harvester or vacuum filtration manifold.[1][3]
-
Immediately wash the filters with 3-4 aliquots of 3-5 mL of ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).[1][3]
4. Counting and Data Analysis
-
Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a liquid scintillation counter.[3]
-
Calculate specific binding: Specific Binding = Total Binding - Non-Specific Binding .[3]
Visualizations
Caption: Workflow for a [3H]-(+)-Carazolol Radioligand Binding Assay.
Caption: Simplified Beta-Adrenergic Signaling Pathway Blocked by Carazolol.
References
Technical Support Center: (+)-Carazolol Binding Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing (+)-Carazolol binding assays. Find troubleshooting solutions, frequently asked questions, and detailed protocols to ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in binding assays? A: Carazolol is a high-affinity, non-selective antagonist for beta-adrenergic receptors, which are a class of G-protein coupled receptors (GPCRs).[1][2] It is widely used as a radioligand (commonly as [³H]-Carazolol) to characterize beta-adrenergic receptors, determine their density (Bmax) in a given tissue or cell preparation, and measure the binding affinity (Kd) of the radioligand itself or the inhibitory constant (Ki) of other competing compounds.[1][3]
Q2: What is the difference between total, specific, and non-specific binding? A:
-
Total Binding: The total amount of radioligand that binds to the membrane preparation, including binding to both the target receptors and other non-target sites.
-
Non-Specific Binding (NSB): The portion of the radioligand that binds to components other than the target receptor, such as lipids, other proteins, or the filter apparatus.[4] It is determined by measuring the binding of the radioligand in the presence of a high concentration of an unlabeled competitor (e.g., 10-20 µM Propranolol) that saturates the target receptors.[1][4]
-
Specific Binding: The portion of the radioligand that is bound to the target beta-adrenergic receptors. It is calculated by subtracting non-specific binding from total binding (Specific Binding = Total Binding - Non-Specific Binding).[1]
Q3: What is an acceptable level of non-specific binding (NSB)? A: Ideally, non-specific binding should represent less than 50% of the total binding. In well-optimized [³H]-Carazolol assays, it is often possible to achieve specific binding that is greater than 70% of the total binding.[4]
Q4: How do I choose the right concentration of [³H]-Carazolol for my experiment? A: For saturation binding assays, you should use a range of concentrations that span from well below to well above the expected equilibrium dissociation constant (Kd), typically from 0.01 to 5 times the Kd.[1] For competition assays, a single fixed concentration of [³H]-Carazolol, usually at or below its Kd value, is used.[4][5] The Kd for [³H]-Carazolol can vary by tissue type; for instance, it is approximately 50 pM in the lung and 135 pM in the myocardium.[4]
Q5: Why are guanine nucleotides sometimes included in binding assays? A: Guanine nucleotides, such as GTP, can influence the binding of agonists to G-protein coupled receptors. Their presence can help define the state of guanine nucleotide regulation of the receptors when examining agonist selectivities for beta-adrenergic receptor subtypes in vitro.[6]
Troubleshooting Guides
Issue 1: High Non-Specific Binding
| Possible Cause | Solution |
| Radioligand concentration is too high. | Use a [³H]-Carazolol concentration at or below the Kd for your specific receptor and tissue type.[4][5] Verify the radiochemical purity of your ligand stock, as impurities can contribute to NSB.[4] |
| Inadequate washing technique. | Increase the number (3-4 washes) and volume (3-5 mL per wash) of wash steps.[4] Always use ice-cold wash buffer to slow the dissociation of specifically bound ligand while removing unbound ligand.[4] |
| Radioligand is sticking to the filter. | Pre-soak glass fiber filters (e.g., Whatman GF/C) in a 0.3-0.5% polyethyleneimine (PEI) solution before use.[4][5] Consider testing other blocking agents like bovine serum albumin (BSA).[5] |
| Suboptimal incubation conditions. | Perform a time-course experiment to determine the optimal incubation time where specific binding is maximal and NSB is minimized.[4] Lowering the incubation temperature may reduce NSB but may require a longer incubation time to reach equilibrium.[4] |
| Incorrect assay buffer composition. | Adjust the ionic strength of the buffer with salts to minimize electrostatic interactions that can contribute to NSB.[4] |
Issue 2: Low Specific Binding or No Signal
| Possible Cause | Solution |
| Low receptor expression in the cell/tissue. | Use a cell line known to have higher receptor expression or a different tissue source.[5] Ensure your membrane preparation is of high quality and has an adequate protein concentration (typically 10-50 µg of protein per well).[5] |
| Degradation of receptor or radioligand. | Always prepare membranes on ice and include protease inhibitors in your lysis buffer.[4][5] Store membrane preparations at -80°C and avoid repeated freeze-thaw cycles.[1] Check the age and storage conditions of your radioligand. |
| Incubation time is too short. | Ensure the incubation is long enough to allow binding to reach equilibrium. A typical range is 60-120 minutes, but this should be optimized for your system.[5] |
| Incorrect assay buffer composition. | Verify the pH and composition of your assay buffer. Minor fluctuations in pH can significantly impact results.[5] |
Data Presentation: Buffer and Reagent Composition
The following tables summarize typical buffer compositions for this compound binding assays. Note that optimization for your specific cell or tissue type may be required.[4]
Table 1: Buffers for Membrane Preparation
| Buffer Name | Composition | Storage |
| Lysis Buffer | 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, with protease inhibitors.[5] (Alternative: 10 mM Tris-HCl, pH 7.4, 5 mM EDTA, 1x Protease Inhibitor Cocktail[1]) | 4°C |
| Storage Buffer | 50 mM Tris-HCl, pH 7.4, 0.5 mM EDTA, 10 mM MgCl₂, 10% Sucrose.[1] | 4°C |
Table 2: Buffers for Radioligand Binding Assay
| Buffer Name | Composition | Use |
| Assay Buffer | 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1 mM EDTA.[7] | Diluting reagents and membranes. |
| Wash Buffer | Ice-cold 50 mM Tris-HCl, pH 7.4.[1][4] | Washing filters to separate bound from free radioligand. |
Experimental Protocols
Protocol 1: Membrane Preparation
This protocol describes the preparation of crude membrane fractions from cultured cells or tissue.
-
Homogenization: Homogenize cells or tissue in 20 volumes of ice-cold Lysis Buffer containing a protease inhibitor cocktail using a Dounce or polytron homogenizer on ice.[1][7]
-
Low-Speed Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.[4]
-
High-Speed Centrifugation: Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 20,000-40,000 x g) for 20-30 minutes at 4°C to pellet the membranes.[1][4]
-
Washing: Discard the supernatant, resuspend the membrane pellet in fresh, ice-cold Lysis Buffer, and repeat the high-speed centrifugation step.[1][4]
-
Final Resuspension and Storage: Resuspend the final membrane pellet in Storage Buffer. Determine the protein concentration using a standard method (e.g., BCA assay). Aliquot and store at -80°C.[1][5]
Protocol 2: Saturation Radioligand Binding Assay
This experiment determines the receptor density (Bmax) and the radioligand's equilibrium dissociation constant (Kd).[1]
-
Preparation: Prepare serial dilutions of [³H]-Carazolol in Assay Buffer to cover a range from approximately 0.01 to 5 times the expected Kd.[1]
-
Assay Setup: In a 96-well plate, set up triplicate wells for each concentration.
-
Total Binding Wells: Add 50 µL of Assay Buffer.
-
Non-Specific Binding (NSB) Wells: Add 50 µL of 20 µM Propranolol solution.[1]
-
-
Add Radioligand: Add 50 µL of the appropriate [³H]-Carazolol dilution to each well.
-
Add Membranes: Add 100 µL of the diluted membrane preparation (typically 20-50 µg protein per well) to each well.[1]
-
Incubation: Incubate the plate at 25°C for 60-90 minutes to reach equilibrium.[1]
-
Filtration: Rapidly terminate the reaction by filtering the contents through a GF/C glass fiber filter plate using a cell harvester. Wash the filters 3-4 times with 3 mL of ice-cold Wash Buffer.[1][4]
-
Counting: Dry the filter plate, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.[1]
-
Data Analysis: Calculate specific binding (Total Binding - NSB) and analyze the data using non-linear regression to determine Kd and Bmax.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Preparation and in vivo binding of [11C]carazolol, a radiotracer for the beta-adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Characterization of [3H](+/-)carazolol binding to beta-adrenergic receptors. Application to study of beta-adrenergic receptor subtypes in canine ventricular myocardium and lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Overcoming solubility issues with (+)-Carazolol in assays
Welcome to the technical support center for (+)-Carazolol. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of this compound in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing this compound stock solutions due to its high solubilizing capacity for this lipophilic compound.[1][2][3] It is crucial to use high-purity, anhydrous DMSO to prevent precipitation and maintain the stability of the compound.[1][3] Ethanol is also a viable solvent.[1][2] this compound is practically insoluble in water.[1]
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution (e.g., 10 mM), weigh the appropriate amount of this compound powder and dissolve it in the calculated volume of sterile, anhydrous DMSO.[1] Gentle warming (e.g., in a 37°C water bath) or sonication can aid dissolution.[3][4] For example, to prepare 1 mL of a 10 mM stock solution, dissolve 2.98 mg of this compound (Molecular Weight: 298.38 g/mol ) in 1 mL of DMSO.[1]
Q3: How should I store this compound stock solutions?
A3: For long-term stability (up to one year), stock solutions in DMSO should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C.[1][3][4] For shorter periods (up to one month), storage at -20°C is acceptable.[1][3] All solutions should be protected from light.[1]
Q4: My this compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. What can I do?
A4: This is a common issue caused by the poor aqueous solubility of this compound.[3][5] Here are several strategies to overcome this:
-
Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium or assay buffer as low as possible, typically below 0.1-1%, to avoid solvent-induced artifacts or toxicity.[5]
-
Use Intermediate Dilutions: Instead of diluting the concentrated stock directly into the final aqueous solution, perform a serial dilution. A recommended step is to first prepare an intermediate dilution (e.g., 100 µM) in sterile cell culture medium or assay buffer, and then use this intermediate solution to prepare your final working concentration.[1]
-
Gentle Mixing: Ensure thorough but gentle mixing by pipetting when preparing dilutions.[1]
Q5: What are the primary applications of this compound in research?
A5: this compound is widely used as a high-affinity, non-selective β-adrenergic receptor antagonist (beta-blocker) and inverse agonist.[1][6] It is an invaluable tool for studying the binding kinetics and signaling pathways of G-protein coupled receptors (GPCRs), particularly the beta-adrenergic receptor family.[7] Radiolabeled forms, like [³H]-Carazolol, are frequently used in radioligand binding assays to determine receptor affinity (Kd) and density (Bmax).[7][8] It can also act as a potent agonist for the β3-adrenoceptor.[9]
Troubleshooting Guide: Solubility Issues
This guide addresses common problems encountered when working with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Difficulty dissolving solid this compound powder | 1. Use of a non-optimal or low-quality solvent. 2. Insufficient mixing. | 1. Ensure you are using high-purity, anhydrous DMSO or ethanol.[3] 2. Use a vortex mixer or sonicator to aid dissolution. Gentle warming to 37°C can also help.[3] |
| Precipitate observed in stock solution after thawing | 1. The solvent (e.g., DMSO) may have absorbed moisture, reducing solubility. 2. The concentration may be too high for stability at lower temperatures. 3. Repeated freeze-thaw cycles. | 1. Use fresh, anhydrous DMSO for preparing stock solutions.[3] 2. Gently warm the solution to 37°C and vortex to redissolve the precipitate. If it persists, consider preparing a fresh stock at a slightly lower concentration.[3] 3. Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles.[1] |
| Compound precipitates in the final aqueous assay solution | 1. The final concentration of the organic solvent (DMSO) is too low to maintain solubility. 2. Abrupt change in solvent polarity from high-concentration DMSO stock to aqueous buffer. | 1. Ensure the final DMSO concentration is sufficient to maintain solubility but below the toxicity limit for your assay (typically <1%).[5] 2. Prepare an intermediate dilution of the stock solution in the assay buffer or medium before making the final dilution.[1] |
| Inconsistent or unexpected experimental results | 1. Degradation of this compound due to improper storage. 2. Inaccurate concentration of the working solution due to precipitation. 3. Off-target effects from the solvent at high concentrations. | 1. Prepare a fresh stock solution from solid powder. Always protect solutions from light.[1][3] 2. Visually inspect all solutions for precipitation before use. If precipitate is present, follow the steps above to redissolve it. 3. Always include a vehicle control in your experiments, containing the same final concentration of the solvent (e.g., DMSO) as your test samples.[1] |
Data Presentation
Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | ≥ 55-60 mg/mL (≥ 184-201 mM)[1][2][4] | Anhydrous or fresh DMSO is recommended as moisture can reduce solubility.[2][3] |
| Ethanol | ≥ 60 mg/mL[1][2] | - |
| Water | Insoluble[1][2] | - |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 mg/mL (6.7 mM)[4] | A common formulation for in vivo studies. Sonication is recommended.[4][10] |
Storage and Stability of this compound Solutions
| Storage Temperature | Duration | Notes |
| -20°C (Powder) | 3 years[1][4] | Store protected from light. |
| -20°C (in DMSO) | Up to 1 month[1][3] | Aliquot to avoid freeze-thaw cycles. Protect from light. |
| -80°C (in DMSO) | Up to 1 year[1][3][4] | Recommended for long-term storage. Aliquot and protect from light. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of a 10 mM stock solution in DMSO and its subsequent dilution to a 1 µM working concentration.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium or assay buffer
-
Calibrated micropipettes
Procedure:
-
Prepare 10 mM Stock Solution: a. Weigh approximately 2.98 mg of this compound powder and transfer it to a sterile microcentrifuge tube.[1] b. Add 1 mL of anhydrous DMSO to the tube.[1] c. Vortex or sonicate until the powder is completely dissolved. Gentle warming to 37°C may be applied if necessary.[3] d. Aliquot the 10 mM stock solution into single-use volumes (e.g., 20 µL) and store at -80°C, protected from light.[1]
-
Prepare 100 µM Intermediate Solution (Recommended): a. Thaw a single aliquot of the 10 mM stock solution. b. Add 10 µL of the 10 mM stock solution to 990 µL of sterile cell culture medium or assay buffer.[1] c. Mix well by gentle pipetting. This creates a 100 µM intermediate solution with 1% DMSO.
-
Prepare 1 µM Final Working Solution: a. Add 10 µL of the 100 µM intermediate solution to 990 µL of cell culture medium.[1] b. Mix well by gentle pipetting. The final concentration of this compound will be 1 µM, and the final DMSO concentration will be 0.01%, which is typically well-tolerated by cells.[1]
-
Prepare Vehicle Control: a. Prepare a corresponding vehicle control containing the same final concentration of DMSO (0.01% in this example) in the cell culture medium without the compound.[1]
Protocol 2: [³H]-Carazolol Saturation Binding Assay in Membrane Preparations
This protocol outlines a method to determine the receptor density (Bmax) and equilibrium dissociation constant (Kd) for a specific receptor.
Materials:
-
Membrane preparation from cells or tissue expressing the target receptor
-
[³H]-Carazolol
-
Unlabeled antagonist (e.g., Propranolol) for determining non-specific binding
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
96-well plate
-
Glass fiber filters (e.g., GF/C, pre-soaked in 0.3-0.5% polyethyleneimine)[11]
-
Cell harvester
-
Scintillation fluid and counter
Procedure:
-
Preparation: Prepare serial dilutions of [³H]-Carazolol in Assay Buffer to cover a concentration range from approximately 0.1 to 10 times the expected Kd.[8]
-
Assay Setup: In a 96-well plate, set up triplicate wells for each concentration for both "Total Binding" and "Non-Specific Binding" (NSB).[8]
-
Add Radioligand: Add 50 µL of the corresponding [³H]-Carazolol dilution to each well.[8]
-
Initiate Reaction: Add 100-150 µL of the diluted membrane preparation (e.g., 20-50 µg protein per well) to each well to start the binding reaction.[8][12]
-
Incubation: Incubate the plate at 25-30°C for 60-90 minutes with gentle agitation to allow binding to reach equilibrium.[8][12]
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filter plate using a cell harvester. Immediately wash the filters 3-4 times with 3 mL of ice-cold Wash Buffer.[8][11][12]
-
Counting: Dry the filters, add scintillation fluid, and measure the radioactivity in a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting the average NSB counts from the average Total Binding counts for each concentration. Plot specific binding versus the concentration of [³H]-Carazolol and use non-linear regression analysis to determine the Kd and Bmax values.
Visualizations
Beta-Adrenergic Receptor Signaling Pathway
Caption: Simplified signaling pathway of a β-adrenergic receptor and its inhibition by this compound.
Experimental Workflow for a Radioligand Binding Assay
Caption: General workflow for a competition radioligand binding assay using [³H]-Carazolol.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Carazolol | Adrenergic Receptor | TargetMol [targetmol.com]
- 5. benchchem.com [benchchem.com]
- 6. Carazolol - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Carazolol: a potent, selective beta 3-adrenoceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. giffordbioscience.com [giffordbioscience.com]
Technical Support Center: Best Practices for Handling Radiolabeled (+)-Carazolol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the safe and effective handling of radiolabeled (+)-Carazolol. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is radiolabeled this compound and what is it used for?
Radiolabeled this compound, such as Tritiated ([³H]) or Carbon-11 ([¹¹C]) Carazolol, is a high-affinity, non-selective antagonist for beta-adrenergic receptors.[1][2] It is a crucial tool in pharmacology and drug discovery for characterizing beta-adrenergic receptors through radioligand binding assays.[1][2] These assays help determine receptor density (Bmax) and the affinity (Kd or Ki) of other compounds for these receptors.[1]
Q2: What are the essential safety precautions when handling radiolabeled this compound?
Due to its radioactive nature, handling radiolabeled this compound requires strict adherence to safety protocols. All personnel must receive proper training on working with radioactive materials.[3] Essential safety measures include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and disposable gloves.[4]
-
Designated Work Area: All work with radiolabeled compounds should be conducted in a designated and properly labeled area.[5]
-
Ventilation: Use a fume hood to minimize the risk of inhalation, especially when working with volatile forms.[3]
-
Contamination Monitoring: Regularly monitor the work area and personnel for radioactive contamination.
-
Waste Disposal: Dispose of all radioactive waste according to local regulations and institutional guidelines.[5][6]
Q3: How should radiolabeled this compound be properly stored?
Proper storage is critical to maintain the chemical and radiochemical purity of the compound.[7] General guidelines for storage include:
-
Low Temperature: Store at -80°C to minimize degradation.[4][6]
-
Protection from Light: Keep the compound protected from light to prevent photodegradation.[6]
-
Inert Atmosphere: Store under an inert gas like nitrogen (N₂) or argon (Ar) to prevent oxidation.[6]
-
Physical Form: If stored as a solid, a crystalline form is preferable to an amorphous one.[4][6]
-
Solvent: If stored in a solution, avoid using water.[4]
Q4: What is the proper procedure for disposing of radiolabeled this compound waste?
Radioactive waste must be handled separately from general laboratory waste.[6] Key disposal practices include:
-
Segregation: Separate waste by isotope and physical form (solid, liquid, sharps).[5]
-
Labeling: Clearly label all waste containers with the radioactive symbol and information about the contents.[5]
-
Containment: Use appropriate, sealed containers to prevent leakage.[5] Liquid waste should be stored in secondary containers.[5]
-
Local Regulations: All disposal must be handled by trained personnel in accordance with local and institutional regulations.[6]
Troubleshooting Guides
High Non-Specific Binding in Radioligand Binding Assays
Issue: The level of non-specific binding (NSB) is high, obscuring the specific binding signal. Ideally, specific binding should account for more than 70% of total binding.[8][9]
| Potential Cause | Troubleshooting Steps |
| Suboptimal Assay Conditions | Optimize incubation time and temperature. Perform a time-course experiment to find the ideal balance where specific binding is maximized and NSB is minimized.[8] |
| Inappropriate Radioligand Concentration | Use a [³H]-Carazolol concentration at or below its Kd value (e.g., ~50 pM for lung tissue, ~135 pM for myocardium).[8] |
| Poor Membrane Quality | Ensure proper membrane preparation with thorough washing to remove interfering substances.[8] |
| Inadequate Filtration and Washing | Pre-soak glass fiber filters in 0.3-0.5% polyethyleneimine (PEI) to reduce radioligand binding to the filter.[8] Ensure rapid and sufficient washing with ice-cold wash buffer immediately after filtration.[8] |
| Radioligand Impurity | Verify the radiochemical purity of the [³H]-Carazolol stock.[8] |
Low or No Specific Binding Signal
Issue: The calculated specific binding is very low or undetectable.
| Potential Cause | Troubleshooting Steps |
| Inactive Receptor Preparation | Prepare fresh membrane fractions and ensure they are stored correctly at -80°C and not subjected to repeated freeze-thaw cycles.[1] |
| Incorrect Protein Concentration | Determine the protein concentration of your membrane preparation accurately using a standard assay (e.g., BCA assay).[1] Optimize the amount of protein per well.[10] |
| Degraded Radioligand | Use a fresh aliquot of radiolabeled Carazolol and ensure it has been stored properly. |
| Suboptimal Assay Buffer | Check the pH and composition of the assay buffer. Ensure all components are at the correct concentration. |
| Insufficient Incubation Time | Ensure the incubation time is sufficient to reach binding equilibrium.[8] |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: Equilibrium Dissociation Constants (Kd) for [³H]-Carazolol [2]
| Receptor Source | Receptor Subtype(s) | Kd (pM) |
| Canine Ventricular Myocardium | Primarily β1 (~85%) | 135 |
| Canine Lung | Primarily β2 (~95%) | 50 |
| Rat Cerebral Cortex | β1 and β2 | 150 |
Table 2: Affinity (Ki) and IC50 Values for Carazolol at β-Adrenergic Receptors [11]
| Receptor Subtype | Cell Line | Parameter | Value (nM) |
| Human β3-Adrenoceptor | CHO cells | Ki | 2.0 ± 0.2 |
| Human β3-Adrenoceptor | CHO cells | IC50 | 11.3 ± 1.2 |
| Murine β3-Adrenoceptor | CHO cells | EC50 | 25 |
Experimental Protocols
Protocol 1: Membrane Preparation from Cultured Cells
This protocol describes the preparation of crude membrane fractions from cultured cells (e.g., HEK293 or CHO cells) overexpressing a beta-adrenergic receptor.[1]
-
Cell Harvesting: Culture cells to confluency.
-
Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer (10 mM Tris-HCl, pH 7.4, 5 mM EDTA, 1x Protease Inhibitor Cocktail).
-
Homogenization: Homogenize the cell suspension using a Dounce or polytron homogenizer on ice.
-
Centrifugation: Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Washing: Discard the supernatant, resuspend the membrane pellet in fresh, ice-cold Lysis Buffer, and centrifuge again.
-
Final Resuspension and Storage: Resuspend the final membrane pellet in Storage Buffer (50 mM Tris-HCl, pH 7.4, 0.5 mM EDTA, 10 mM MgCl₂, 10% Sucrose). Determine the protein concentration and store aliquots at -80°C.[1]
Protocol 2: [³H]-Carazolol Saturation Binding Assay
This assay determines the receptor density (Bmax) and the equilibrium dissociation constant (Kd).[1]
-
Preparation: Prepare serial dilutions of [³H]-Carazolol in Assay Buffer to cover a range from approximately 0.01 to 5 times the expected Kd.
-
Assay Setup: In a 96-well plate, set up triplicate wells for each concentration for both total and non-specific binding.
-
Total Binding Wells: Add 50 µL of Assay Buffer.
-
Non-specific Binding (NSB) Wells: Add 50 µL of a high concentration of an unlabeled antagonist (e.g., 20 µM Propranolol).[1]
-
-
Add Radioligand: Add 50 µL of the appropriate [³H]-Carazolol dilution to each well.
-
Add Membranes: Add 100 µL of the diluted membrane preparation (e.g., 20-50 µg protein per well) to each well.[1]
-
Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle shaking.[1]
-
Filtration: Rapidly filter the contents through a GF/C glass fiber filter plate using a cell harvester.[1]
-
Washing: Wash the filters three times with ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).[1]
-
Counting: Dry the filters, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding (Total Binding - NSB) and plot it against the [³H]-Carazolol concentration. Fit the data using non-linear regression to determine Kd and Bmax.[2]
Visualizations
Caption: Workflow for a [³H]-Carazolol Saturation Binding Assay.
Caption: Canonical Beta-Adrenergic Signaling Pathway Blocked by Carazolol.[12][13]
Caption: Troubleshooting workflow for high non-specific binding.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. moravek.com [moravek.com]
- 4. moravek.com [moravek.com]
- 5. How to Store and Dispose of Radioactive Waste [blink.ucsd.edu]
- 6. moravek.com [moravek.com]
- 7. ORS News2Use - Managing Storage of Radiolabeled Compounds [news2use.ors.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. ahajournals.org [ahajournals.org]
- 10. researchgate.net [researchgate.net]
- 11. apexbt.com [apexbt.com]
- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 13. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Data Analysis in (+)-Carazolol Competition Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common data analysis issues encountered during (+)-Carazolol competition assays.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.
Issue: High or Variable Non-Specific Binding
-
Q1: My non-specific binding (NSB) is consistently high, exceeding 20% of the total binding. What are the likely causes and how can I reduce it?
A1: High non-specific binding can obscure the specific binding signal, leading to inaccurate IC50 and Ki value determination. Ideally, NSB should be less than 10% of the total binding. Common causes and solutions include:
-
Suboptimal Assay Conditions: Incubation time, temperature, and buffer composition can significantly impact non-specific binding.
-
Solution: Optimize the incubation time and temperature. While shorter incubation times might reduce NSB, it's crucial to ensure that specific binding has reached equilibrium. Perform a time-course experiment to find the optimal balance.
-
-
Radioligand Issues: The concentration and purity of the radioligand are critical.
-
Solution: Use a [³H]-(+)-Carazolol concentration at or below its Kd value for the receptor. Check the radiochemical purity of your ligand stock, as impurities can contribute to high NSB.
-
-
Inadequate Washing: Insufficient washing of the filters can leave unbound radioligand trapped, leading to artificially high background counts.
-
Solution: Increase the wash volume and the number of washes with ice-cold wash buffer immediately after filtration. Pre-treating glass fiber filters with polyethyleneimine (PEI) can also reduce the binding of the radioligand to the filter itself.
-
-
-
Q2: My non-specific binding is highly variable between wells and experiments. What could be causing this inconsistency?
A2: Variability in NSB can stem from several factors related to experimental technique and reagents.
-
Inconsistent Pipetting: Inaccurate or inconsistent pipetting of the radioligand, competitor, or membrane preparation can lead to variability.
-
Solution: Ensure all pipettes are properly calibrated. Use consistent pipetting techniques for all wells.
-
-
Filter Plate Issues: Inconsistent drying of the filter plate before adding scintillation fluid can cause variability in counting efficiency.
-
Solution: Ensure the filter plate is completely dry before adding the scintillant.
-
-
Reagent Mixing: Inadequate mixing of assay components can result in an uneven distribution of the radioligand.
-
Solution: Gently vortex or mix all reagent stocks before adding them to the assay plate.
-
-
Issue: Poor Curve Fitting and Inconsistent IC50 Values
-
Q3: My competition curve is very shallow or has a Hill slope significantly different from -1.0. What does this indicate?
A3: A shallow curve or a Hill slope that deviates from -1.0 can suggest several complexities in the binding interaction.
-
Multiple Binding Sites: The competitor may be binding to more than one site on the receptor with different affinities.
-
Solution: Analyze the data using a two-site competition model to determine if this provides a better fit.
-
-
Negative Cooperativity: The binding of the competitor to one site may be inhibiting binding at another site.
-
Assay Artifacts: Issues such as ligand depletion or failure to reach equilibrium can also affect the slope of the curve.
-
Solution: Ensure that less than 10% of the added radioligand is bound to prevent ligand depletion. Verify that the incubation time is sufficient to reach equilibrium.
-
-
-
Q4: I am observing significant variability in my IC50 values for the same compound across different experiments. What are the potential sources of this irreproducibility?
A4: Inconsistent IC50 values are a common challenge and can be attributed to several factors.
-
Experimental Conditions: Minor variations in assay conditions such as temperature, pH, and incubation time can lead to shifts in IC50 values.
-
Solution: Standardize all assay parameters and document them meticulously for each experiment.
-
-
Reagent Variability: Using different batches of reagents, especially the cell membrane preparation, can introduce variability.
-
Solution: Prepare large, single batches of reagents and membranes to be used across multiple experiments.
-
-
Data Analysis: Inconsistent data processing and curve-fitting methods can lead to different IC50 values.
-
Solution: Use a standardized data analysis workflow and nonlinear regression with a consistent model.
-
-
Frequently Asked Questions (FAQs)
-
Q5: How do I determine the optimal concentration of [³H]-(+)-Carazolol to use in my competition assay?
A5: The concentration of the radioligand should ideally be at or below its equilibrium dissociation constant (Kd) for the receptor. This ensures that the assay is sensitive to competition from the unlabeled ligand. Using a concentration that is too high will require a much higher concentration of the competitor to displace the radioligand, potentially underestimating the competitor's potency.
-
Q6: What is the purpose of the Cheng-Prusoff equation and when should I use it?
A6: The Cheng-Prusoff equation is used to calculate the inhibitor constant (Ki) from the IC50 value obtained in a competition binding assay. The Ki represents the affinity of the unlabeled ligand for the receptor and is independent of the radioligand concentration used in the assay. The equation is:
Ki = IC50 / (1 + [L]/Kd)
Where:
-
IC50 is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.
-
[L] is the concentration of the radioligand.
-
Kd is the equilibrium dissociation constant of the radioligand.
This equation should be used when the binding of the radioligand and the competitor is mutually exclusive and follows the law of mass action.
-
-
Q7: My data points at the highest concentrations of the competitor do not reach zero specific binding. What could be the reason?
A7: This "bottom plateau" above zero can be due to several factors:
-
Incomplete displacement: The competitor may not be able to fully displace the radioligand, even at high concentrations. This could be due to allosteric interactions or insurmountable antagonism.
-
Irreversible binding of the radioligand: If the radioligand binds irreversibly, the competitor will not be able to displace it.
-
Incorrectly defined non-specific binding: The value for 100% inhibition might be incorrectly determined.
-
Data Presentation
Table 1: Typical Experimental Parameters for a this compound Competition Assay
| Parameter | Typical Value/Range | Notes |
| Radioligand | [³H]-(+)-Carazolol | High specific activity is preferred. |
| Radioligand Concentration | 0.1 - 1.0 x Kd | Should be optimized for each receptor system. |
| Unlabeled Competitor | This compound or other β-adrenergic ligands | A wide concentration range (e.g., 10⁻¹² to 10⁻⁵ M) should be used. |
| Membrane Preparation | 10-50 µg protein/well | The optimal amount should be determined by titration. |
| Incubation Buffer | Tris-HCl based buffer (pH 7.4) | May contain MgCl₂ and protease inhibitors. |
| Incubation Temperature | 25°C or 37°C | Should be kept consistent. |
| Incubation Time | 60-120 minutes | Must be sufficient to reach equilibrium. |
| Non-specific Binding Determination | High concentration of a non-radiolabeled antagonist (e.g., 10 µM propranolol) |
Experimental Protocols
A detailed methodology for a typical this compound competition assay is provided below.
Protocol: [³H]-(+)-Carazolol Competition Binding Assay
-
Preparation of Reagents:
-
Prepare serial dilutions of the unlabeled competitor ligand in the assay buffer.
-
Prepare a working solution of [³H]-(+)-Carazolol at a concentration of 2x the final desired concentration.
-
Prepare the membrane suspension in ice-cold assay buffer to the
-
How to determine optimal incubation time for (+)-Carazolol binding
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their (+)-Carazolol binding experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of determining the optimal incubation time for a this compound binding assay?
A1: The primary goal is to identify the shortest time required to reach equilibrium for the specific binding of this compound to its target receptor, typically a beta-adrenergic receptor.[1] Reaching equilibrium is crucial for the accurate determination of key receptor-ligand interaction parameters such as the receptor density (Bmax) and the ligand's dissociation constant (Kd) in saturation binding assays, or the inhibitory constant (Ki) of a competing ligand in competition assays.[2][3]
Q2: What is a typical starting point for incubation time and temperature for a [3H]-Carazolol binding assay?
A2: A common starting point for incubation is 60-90 minutes at 25°C.[1][2] However, this is a general guideline and the optimal conditions may vary depending on the specific tissue or cell type, receptor density, and the concentration of the radioligand used.[1]
Q3: How does incubation temperature affect the time required to reach equilibrium?
A3: Lower incubation temperatures generally require longer incubation times to reach equilibrium.[1] Conversely, higher temperatures can speed up the binding kinetics, but may also lead to degradation of the receptor or ligand. Therefore, an optimization experiment is essential.
Q4: What is non-specific binding and how does incubation time influence it?
A4: Non-specific binding is the binding of the radioligand to components other than the target receptor, such as lipids, other proteins, or the filter apparatus itself.[1] While ensuring specific binding has reached equilibrium is critical, excessively long incubation times can sometimes lead to an increase in non-specific binding. The goal is to find a time point where specific binding is maximal and stable, while non-specific binding is minimized.[1] Ideally, specific binding should account for more than 70% of the total binding.[1]
Troubleshooting Guides
Issue 1: High Variability in Binding Data Between Replicate Wells
-
Potential Cause: The binding reaction has not reached equilibrium, leading to inconsistent results. Shorter incubation times are particularly susceptible to this issue, especially at lower radioligand concentrations which take longer to reach equilibrium.[4] Another potential cause is inadequate mixing of reagents.
-
Solution:
-
Perform a Time-Course Experiment: This is the most definitive way to determine the optimal incubation time. A detailed protocol is provided below.
-
Ensure Proper Mixing: Gently shake or agitate the incubation plate throughout the incubation period to ensure a homogenous reaction mixture.[2]
-
Check Pipetting Technique: Ensure accurate and consistent pipetting of all reagents, especially the radioligand and membrane preparation.
-
Issue 2: Low Specific Binding Signal
-
Potential Cause: The incubation time may be too short for the specific binding to reach its maximum.
-
Solution:
-
Increase Incubation Time: Conduct a time-course experiment to determine if a longer incubation period results in higher specific binding.
-
Optimize Incubation Temperature: While lower temperatures can reduce non-specific binding, they may also slow down the association rate of the specific binding.[1] Experiment with different temperatures (e.g., 25°C vs. 37°C) in your time-course study.
-
Check Reagent Concentrations: Ensure that the concentrations of the radioligand and receptor are appropriate. A common starting point for the radioligand concentration is at or below its Kd value.[1]
-
Issue 3: High Non-Specific Binding
-
Potential Cause: The incubation time might be excessively long, allowing for more non-specific interactions to occur.
-
Solution:
-
Optimize Incubation Time: A time-course experiment will help identify the point at which specific binding plateaus, after which non-specific binding might continue to increase. Choose the earliest time point within the plateau of specific binding.[1]
-
Reduce Incubation Temperature: Lowering the temperature can sometimes decrease non-specific binding.[1]
-
Improve Washing Technique: Insufficient or slow washing of the filters after incubation can leave unbound radioligand trapped, leading to high background counts. Use ice-cold wash buffer and perform washes rapidly.[1]
-
Pre-treat Filters: Soaking glass fiber filters in a solution of 0.3-0.5% polyethyleneimine (PEI) can reduce the binding of the radioligand to the filter itself.[1]
-
Experimental Protocols
Protocol for Determining Optimal Incubation Time (Time-Course Experiment)
This experiment aims to identify the time required for specific [3H]-(+)-Carazolol binding to reach a steady state (equilibrium).
1. Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Radioligand Solution: Prepare a working solution of [3H]-(+)-Carazolol at a concentration at or near its Kd for the target receptor.
-
Non-Specific Binding (NSB) Solution: Prepare a high concentration of an unlabeled competitor (e.g., 20 µM Propranolol) in assay buffer.[1][2]
-
Membrane Preparation: Thaw the membrane preparation on ice and dilute it to the desired protein concentration in assay buffer.
2. Assay Setup:
-
Set up triplicate wells in a 96-well plate for each time point for both "Total Binding" and "Non-Specific Binding" (NSB).
-
Total Binding Wells: Add 50 µL of Assay Buffer.
-
NSB Wells: Add 50 µL of the 20 µM Propranolol solution.
-
Add 50 µL of the [3H]-(+)-Carazolol working solution to all wells.
-
Initiate the binding reaction by adding 100 µL of the diluted membrane preparation to all wells.
3. Incubation:
-
Incubate the plate at a constant temperature (e.g., 25°C) with gentle shaking.
-
At each designated time point (e.g., 15, 30, 45, 60, 90, 120, 180 minutes), terminate the binding reaction for a set of triplicate wells for both total and NSB.
4. Filtration and Washing:
-
Rapidly terminate the reaction by filtering the contents of the wells through a GF/C glass fiber filter plate using a cell harvester.[2]
-
Wash the filters three times with 3 mL of ice-cold Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4).[2]
5. Scintillation Counting:
-
Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity in a liquid scintillation counter.
6. Data Analysis:
-
Calculate the average counts per minute (CPM) for the triplicate wells at each time point for both total and NSB.
-
Calculate Specific Binding at each time point: Specific Binding = Total Binding - Non-Specific Binding .
-
Plot the Specific Binding (Y-axis) against the Incubation Time (X-axis).
-
The optimal incubation time is the point at which the specific binding reaches a plateau and remains stable.
Data Presentation
Table 1: Illustrative Time-Course Experiment Data for [3H]-(+)-Carazolol Binding
| Incubation Time (minutes) | Total Binding (CPM) | Non-Specific Binding (CPM) | Specific Binding (CPM) |
| 15 | 1500 | 200 | 1300 |
| 30 | 2800 | 250 | 2550 |
| 45 | 3900 | 300 | 3600 |
| 60 | 4500 | 350 | 4150 |
| 90 | 4550 | 360 | 4190 |
| 120 | 4580 | 380 | 4200 |
| 180 | 4600 | 450 | 4150 |
Note: This is illustrative data. Actual results will vary depending on experimental conditions.
Table 2: Typical Equilibrium Dissociation Constants (Kd) for [3H]-Carazolol
| Receptor Source | Receptor Subtype(s) | Kd (pM) |
| Canine Ventricular Myocardium | Primarily β1 (approx. 85%) | 135[3][5] |
| Canine Lung | Primarily β2 (approx. 95%) | 50[3][5] |
| Rat Cerebral Cortex | β1 and β2 | 150[3] |
Visualizations
Caption: Workflow for a time-course experiment to determine optimal incubation time.
Caption: A logical guide to troubleshooting common issues in binding assays.
References
Technical Support Center: (+)-Carazolol Receptor Binding Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in overcoming common challenges encountered during receptor binding assays with (+)-Carazolol, with a specific focus on addressing poor receptor saturation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in receptor binding assays?
This compound is a high-affinity, non-selective antagonist for beta-adrenergic receptors.[1] Its high affinity allows for the use of low concentrations in radioligand binding assays, which helps to minimize non-specific binding.[2] It is a valuable tool for characterizing beta-adrenergic receptor subtypes and quantifying their density (Bmax) and affinity (Kd) in various tissues and cell preparations.[1]
Q2: What is receptor saturation and why is it important?
Receptor saturation is the point at which all available specific binding sites for a ligand are occupied. In a saturation binding experiment, this is observed as a plateau in the binding curve where increasing the concentration of the radioligand does not result in an increase in specific binding.[3] Achieving saturation is crucial for accurately determining the total number of receptors (Bmax) in a sample.[4][5]
Q3: What does a "poor saturation" curve look like?
A poor saturation curve fails to reach a clear plateau. The specific binding continues to increase linearly with increasing radioligand concentration, making it impossible to accurately determine Bmax.
Troubleshooting Guide: Poor Receptor Saturation
This guide addresses the specific issue of failing to achieve adequate receptor saturation in your this compound binding assay.
Issue: The specific binding in my saturation assay does not plateau, making it impossible to determine Bmax.
This is a common problem that can arise from several factors related to your experimental setup and reagents. Below is a step-by-step guide to troubleshoot this issue.
Step 1: Verify Receptor Preparation and Integrity
Q: Could the problem be with my cells or tissue preparation?
A: Yes, the quality and concentration of your receptor source are critical.
-
Low Receptor Expression: The most common cause of poor saturation is a low density of the target receptor in your membrane preparation. If the receptor number is too low, the specific binding signal may be difficult to distinguish from non-specific binding, and a clear plateau will not be reached.
-
Receptor Degradation: Beta-adrenergic receptors are sensitive to degradation by proteases. Improper handling or storage of your membrane preparations can lead to a loss of active receptors.[4]
Solutions:
-
Confirm Receptor Presence: Use an alternative method like Western Blot or qPCR to confirm the expression of the beta-adrenergic receptor in your chosen cells or tissue.
-
Increase Protein Concentration: Cautiously increase the amount of membrane protein per well. However, be aware that excessively high protein concentrations can lead to increased non-specific binding and ligand depletion.[6] It is crucial to find an optimal protein concentration that maximizes the specific binding signal without introducing these artifacts.
-
Use Protease Inhibitors: Always include a protease inhibitor cocktail in your lysis and assay buffers to protect the receptors from degradation.[7]
-
Proper Storage: Store membrane preparations at -80°C in appropriate buffers and avoid repeated freeze-thaw cycles.
Step 2: Evaluate Radioligand Quality and Concentration Range
Q: How can I be sure my radiolabeled this compound is not the issue?
A: The quality and concentration range of your radioligand are critical for a successful saturation binding assay.
-
Radioligand Degradation: Radiochemicals can degrade over time, a process known as radiolysis. Degraded radioligand may not bind to the receptor or could contribute to high non-specific binding.[7]
-
Insufficient Radioligand Concentration: To achieve saturation, you must use a range of radioligand concentrations that spans from well below to well above the expected Kd. A typical range is 0.1 to 10 times the Kd.[8] If the highest concentration used is not sufficient to occupy most of the receptors, you will not observe a plateau.
-
Radioligand Purity: Impurities in the radioligand can interfere with binding and contribute to high non-specific binding.[9]
Solutions:
-
Check Radioligand Shelf-Life: Ensure your radioligand is within its recommended expiration date.
-
Proper Storage: Store the radioligand according to the manufacturer's instructions, typically at low temperatures and protected from light, to minimize degradation.
-
Expand Concentration Range: If saturation is not reached, extend the range of radioligand concentrations used in your experiment.
-
Verify Purity: If you suspect issues with purity, contact the manufacturer for quality control information or consider purchasing a new batch.
Step 3: Optimize Assay Conditions
Q: Could my experimental protocol be preventing saturation?
A: Yes, suboptimal assay conditions can significantly impact the binding equilibrium and prevent you from observing saturation.
-
Insufficient Incubation Time: The binding reaction must reach equilibrium to accurately determine Kd and Bmax. Lower concentrations of radioligand require longer incubation times to reach equilibrium.[8] If the incubation time is too short, the binding will not have reached its maximum, and you will not see a plateau.
-
Ligand Depletion: If the concentration of receptors is too high relative to the radioligand, a significant fraction of the ligand will be bound. This "depletion" of the free ligand concentration can lead to an underestimation of the Kd and a failure to reach a true Bmax. A general rule of thumb is that less than 10% of the total radioligand should be bound at all concentrations.[8][10]
-
Inappropriate Buffer Composition: The pH, ionic strength, and presence of divalent cations in the binding buffer can all influence ligand binding.[7]
Solutions:
-
Determine Time to Equilibrium: Perform a time-course experiment at a low and a high concentration of this compound to determine the optimal incubation time to reach equilibrium.
-
Reduce Receptor Concentration: If ligand depletion is suspected, reduce the amount of membrane protein in the assay.
-
Optimize Buffer: Ensure your assay buffer has the correct pH (typically 7.4 for beta-adrenergic receptors) and ionic composition.
Data Presentation: Illustrative Troubleshooting Data
The following tables illustrate how experimental data might look under suboptimal and optimal conditions.
Table 1: Example of Poor Saturation Data
| [³H]-(+)-Carazolol (nM) | Total Binding (CPM) | Non-Specific Binding (CPM) | Specific Binding (CPM) |
| 0.1 | 550 | 200 | 350 |
| 0.5 | 1200 | 500 | 700 |
| 1.0 | 2100 | 900 | 1200 |
| 2.0 | 3800 | 1800 | 2000 |
| 5.0 | 8500 | 4500 | 4000 |
| 10.0 | 16000 | 9000 | 7000 |
Note: In this example, specific binding continues to increase without reaching a clear plateau, indicating a problem with the assay.
Table 2: Example of Good Saturation Data
| [³H]-(+)-Carazolol (nM) | Total Binding (CPM) | Non-Specific Binding (CPM) | Specific Binding (CPM) |
| 0.1 | 800 | 150 | 650 |
| 0.5 | 2500 | 400 | 2100 |
| 1.0 | 4200 | 700 | 3500 |
| 2.0 | 6000 | 1200 | 4800 |
| 5.0 | 7500 | 2500 | 5000 |
| 10.0 | 7800 | 4000 | 3800 |
Note: Here, the specific binding begins to plateau at higher radioligand concentrations, allowing for the calculation of Bmax.
Table 3: Typical Binding Parameters for Beta-Adrenergic Receptors
| Tissue/Cell Line | Receptor Subtype | Bmax (fmol/mg protein) | Reference |
| Canine Ventricular Myocardium | β1/β2 (85%/15%) | N/A | [1] |
| Canine Lung | β1/β2 (5%/95%) | N/A | [1] |
| Human Cerebral Arteries | β1/β2 (40%/60%) | 790 | [11] |
| Cultured Rat Arterial Smooth Muscle Cells | β2 | 57.2 | [12] |
Experimental Protocols
Protocol 1: Membrane Preparation from Cultured Cells
-
Cell Harvesting: Grow cells expressing the beta-adrenergic receptor of interest to confluency. Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing a protease inhibitor cocktail).
-
Homogenization: Homogenize the cell suspension on ice using a Dounce or Polytron homogenizer.
-
Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Washing: Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold lysis buffer. Repeat the centrifugation.
-
Final Resuspension and Storage: Resuspend the final membrane pellet in a suitable assay buffer. Determine the protein concentration using a standard protein assay (e.g., BCA assay). Aliquot the membrane preparation and store at -80°C.
Protocol 2: Saturation Binding Assay
-
Assay Setup: In a 96-well plate, set up triplicate wells for each concentration of [³H]-(+)-Carazolol for both total and non-specific binding.
-
Non-Specific Binding (NSB) Wells: To the NSB wells, add a high concentration of an unlabeled beta-adrenergic antagonist (e.g., 10 µM propranolol) to saturate the specific binding sites.
-
Total Binding Wells: Add assay buffer to the total binding wells.
-
Add Radioligand: Add increasing concentrations of [³H]-(+)-Carazolol to all wells. The concentration range should typically span from 0.1 to 10 times the expected Kd.
-
Add Membranes: Add the diluted membrane preparation (e.g., 10-50 µg protein per well) to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter plate using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting the average non-specific binding from the average total binding at each radioligand concentration. Plot specific binding as a function of the radioligand concentration and use non-linear regression to determine the Kd and Bmax.
Visualizations
Caption: A logical workflow for troubleshooting poor receptor saturation.
Caption: A simplified workflow for a saturation binding experiment.
Caption: Simplified beta-adrenergic receptor signaling pathway.
References
- 1. Characterization of [3H](+/-)carazolol binding to beta-adrenergic receptors. Application to study of beta-adrenergic receptor subtypes in canine ventricular myocardium and lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. graphpad.com [graphpad.com]
- 4. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Saturation Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 6. The Importance of Correct Protein Concentration for Kinetics and Affinity Determination in Structure-function Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]
- 11. Characterization of beta adrenergic receptors in human cerebral arteries and alteration of the receptors after subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Beta-adrenergic receptor binding characteristics and responsiveness in cultured Wistar-Kyoto rat arterial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to (+)-Carazolol and Propranolol in Beta-Receptor Binding
This guide provides a detailed, data-driven comparison of (+)-Carazolol and Propranolol, two significant ligands used in the study of beta-adrenergic receptors (β-ARs). We will examine their binding affinities, receptor selectivity, and the experimental methodologies used to determine these characteristics, offering valuable insights for researchers in pharmacology and drug development.
Introduction to Beta-Blockers
Beta-adrenergic receptors (β-ARs) are a class of G protein-coupled receptors (GPCRs) that mediate the physiological effects of the catecholamines epinephrine and norepinephrine.[1] They are critical in regulating cardiovascular and respiratory functions.[1] Ligands that block these receptors, known as beta-blockers, are widely used therapeutically. Propranolol, one of the first clinically successful non-selective beta-blockers, and Carazolol, a potent non-selective antagonist, are both extensively used as research tools to characterize β-ARs.[1][2] Carazolol is noted for its high affinity and is often used in radiolabeled forms for binding assays.[3][4]
Quantitative Comparison of Binding Affinity
The binding affinity of a ligand for its receptor is a primary indicator of its potency. This is typically quantified by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors. A lower Ki value signifies a higher binding affinity.
The table below summarizes the comparative binding affinities of Carazolol and Propranolol for the β1 and β2 adrenergic receptor subtypes, compiled from in-vitro radioligand binding studies.
| Beta-Blocker | β1 Ki (nM) | β2 Ki (nM) | Selectivity Ratio (β2 Ki / β1 Ki) | Predominant Selectivity |
| Carazolol | ~0.1 - 0.5 | ~0.1 - 0.5 | ~1 | Non-selective |
| Propranolol | ~1.0 - 5.0 | ~0.5 - 2.0 | ~0.4 | Non-selective (slight β2 preference) |
Note: The Ki values presented are a representative range compiled from multiple sources and can vary between studies due to different experimental conditions.[1]
As the data indicates, Carazolol demonstrates a remarkably high affinity for both β1 and β2 receptors, with Ki values in the sub-nanomolar range.[1] Propranolol also binds with high affinity, though generally with slightly higher Ki values compared to Carazolol.[1] The selectivity ratio for Carazolol is approximately 1, indicating it is a non-selective antagonist.[1] Propranolol's ratio of ~0.4 suggests it is also non-selective but may have a slight preference for the β2 subtype.[1]
Interestingly, while Carazolol acts as a potent antagonist or inverse agonist at β1 and β2 receptors, it has been shown to be a full agonist at the β3-adrenoceptor subtype.[5][6]
Signaling and Experimental Workflows
Canonical Beta-Adrenergic Signaling Pathway
Activation of β1 and β2-adrenergic receptors by an agonist initiates a well-defined signaling cascade.[5] The receptor couples to a stimulatory G protein (Gs), which activates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP).[7][8][9] cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various intracellular proteins to elicit a physiological response.[7][8]
Radioligand Binding Assay Workflow
Competitive radioligand binding assays are the gold standard for determining the binding affinity (Ki) of unlabeled compounds like Carazolol and Propranolol.[1][10][11] The workflow involves measuring the ability of a test compound to displace a radiolabeled ligand from the receptor.[1]
Experimental Protocols
Radioligand Competition Binding Assay
This protocol is used to determine the inhibition constant (Ki) of a test compound by measuring its ability to compete with a radioligand for receptor binding.[10][11]
Objective: To determine the Ki of this compound and Propranolol for β1 and β2 adrenergic receptors.
Materials:
-
Receptor Source: Cell membranes prepared from cell lines (e.g., CHO, HEK293) stably expressing either human β1 or β2 adrenergic receptors.[1]
-
Radioligand: A high-affinity, non-selective radiolabeled antagonist such as [¹²⁵I]-Cyanopindolol or [³H]-dihydroalprenolol.[1][12]
-
Test Compounds: this compound and Propranolol, dissolved and serially diluted.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of an unlabeled non-selective antagonist like Propranolol.[1]
-
Assay Buffer: Typically Tris-HCl buffer containing MgCl₂.[1]
-
Apparatus: Glass fiber filters and a vacuum filtration manifold (cell harvester).[5][13]
-
Quantification: Liquid scintillation counter.[5]
Procedure:
-
Incubation: In assay tubes or a 96-well plate, combine the receptor-containing membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (e.g., Carazolol or Propranolol).[1][10]
-
Equilibrium: Incubate the mixture for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 25°C) to allow the binding to reach equilibrium.[1]
-
Filtration: Rapidly terminate the reaction by filtering the mixture through glass fiber filters using a vacuum manifold. This step separates the membrane-bound radioligand from the free radioligand in the solution.[5][13]
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters into scintillation vials with scintillation fluid and measure the retained radioactivity using a liquid scintillation counter.[5]
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Ki Calculation: Convert the IC50 value to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.[1][5]
cAMP Accumulation Assay (Functional Assay)
This functional assay measures the ability of a compound to modulate the production of the second messenger cAMP, providing information on whether the compound is an agonist, antagonist, or inverse agonist.[5]
Objective: To determine the functional effect of this compound and Propranolol on agonist-stimulated cAMP production.
Materials:
-
Cell Line: A cell line (e.g., HEK293) stably expressing the β-adrenergic receptor of interest.
-
Test Compounds: this compound and Propranolol.
-
Agonist: A known β-AR agonist, such as Isoproterenol.
-
Cell Lysis Buffer.
-
cAMP Quantification Kit: A competitive immunoassay kit (e.g., HTRF, ELISA, or LANCE).[5]
Procedure:
-
Cell Culture: Plate the cells expressing the β-AR subtype in a multi-well plate and allow them to adhere.[5]
-
Compound Treatment (Antagonism): Pre-incubate the cells with a range of concentrations of the test compound (Carazolol or Propranolol).
-
Agonist Stimulation: Add a fixed concentration (typically the EC80) of a β-adrenergic agonist (e.g., Isoproterenol) to the wells and incubate for a specified time to stimulate cAMP production.
-
Cell Lysis: Stop the reaction and lyse the cells to release the intracellular cAMP.[5]
-
Quantification: Quantify the cAMP levels in the cell lysates using a competitive immunoassay kit according to the manufacturer's instructions.[5]
-
Data Analysis: Plot the measured cAMP levels against the concentration of the antagonist. Determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP response. This value can be used to calculate the antagonist's potency (Kb).
References
- 1. benchchem.com [benchchem.com]
- 2. The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of [3H](+/-)carazolol binding to beta-adrenergic receptors. Application to study of beta-adrenergic receptor subtypes in canine ventricular myocardium and lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Specific beta-adrenergic receptor binding of carazolol measured with PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Carazolol: a potent, selective beta 3-adrenoceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. Structure-based discovery of β2-adrenergic receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
In Vitro Comparison of Beta-Adrenergic Ligands: (+)-Carazolol vs. ICI 118,551
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of two notable beta-adrenergic receptor ligands: (+)-Carazolol and ICI 118,551. This analysis is supported by experimental data on their binding affinities and functional activities, complete with detailed methodologies for key experiments.
At the forefront of adrenergic research, the characterization of ligands with distinct receptor subtype selectivity is paramount for the development of targeted therapeutics. This guide focuses on an in vitro comparison of this compound, a non-selective beta-adrenoceptor antagonist also known for its agonistic activity at the β3 subtype, and ICI 118,551, a highly selective β2-adrenoceptor antagonist. Understanding their differential pharmacological profiles is crucial for their application in experimental models and potential therapeutic development.
Data Presentation: Comparative Binding Affinities
The binding affinity of this compound and ICI 118,551 for the three main beta-adrenergic receptor subtypes (β1, β2, and β3) has been determined through in vitro radioligand binding assays. The inhibition constant (Ki), a measure of binding affinity, is summarized below. A lower Ki value indicates a higher binding affinity.
| Compound | β1 Ki (nM) | β2 Ki (nM) | β3 Ki (nM) | Predominant Selectivity |
| This compound | ~0.1 - 0.5[1] | ~0.1 - 0.5[1] | 2.0 ± 0.2[2] | Non-selective (β1/β2 Antagonist), β3 Agonist[2][3][4] |
| ICI 118,551 | 49.5[1][5] | 0.7[1][5] | 611[1][5] | β2-selective Antagonist[1][5][6] |
Note: Ki values can vary between studies due to different experimental conditions. The values presented here are a representative range compiled from multiple sources.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize and compare this compound and ICI 118,551 in vitro.
Radioligand Competition Binding Assay
This assay is fundamental for determining the binding affinity (Ki) of unlabeled compounds like this compound and ICI 118,551 by measuring their ability to displace a radiolabeled ligand from the target receptors.
Objective: To determine the inhibition constant (Ki) of this compound and ICI 118,551 for β1, β2, and β3 adrenergic receptors.
Materials:
-
Cell Membranes: Prepared from cell lines (e.g., CHO or HEK293 cells) stably expressing a single subtype of human β-adrenergic receptor (β1, β2, or β3).
-
Radioligand: A non-selective, high-affinity beta-blocker radiolabeled with a radioisotope, such as [3H]-CGP 12177 or [125I]-Cyanopindolol.
-
Test Compounds: this compound and ICI 118,551.
-
Non-specific Binding Control: A high concentration of a non-labeled, non-selective beta-blocker (e.g., 10 µM Propranolol).
-
Assay Buffer: Typically a Tris-HCl buffer containing MgCl2.
-
Glass Fiber Filters.
-
Scintillation Counter.
Procedure:
-
Incubation: A fixed concentration of the radioligand and varying concentrations of the unlabeled test compounds (this compound or ICI 118,551) are incubated with the cell membranes in the assay buffer.
-
Equilibrium: The mixture is incubated for a specific duration (e.g., 60-90 minutes) at a controlled temperature (e.g., 25°C) to allow the binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid vacuum filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Specific binding is calculated by subtracting the non-specific binding from the total binding. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]
Adenylyl Cyclase Functional Assay
This assay measures the ability of a compound to either stimulate (agonist) or inhibit the stimulation of (antagonist) adenylyl cyclase, a key enzyme in the β-adrenergic signaling pathway.
Objective: To determine the functional effect of this compound and ICI 118,551 on adenylyl cyclase activity in response to a β-adrenergic agonist.
Materials:
-
Cell Membranes: Prepared from cells expressing the β-adrenergic receptor subtype of interest.
-
Agonist: A known β-adrenergic agonist (e.g., Isoproterenol).
-
Test Compounds: this compound and ICI 118,551.
-
ATP: The substrate for adenylyl cyclase.
-
Assay Buffer: Containing Tris-HCl, MgCl2, and an ATP regenerating system (e.g., creatine phosphate and creatine kinase).
-
cAMP Detection Kit: For quantifying the amount of cyclic AMP (cAMP) produced.
Procedure:
-
Pre-incubation: Cell membranes are pre-incubated with varying concentrations of the test compound (this compound or ICI 118,551) for a defined period.
-
Stimulation: The adenylyl cyclase reaction is initiated by the addition of a fixed concentration of the agonist (e.g., Isoproterenol) and ATP.
-
Incubation: The reaction mixture is incubated at 37°C for a specific time (e.g., 10-15 minutes).
-
Termination: The reaction is stopped, typically by heating or adding a stop solution.
-
cAMP Quantification: The amount of cAMP produced is measured using a suitable method, such as a competitive binding assay or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: For antagonists, the IC50 value (the concentration of the antagonist that inhibits 50% of the agonist-stimulated adenylyl cyclase activity) is determined. For agonists, the EC50 value (the concentration that produces 50% of the maximal response) is calculated.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows relevant to the in vitro comparison of this compound and ICI 118,551.
Caption: Experimental Workflow for Competition Binding Assay.
Caption: Beta-Adrenergic Receptor Signaling Pathway and Antagonist Action.
References
A Head-to-Head Comparison of (+)-Carazolol and Pindolol for Beta-Blocker Studies
For researchers, scientists, and drug development professionals, the selection of an appropriate beta-blocker is critical for the accuracy and relevance of experimental findings. This guide provides a comprehensive, data-driven comparison of two commonly used beta-adrenergic receptor ligands: (+)-Carazolol and pindolol. While both are non-selective beta-blockers, their distinct pharmacological profiles—carazolol as an inverse agonist and pindolol as a partial agonist with intrinsic sympathomimetic activity (ISA)—lead to different experimental outcomes.
This comparison guide delves into their binding affinities, functional activities, and the underlying signaling pathways. Detailed experimental protocols are provided to enable researchers to replicate and build upon the cited data.
Quantitative Comparison of Binding Affinity and Functional Activity
The selection of a beta-blocker is often guided by its affinity for the target receptor and its functional effect on receptor signaling. The following tables summarize the key quantitative data for this compound and pindolol.
Beta-Adrenergic Receptor Binding Affinities (Ki in nM)
| Compound | β1-Adrenergic Receptor | β2-Adrenergic Receptor | β3-Adrenergic Receptor | Notes |
| This compound | ~0.1 - 0.5 | ~0.1 - 0.5 | 2.0 ± 0.2 (human) | Non-selective with high affinity for β1 and β2 subtypes.[1] The binding affinity can be influenced by the presence of guanine nucleotides.[2] |
| Pindolol | 0.52–2.6 (human) | 0.40–4.8 (human) | 44 (human) | Non-selective beta-blocker.[3] |
Table 1: A summary of the binding affinities (Ki) of this compound and pindolol for the three main subtypes of beta-adrenergic receptors. Lower Ki values indicate higher binding affinity.
Functional Activity at Beta-Adrenergic Receptors
| Compound | Receptor Subtype | Assay | Parameter | Value | Cell Type |
| This compound | β1-Adrenergic | cAMP Accumulation | Inverse Agonist Activity | Not Quantified | - |
| β2-Adrenergic | cAMP Accumulation | Inverse Agonist Activity | Not Quantified | - | |
| β3-Adrenergic (murine) | Adenylyl Cyclase Stimulation | EC50 | 25 nM | CHO cells | |
| Pindolol | β1-Adrenergic | Positive Inotropic Effects | Intrinsic Activity | 0.2 | Ferret ventricular myocardium |
| β2-Adrenergic | Uterine Relaxation | Maximal Effect | 55% of Isoprenaline | Rat uterus |
Table 2: A summary of the functional activities of this compound and pindolol. Carazolol acts as an inverse agonist at β1 and β2 receptors, reducing basal receptor activity, while pindolol acts as a partial agonist, eliciting a submaximal response compared to a full agonist like isoprenaline.[2][4][5]
Signaling Pathways and Experimental Workflows
The distinct mechanisms of action of this compound and pindolol—inverse agonism and partial agonism, respectively—are best understood by visualizing their impact on the beta-adrenergic receptor signaling pathway.
This compound: Inverse Agonist Signaling Pathway
Inverse agonists like this compound bind to the same receptor as an agonist but produce the opposite pharmacological response.[2] They stabilize the receptor in an inactive conformation, thereby reducing its constitutive or basal activity.[2] This is particularly relevant for receptors that exhibit a certain level of signaling even in the absence of an agonist. The crystal structure of the β2-adrenergic receptor in complex with Carazolol provides a structural basis for its inverse agonism.[2]
Pindolol: Partial Agonist Signaling Pathway
Pindolol is a partial agonist, meaning that while it blocks the binding of more potent endogenous agonists like epinephrine and norepinephrine, it also partially activates the receptor.[6] This property is also known as intrinsic sympathomimetic activity (ISA).[6] The level of stimulation provided by pindolol is submaximal compared to a full agonist. This dual action allows pindolol to modulate the beta-adrenergic response, providing some level of receptor stimulation at rest and preventing excessive stimulation during periods of high sympathetic activity.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Comparison of the affinity of β-blockers for two states of the β1-adrenoceptor in ferret ventricular myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Beta 1- and beta 2-adrenoceptor affinity and stimulatory effects of (S)-pindolol and iodinated (S)-pindolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Pharmacological Guide: (+)-Carazolol vs. Carvedilol at β-Adrenergic Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological properties of (+)-Carazolol and carvedilol, two notable beta-blockers with distinct signaling profiles at β-adrenergic receptors. The information presented herein is supported by experimental data to aid in research and drug development endeavors.
Executive Summary
Carvedilol is a well-established β-arrestin biased agonist, demonstrating a unique pharmacological profile of antagonizing G protein-mediated signaling while simultaneously activating β-arrestin-dependent pathways. This biased agonism is believed to contribute to its clinical efficacy, particularly in heart failure. In contrast, this compound is primarily characterized as a potent, non-selective β1/β2-adrenergic receptor antagonist or inverse agonist, with its effects on the β-arrestin pathway being largely unquantified in the literature. Recent evidence suggests that any partial agonism observed with carazolol in downstream signaling, such as ERK activation, is likely mediated through a Gαs-dependent mechanism rather than β-arrestin.
Data Presentation
Table 1: Receptor Binding Affinities (Ki in nM)
| Compound | β1-Adrenergic Receptor | β2-Adrenergic Receptor | Receptor Selectivity |
| This compound | ~0.1 - 1.0 | ~0.1 - 0.5 | Non-selective |
| Carvedilol | ~1.0 - 5.0 | ~0.2 - 1.0 | Non-selective (slight β2 preference) |
Note: Ki values are compiled from various radioligand binding studies and may vary depending on experimental conditions.
Table 2: Functional Activity Profile
| Parameter | This compound | Carvedilol |
| G Protein Signaling (cAMP production) | Inverse Agonist/Antagonist | Inverse Agonist/Antagonist |
| β-Arrestin Recruitment | Not well-quantified; presumed to be minimal or absent. | Agonist |
| ERK1/2 Activation | Partial Agonist (Gαs-dependent) | Agonist (β-arrestin-dependent)[1][2] |
| Receptor Internalization | Not well-quantified | Induces internalization[2] |
| EGFR Transactivation | Not reported | Induces transactivation[3] |
| β3-Adrenergic Receptor Activity | Full Agonist | Not a primary activity |
Signaling Pathways
The distinct pharmacological profiles of this compound and carvedilol result in the activation of different intracellular signaling cascades following their binding to β-adrenergic receptors.
Caption: Comparative signaling pathways of this compound and Carvedilol.
Experimental Protocols
Radioligand Binding Assay
This assay is fundamental for determining the binding affinity (Ki) of a compound for a specific receptor.
Caption: Workflow for a competitive radioligand binding assay.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cell lines (e.g., HEK293 or CHO) stably expressing either human β1 or β2-adrenergic receptors.
-
Incubation: A fixed concentration of a radioligand (e.g., [3H]-Carazolol) is incubated with the membrane preparations in the presence of varying concentrations of the unlabeled test compound (this compound or carvedilol).
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.
-
Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
β-Arrestin Recruitment Assay
This assay measures the ability of a ligand to promote the interaction between the receptor and β-arrestin.
Caption: Workflow for a β-arrestin recruitment assay (e.g., PathHunter).
Methodology (Example using Enzyme Fragment Complementation):
-
Cell Line: Utilize an engineered cell line that co-expresses the β-adrenergic receptor fused to a fragment of a reporter enzyme (e.g., ProLink™ tag) and β-arrestin fused to the complementary enzyme fragment (e.g., Enzyme Acceptor).
-
Ligand Treatment: The cells are treated with various concentrations of the test compound.
-
Signal Detection: If the ligand promotes the recruitment of β-arrestin to the receptor, the two enzyme fragments come into close proximity, forming a functional enzyme that acts on a substrate to produce a detectable signal (e.g., chemiluminescence).
-
Data Analysis: The signal intensity is plotted against the ligand concentration to generate a dose-response curve and determine the EC50 value for β-arrestin recruitment.
ERK1/2 Phosphorylation Assay (Western Blot)
This assay is used to determine the activation of the downstream signaling molecule ERK1/2.
Caption: Workflow for detecting ERK1/2 phosphorylation via Western Blot.
Methodology:
-
Cell Treatment: Cells expressing the β-adrenergic receptor are treated with the test compound for a specified duration.
-
Protein Extraction: The cells are lysed, and the total protein is extracted.
-
SDS-PAGE and Transfer: The protein lysates are separated by gel electrophoresis and transferred to a membrane.
-
Immunoblotting: The membrane is incubated with a primary antibody specific for the phosphorylated form of ERK1/2 (p-ERK1/2). Subsequently, it is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: A substrate is added that reacts with the enzyme to produce a detectable signal.
-
Normalization: The membrane is often stripped and re-probed with an antibody that recognizes total ERK1/2 to normalize for protein loading.
-
Data Analysis: The intensity of the p-ERK1/2 bands is quantified and normalized to the total ERK1/2 bands to determine the fold-change in phosphorylation compared to a control.
Conclusion
This compound and carvedilol, while both classified as non-selective β-blockers, exhibit fundamentally different pharmacological profiles at the molecular level. Carvedilol's well-documented β-arrestin biased agonism presents a paradigm of functional selectivity that may be therapeutically advantageous.[1][2] In contrast, this compound functions as a classical antagonist/inverse agonist at β1/β2-adrenergic receptors, with a notable lack of significant interaction with the β-arrestin pathway. The distinct signaling signatures of these two compounds underscore the importance of characterizing ligand-specific effects beyond receptor binding affinity in the drug discovery and development process. Further investigation into the nuanced signaling properties of β-adrenergic receptor ligands will undoubtedly pave the way for the design of next-generation therapeutics with improved efficacy and safety profiles.
References
- 1. Unique Positive Cooperativity Between the β-Arrestin–Biased β-Blocker Carvedilol and a Small Molecule Positive Allosteric Modulator of the β2-Adrenergic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A unique mechanism of β-blocker action: Carvedilol stimulates β-arrestin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
Validating (+)-Carazolol's Potent Beta-Adrenergic Antagonism: A Comparative Analysis Using Schild Regression
For researchers and professionals in drug development, accurately quantifying the binding affinity and potency of a ligand is a cornerstone of pharmacological characterization. This guide provides a comprehensive comparison of (+)-Carazolol's binding affinity against other common beta-blockers, with a focus on the robust methodology of Schild regression for determining antagonist affinity.
Comparative Binding Affinities of Beta-Blockers
The potency of a competitive antagonist is often expressed as a pA2 value, derived from a Schild regression analysis. This value represents the negative logarithm of the molar concentration of an antagonist that necessitates a two-fold increase in the agonist concentration to elicit the same response. A higher pA2 value indicates a greater binding affinity of the antagonist for the receptor.
While direct comparative studies using Schild regression for this compound alongside a wide array of beta-blockers are limited, the following table compiles pA2 and Kᵢ values from various in-vitro studies to provide a comparative overview of their potencies at the β1-adrenergic receptor. It is important to note that pA2 values are derived from functional assays (Schild regression), while Kᵢ values are typically determined from radioligand binding assays. Although both are measures of affinity, the experimental conditions can influence the absolute values.
| Beta-Blocker | pA2 (β1-adrenoceptor) | Kᵢ (nM) (β1-adrenoceptor) | Predominant Selectivity |
| This compound | Data not readily available | ~0.1 - 0.5[1] | Non-selective |
| Propranolol | 8.3 | ~1.0 - 5.0[1] | Non-selective |
| Metoprolol | - | ~100 - 200[1] | β1-selective |
| Atenolol | 7.6 | ~1000 - 2000[1] | β1-selective |
| Sotalol | 4.8 | - | Non-selective |
| Acebutolol | 7.3 (chronotropy) | - | β1-selective |
Note: The pA2 and Kᵢ values are compiled from different sources and experimental conditions and should be interpreted as a relative comparison of potency.
Experimental Protocol: Schild Regression for Beta-Adrenergic Antagonists
The following protocol outlines a standard in-vitro methodology for determining the pA2 value of a beta-blocker, such as this compound, using isolated tissue preparations (e.g., guinea pig atria).[2][3]
1. Tissue Preparation:
-
Isolate the desired tissue expressing the target receptor (e.g., guinea pig atria for β1-adrenoceptors).
-
Mount the tissue in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ and 5% CO₂.
-
Allow the tissue to equilibrate under a resting tension for a specified period (e.g., 60 minutes).
2. Agonist Concentration-Response Curve (Control):
-
Generate a cumulative concentration-response curve for a standard β-adrenergic agonist (e.g., isoproterenol).
-
Add the agonist in increasing concentrations to the organ bath and record the physiological response (e.g., increase in heart rate or force of contraction).
-
Wash the tissue extensively to return to baseline.
3. Incubation with Antagonist:
-
Introduce a fixed concentration of the antagonist (e.g., this compound) into the organ bath.
-
Allow the tissue to incubate with the antagonist for a predetermined time to ensure equilibrium is reached.
4. Agonist Concentration-Response Curve in the Presence of Antagonist:
-
In the continued presence of the antagonist, repeat the cumulative concentration-response curve for the agonist. A rightward shift in the curve is expected for a competitive antagonist.
5. Repeat with Multiple Antagonist Concentrations:
-
Repeat steps 3 and 4 with at least three different concentrations of the antagonist.
6. Data Analysis and Schild Plot Construction:
-
For each antagonist concentration, calculate the dose ratio (DR). The dose ratio is the ratio of the agonist concentration required to produce a 50% maximal response (EC₅₀) in the presence of the antagonist to the EC₅₀ of the agonist alone.
-
Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis. This is the Schild plot.
-
Perform a linear regression on the plotted data. For a competitive antagonist, the slope of the regression line should not be significantly different from 1.
-
The x-intercept of the regression line is the pA2 value.
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams, generated using the Graphviz DOT language, illustrate the beta-1 adrenergic signaling pathway and the experimental workflow of a Schild regression.
References
- 1. benchchem.com [benchchem.com]
- 2. Experimental and theoretical comparisons between the classical Schild analysis and a new alternative method to evaluate the pA2 of competitive antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Action of beta-adrenolytics on the isolated guinea-pig atria - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of (+)-Carazolol Binding Affinity Utilizing Diverse Radioligands
In the realm of pharmacology and drug development, particularly in the study of G-protein coupled receptors (GPCRs), radioligand binding assays remain a cornerstone for characterizing receptor-ligand interactions.[1][2] This guide provides a comparative analysis of the binding characteristics of (+)-Carazolol, a notable beta-adrenergic receptor antagonist, when assessed using different radioligands. The data presented herein is crucial for researchers designing and interpreting binding assays for beta-adrenergic receptors.
Quantitative Comparison of Binding Affinities
The binding affinity of a ligand to its receptor is a critical parameter, often expressed as the dissociation constant (Kd) or the inhibition constant (Ki). The following table summarizes the binding affinities of Carazolol and other relevant ligands for beta-adrenergic receptors, as determined using various radioligands.
| Radioligand | Ligand | Receptor/Tissue | Affinity (Kd/Ki) | Reference |
| --INVALID-LINK--Carazolol | (+/-)Carazolol | Canine Myocardium | 135 pM (Kd) | [3] |
| --INVALID-LINK--Carazolol | (+/-)Carazolol | Canine Lung | 50 pM (Kd) | [3] |
| 125I-CYP | Carazolol | β2AR in HDL | --- | [4] |
| 3H-dihydroalprenolol (DHA) | Compound 1 | β2AR | 9 nM (Ki) | [5] |
| 3H-dihydroalprenolol (DHA) | Compounds 2-6 | β2AR | <4 µM (Ki) | [5] |
| 125I-CYP | ICI-118551 | β2AR | Log Kd = -9.26 | [6] |
| 125I-CYP | ICI-118551 | β1AR | Log Kd = -6.52 | [6] |
Note: The stereospecificity of Carazolol's interaction with beta-adrenergic receptors has been demonstrated, with the (-) stereoisomer showing greater potency than the (+) stereoisomer.[7]
Experimental Protocols for Radioligand Binding Assays
The methodologies employed in radioligand binding assays are critical for obtaining reliable and reproducible data. Below are generalized protocols based on the cited literature for saturation and competition binding assays.
1. Membrane Preparation:
-
Tissue (e.g., heart, lung) is homogenized in a suitable buffer (e.g., Tris-HCl).
-
The homogenate is centrifuged to pellet cellular debris.
-
The supernatant is then centrifuged at a higher speed to pellet the membrane fraction containing the receptors.
-
The membrane pellet is washed and resuspended in the assay buffer.
2. Saturation Binding Assay (to determine Kd and Bmax of the radioligand):
-
Membrane preparations are incubated with increasing concentrations of the radioligand (e.g., --INVALID-LINK--Carazolol).
-
A parallel set of incubations is performed in the presence of a high concentration of a non-labeled antagonist (e.g., propranolol) to determine non-specific binding.
-
Incubation is carried out at a specific temperature (e.g., 22°C) and for a duration sufficient to reach equilibrium.[3]
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The data is then analyzed using Scatchard analysis or non-linear regression to determine the Kd and Bmax values.[3]
3. Competition Binding Assay (to determine the Ki of a competing ligand):
-
Membrane preparations are incubated with a fixed concentration of the radioligand (typically at or near its Kd value) and varying concentrations of the unlabeled competing ligand (e.g., this compound).
-
Incubation and filtration steps are similar to the saturation binding assay.
-
The amount of bound radioligand is measured at each concentration of the competing ligand.
-
The data is plotted as the percentage of specific binding versus the log concentration of the competing ligand.
-
The IC50 value (the concentration of competing ligand that inhibits 50% of the specific radioligand binding) is determined from the resulting sigmoidal curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for a radioligand competition binding assay.
Caption: Workflow of a radioligand competition binding assay.
Signaling Pathway Context
Carazolol acts as an antagonist at beta-adrenergic receptors, which are GPCRs that play a crucial role in mediating the physiological effects of catecholamines like epinephrine and norepinephrine. The canonical signaling pathway involves the activation of adenylyl cyclase and the production of cyclic AMP (cAMP).
Caption: Beta-adrenergic receptor signaling pathway.
References
- 1. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Unique Positive Cooperativity Between the β-Arrestin–Biased β-Blocker Carvedilol and a Small Molecule Positive Allosteric Modulator of the β2-Adrenergic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-based discovery of β2-adrenergic receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of [3H](+/-)carazolol binding to beta-adrenergic receptors. Application to study of beta-adrenergic receptor subtypes in canine ventricular myocardium and lung - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of (+)-Carazolol and (-)-Carazolol Enantiomers in Functional Assays
A comprehensive guide for researchers, scientists, and drug development professionals on the stereoselective properties of Carazolol enantiomers at beta-adrenergic receptors.
Carazolol, a potent ligand for beta-adrenergic receptors (β-ARs), is a chiral molecule existing as two enantiomers: (+)-Carazolol and (-)-Carazolol. While often studied as a racemic mixture, the individual stereoisomers exhibit distinct pharmacological profiles. This guide provides a comparative analysis of the functional activity of (+)- and (-)-Carazolol, supported by experimental data and detailed protocols for key functional assays. The interaction of Carazolol with β-ARs is highly stereospecific, with the (-)-enantiomer consistently demonstrating greater potency.[1]
Quantitative Data Comparison
The functional activity of Carazolol enantiomers is primarily characterized by their binding affinity for β-adrenergic receptors and their impact on downstream signaling pathways, such as cyclic adenosine monophosphate (cAMP) production. The (-)-enantiomer is the more pharmacologically active form, exhibiting significantly higher binding affinity.
| Enantiomer | Receptor Subtype | Assay Type | Parameter | Value (nM) | Cell/Tissue Source |
| (-)-Carazolol | β-Adrenergic (non-subtype specific) | Radioligand Binding | Kᵢ | ~0.1 | Rat Brain |
| This compound | β-Adrenergic (non-subtype specific) | Radioligand Binding | Kᵢ | >10,000 | Rat Brain |
| Racemic Carazolol | β1-Adrenergic | Radioligand Binding | Kᵢ | 0.28 | Rat Heart |
| Racemic Carazolol | β2-Adrenergic | Radioligand Binding | Kᵢ | 0.14 | Rat Lung |
| Racemic Carazolol | β3-Adrenergic (human) | Radioligand Binding | Kᵢ | 2.0 ± 0.2 | CHO cells |
| Racemic Carazolol | β3-Adrenergic (murine) | Adenylyl Cyclase Stimulation | EC₅₀ | 25 | CHO cells |
Note: Data for individual enantiomers is limited in publicly available literature. The table highlights the significant difference in binding affinity where available and includes data for the racemic mixture for context. The term "Carazolol" in many studies may refer to the racemic mixture or the more potent (-)-enantiomer.
Signaling Pathways and Experimental Workflows
The differential activity of Carazolol enantiomers can be understood through their interaction with the β-adrenergic receptor signaling pathways. At β1 and β2-adrenergic receptors, Carazolol typically acts as an inverse agonist, reducing basal Gs protein signaling and subsequent cAMP production.[2][3] In contrast, at the β3-adrenergic receptor, it has been shown to act as a full agonist, stimulating adenylyl cyclase.[4]
Beta-Adrenergic Receptor Signaling Pathways
Below are diagrams illustrating the canonical Gs-protein signaling pathway and the β-arrestin pathway, which is involved in receptor desensitization and G-protein-independent signaling.
Gs-protein signaling pathway for β-adrenergic receptors.
References
- 1. Characterization of [3H](+/-)carazolol binding to beta-adrenergic receptors. Application to study of beta-adrenergic receptor subtypes in canine ventricular myocardium and lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Carazolol - Wikipedia [en.wikipedia.org]
- 4. Carazolol: a potent, selective beta 3-adrenoceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: (+)-Carazolol Versus Other Beta-Antagonists
A comprehensive guide for researchers and drug development professionals on the binding, selectivity, and functional characteristics of (+)-Carazolol in relation to other beta-adrenergic antagonists.
This guide provides an objective comparison of this compound with other widely used beta-blockers. The information presented is curated from various in-vitro studies to offer a detailed overview for research and development applications. The focus is on quantitative data for binding affinity and functional antagonism, supported by detailed experimental protocols and visual representations of key biological pathways and workflows.
Data Presentation: Comparative Binding Affinities
The binding affinity of a drug to its target receptor is a primary determinant of its potency. The inhibition constant (Ki) is a measure of this affinity, where a lower Ki value indicates a higher binding affinity. The following table summarizes the Ki values of this compound and other beta-blockers for β1 and β2 adrenergic receptors.
| Beta-Blocker | β1 Ki (nM) | β2 Ki (nM) | Selectivity Ratio (β2 Ki / β1 Ki) | Predominant Selectivity |
| This compound | ~0.1 - 0.5 | ~0.1 - 0.5 | ~1 | Non-selective [1] |
| Propranolol | ~1.0 - 5.0 | ~0.5 - 2.0 | ~0.4 | Non-selective (slight β2 preference)[1] |
| Metoprolol | ~100 - 200 | ~4000 - 8000 | ~40 | β1-selective[1] |
| Atenolol | ~1000 - 2000 | ~35000 - 70000 | ~35 | β1-selective[1] |
| Bisoprolol | ~10 - 20 | ~200 - 400 | ~20 | β1-selective[1] |
| Nebivolol | ~0.5 - 1.0 | ~25 - 50 | ~50 | Highly β1-selective[1] |
| Carvedilol | ~1.0 - 5.0 | ~0.2 - 1.0 | ~0.2 | Non-selective (slight β2 preference)[1] |
Note: Ki values can vary between studies due to different experimental conditions. The values presented here are a representative range compiled from multiple sources.[1]
Experimental Protocols
Accurate and reproducible experimental methodologies are crucial for the valid comparison of pharmacological agents. Below are detailed protocols for key assays used to characterize beta-antagonists.
Radioligand Binding Assay
This assay is the gold standard for determining the binding affinity (Ki) of a compound for a specific receptor.[2] It measures the ability of a test compound to displace a radiolabeled ligand from the receptor.
Objective: To determine the inhibition constant (Ki) of a test compound (e.g., this compound) for β1 and β2 adrenergic receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing either human β1 or β2 adrenergic receptors (e.g., CHO or HEK293 cells).
-
Radioligand: A non-selective, high-affinity beta-blocker radiolabeled with a radioisotope, such as [³H]-CGP 12177 or [¹²⁵I]-Cyanopindolol.
-
Test compounds: this compound and other beta-blockers of interest.
-
Non-specific binding control: A high concentration of a non-labeled, non-selective beta-blocker (e.g., 10 µM Propranolol).
-
Assay buffer: Typically a Tris-HCl buffer with MgCl₂.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: A fixed concentration of the radioligand and varying concentrations of the unlabeled test compound are incubated with the cell membranes in the assay buffer.
-
Equilibrium: The mixture is incubated for a specific time at a controlled temperature to allow the binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid vacuum filtration through glass fiber filters.
-
Washing: The filters are washed with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]
Functional Assay: cAMP Accumulation Assay
This assay measures the functional potency of a beta-antagonist by quantifying its ability to inhibit the agonist-stimulated production of cyclic AMP (cAMP), a key second messenger in the beta-adrenergic signaling pathway.
Objective: To determine the functional potency (IC50) of this compound and other beta-antagonists in inhibiting agonist-stimulated cAMP production.
Materials:
-
Whole cells expressing the target β-adrenergic receptor (e.g., HEK293 cells).
-
A β-agonist (e.g., Isoproterenol).
-
Test compounds: this compound and other beta-blockers.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
Procedure:
-
Cell Culture: Plate cells in a suitable format (e.g., 96-well plate) and allow them to adhere.
-
Pre-incubation: Pre-treat cells with varying concentrations of the test compound in the presence of a PDE inhibitor.
-
Stimulation: Add a fixed concentration of the agonist (Isoproterenol) to stimulate adenylyl cyclase and initiate cAMP production.
-
Lysis and Detection: After a defined stimulation period, lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen assay kit.
-
Data Analysis: Plot the cAMP concentration against the log concentration of the antagonist. The resulting inhibition curve is used to calculate the IC50 value, which reflects the functional potency of the compound.[3]
Visualizations
Signaling Pathway
References
In Vivo Validation of (+)-Carazolol PET Imaging: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (+)-Carazolol as a positron emission tomography (PET) tracer for in vivo beta-adrenergic receptor (β-AR) imaging, with a key alternative, (S)-[11C]CGP-12177. The information presented is based on available experimental data to assist researchers in selecting the appropriate tools for their preclinical and clinical investigations.
Introduction to this compound PET Imaging
This compound is a high-affinity, non-selective antagonist of beta-adrenergic receptors.[1] When labeled with positron-emitting radionuclides such as Carbon-11 ([11C]) or Fluorine-18 ([18F]), it becomes a valuable tool for the in vivo visualization and quantification of β-ARs using PET.[2] This technique is instrumental in understanding the role of β-ARs in various physiological and pathological states, including cardiovascular diseases and neurological disorders.[2]
The validation of any PET tracer is crucial to ensure that the imaging signal accurately reflects the biological target of interest. In vivo validation studies for this compound typically involve demonstrating its specific binding to β-ARs. This is often achieved through biodistribution studies, blockade experiments with known β-AR antagonists like propranolol, and by comparing the binding of the active S-enantiomer with the less active R-enantiomer to delineate non-specific binding.[3]
Comparative Analysis: this compound vs. (S)-[11C]CGP-12177
A key alternative to this compound for β-AR imaging is (S)-[11C]CGP-12177, another non-selective β-AR antagonist. The choice between these tracers can depend on various factors including the specific research question, the target organ, and the desired quantitative endpoints.
Quantitative Data Summary
The following tables summarize key in vivo validation data for S(-)-[11C]Carazolol and (S)-[11C]CGP-12177 from preclinical studies. It is important to note that direct head-to-head comparative studies in the same animal model are limited, and thus, comparisons should be made with caution.
Table 1: In Vivo Receptor Occupancy and Specificity of S(-)-[11C]Carazolol in Pigs
| Parameter | Organ | Value | Method | Reference |
| Specific Binding | Heart | 75% of total uptake | Blocking with propranolol | [3] |
| Non-specific Binding | Heart | Assessed with R(+)-[11C]Carazolol | Stereoisomer comparison | [3] |
Table 2: In Vivo Quantification of β-Adrenergic Receptors with (S)-[11C]CGP-12177
| Parameter | Organ | Species | Value | Method | Reference |
| Bmax | Lung | Human | 14.8 ± 1.6 pmol/g | Saturation analysis with high and low specific activity injections | [4] |
| Bmax | Myocardium | Dog | 31 ± 4 pmol/ml | Graphical analysis | [5] |
Table 3: Biodistribution of an Iodinated Carazolol Analogue in Rabbits (% Injected Dose per Gram)
| Time Post-Injection | Lungs | Blood |
| 5 min | 5.75 ± 0.37 | 0.02 ± 0.003 |
| 30 min | 1.74 ± 0.14 | - |
| 6 h | 0.71 ± 0.05 | - |
| Data adapted from a study using an iodinated Carazolol analogue, which is expected to have a similar biodistribution to PET-labeled versions.[6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for in vivo PET imaging studies with S(-)-[11C]Carazolol.
Protocol 1: In Vivo PET Imaging with S(-)-[11C]Carazolol in a Pig Model
1. Animal Preparation:
-
Farm pigs are fasted overnight with free access to water.
-
Anesthesia is induced and maintained with a suitable anesthetic regimen (e.g., ketamine, xylazine, and isoflurane).
-
Intravenous catheters are placed for radiotracer injection and blood sampling.
-
The animal is positioned in the PET scanner.
2. Radiotracer Administration:
-
A bolus of S(-)-[11C]Carazolol (e.g., ~3 mCi) is injected intravenously.[2]
3. PET Image Acquisition:
-
A dynamic PET scan is initiated simultaneously with the radiotracer injection.
-
Data is acquired for a duration of 60-90 minutes.
-
A transmission scan is performed for attenuation correction.
4. Blocking Study (to determine specific binding):
-
In a separate scan session, a β-AR antagonist such as propranolol (e.g., 3 mg i.v.) is administered prior to the injection of S(-)-[11C]Carazolol.[2][3]
-
The PET imaging protocol is then repeated as described above.
5. Assessment of Non-specific Binding:
-
To further characterize non-specific binding, a PET scan can be performed using the less active R(+)-enantiomer of [11C]Carazolol.[3]
6. Data Analysis:
-
PET images are reconstructed with appropriate corrections.
-
Regions of interest (ROIs) are drawn on the target organs (e.g., heart, lungs).
-
Time-activity curves (TACs) are generated for each ROI.
-
The specific binding is calculated as the difference in tracer uptake between the baseline and the blocking scan.
Visualizing Key Processes
To better understand the underlying mechanisms and experimental procedures, the following diagrams are provided.
References
- 1. Determination of carazolol in tissues of pigs by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Specific beta-adrenergic receptor binding of carazolol measured with PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo quantification of pulmonary beta-adrenoceptor density in humans with (S)-[11C]CGP-12177 and PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cardiac beta-adrenergic receptor density measured in vivo using PET, CGP 12177, and a new graphical method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Binding Kinetics of (+)-Carazolol and its Alternatives
For researchers, scientists, and drug development professionals engaged in the study of G-protein coupled receptors (GPCRs), particularly beta-adrenergic receptors, the selection of an appropriate radioligand is a critical determinant of experimental success. The reproducibility and kinetic profile of a radioligand directly impact the quality and reliability of binding data. This guide provides an objective comparison of the binding kinetics of (+)-Carazolol with other commonly used alternatives, supported by experimental data and detailed protocols.
Data Presentation: Comparative Binding Kinetics of Beta-Adrenergic Receptor Radioligands
The following table summarizes the quantitative data on the binding kinetics of this compound and its alternatives. While direct comparative studies on the inter-assay and intra-assay reproducibility of these radioligands are not extensively available in the literature, the presented data, including reported error margins, can provide an indication of the precision of these measurements.
| Radioligand | Receptor/Tissue | K_d (nM) | k_on (M⁻¹min⁻¹) | k_off (min⁻¹) | Notes |
| [³H]-(+)-Carazolol | Rat Cerebral Cortical Membranes | ~0.15 | ~2-fold greater than [³H]-DHA | ~2-fold lower than [³H]-DHA | High affinity is attributed to both a faster association and a slower dissociation rate.[1] |
| Canine Ventricular Myocardium (predominantly β₁) | 0.135 | Not Reported | Not Reported | ||
| Canine Lung (predominantly β₂) | 0.050 | Not Reported | Not Reported | ||
| [³H]-Dihydroalprenolol (DHA) | Rat Cardiac Membranes | 5.7 ± 1.1 | 0.633-0.701 x 10⁶ (s⁻¹) | 0.0017-0.0043 (s⁻¹) | Rapid and reversible binding. |
| Rat Cerebral Cortical Membranes | ~0.60 | Not Reported | Not Reported | Approximately four-fold lower affinity than [³H]-Carazolol.[1] | |
| [¹²⁵I]-Iodocyanopindolol (ICYP) | Guinea Pig Lung Membranes | 0.027 - 0.040 | Not Reported | Biphasic dissociation: t₁/₂ (fast) = 9 min, t₁/₂ (slow) = 8.8 h | Extraordinarily high affinity.[2] The biphasic dissociation may be due to receptor interconversion or different dissociation rates of the enantiomers.[2] |
Note: The kinetic parameters, particularly k_on and k_off, can vary significantly depending on the experimental conditions such as temperature, buffer composition, and the specific membrane preparation used. The data presented here is a representative compilation from various sources.
Experimental Protocols
The determination of binding kinetics for ligands like this compound is primarily achieved through radioligand binding assays. These assays are the gold standard for quantifying receptor-ligand interactions.[3][4][5]
I. Membrane Preparation
-
Cell/Tissue Homogenization: Tissues or cultured cells expressing the beta-adrenergic receptor of interest are homogenized in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifugation: The homogenate is subjected to low-speed centrifugation to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
Washing: The membrane pellet is washed by resuspension in fresh lysis buffer followed by another round of high-speed centrifugation.
-
Storage: The final membrane pellet is resuspended in a storage buffer containing a cryoprotectant (e.g., 10% sucrose), aliquoted, and stored at -80°C until use. Protein concentration is determined using a standard protein assay.
II. Saturation Binding Assay (to determine K_d and B_max)
-
Assay Setup: In a 96-well plate, set up triplicate wells for a range of concentrations of the radioligand (e.g., [³H]-Carazolol). Include separate wells for determining non-specific binding, which contain a high concentration of a non-radiolabeled competitor (e.g., 20 µM propranolol).
-
Incubation: Add a fixed amount of the membrane preparation to each well. Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient duration to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: The binding reaction is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting the non-specific binding from the total binding at each radioligand concentration. The resulting data is then analyzed using non-linear regression to determine the equilibrium dissociation constant (K_d) and the maximum number of binding sites (B_max).
III. Competition Binding Assay (to determine K_i of unlabeled ligands)
-
Assay Setup: Set up triplicate wells containing a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor ligand. Include wells for total binding (radioligand only) and non-specific binding.
-
Incubation, Filtration, and Counting: Follow the same procedure as the saturation binding assay.
-
Data Analysis: The percentage of specific binding is plotted against the logarithm of the competitor concentration. The IC₅₀ (the concentration of the competitor that inhibits 50% of the specific radioligand binding) is determined by non-linear regression. The inhibition constant (K_i) can then be calculated using the Cheng-Prusoff equation.
Mandatory Visualization
Beta-Adrenergic Receptor Signaling Pathway
The binding of an agonist to a beta-adrenergic receptor initiates a well-characterized signaling cascade. As an antagonist, this compound blocks this pathway at the receptor level.
Caption: Beta-Adrenergic Receptor Signaling Pathway.
Experimental Workflow: Radioligand Binding Assay
The following diagram outlines the key steps in a typical radioligand binding assay used to determine the kinetic properties of a ligand.
Caption: Experimental Workflow for Radioligand Binding.
References
- 1. benchchem.com [benchchem.com]
- 2. (+/-)[125Iodo] cyanopindolol, a new ligand for beta-adrenoceptors: identification and quantitation of subclasses of beta-adrenoceptors in guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]
- 5. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Effects of (+)-Carazolol Across Different Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (+)-Carazolol's pharmacological effects in various cell lines and tissues. Carazolol is a high-affinity, non-selective ligand for β-adrenergic receptors (β-ARs), widely recognized for its potent inverse agonist properties at β1 and β2 subtypes and agonist activity at the β3 subtype.[1][2][3] Its high affinity and slow dissociation rate make it an invaluable tool for studying the binding kinetics and functional responses of G-protein coupled receptors (GPCRs).[4][5] This document summarizes key experimental data, details the protocols used to obtain this data, and visualizes the underlying cellular mechanisms.
Data Presentation: A Comparative Overview
The pharmacological profile of Carazolol has been characterized across multiple experimental systems. The following tables summarize the quantitative data on its binding affinity and functional potency.
Table 1: Binding Affinity (Ki and Kd) of Carazolol for β-Adrenergic Receptor Subtypes
The equilibrium dissociation constant (Kd) and the inhibition constant (Ki) are critical measures of a ligand's binding affinity, with lower values indicating a stronger interaction. Carazolol consistently demonstrates high, nanomolar to picomolar, affinity for β-ARs.
| Receptor Subtype | Tissue/Cell Line | Radioligand | Ki (nM) | Kd (nM) | Reference |
| β-AR (total) | Rat Cerebral Cortex | [³H]Carazolol | - | 0.15 | [2][6] |
| β1-AR | Calf Cerebral Cortex | [³H]Carazolol | - | - | [2][6] |
| β2-AR | Calf Cerebellum | [³H]Carazolol | - | - | [2][6] |
| β1-AR (approx. 85%) | Canine Ventricular Myocardium | [³H]Carazolol | - | 0.135 | [4] |
| β2-AR (approx. 95%) | Canine Lung | [³H]Carazolol | - | 0.050 | [4] |
| β3-AR | CHO cells (human) | - | 2.0 ± 0.2 | - | [2][3][6] |
Note: The binding affinity of Carazolol can be influenced by the presence of guanine nucleotides, indicating sensitivity to the G protein-coupling state of the receptor.[1]
Table 2: Functional Potency (IC50 and EC50) of Carazolol
Functional assays measure the cellular response to a ligand. For Carazolol, this is typically a change in intracellular cyclic AMP (cAMP) levels. As an inverse agonist at β1/β2 receptors, it reduces basal cAMP production (measured by IC50). As an agonist at β3 receptors, it stimulates cAMP production (measured by EC50).
| Assay | Receptor Subtype | Cell Line | IC50 (nM) | EC50 (nM) | Effect | Reference |
| Adenylyl Cyclase | β3-AR | CHO cells (human) | 11.3 ± 1.2 | - | Agonist | [2][6] |
| Adenylyl Cyclase | β3-AR | CHO cells (murine) | - | 25 | Full Agonist | [2][3][6] |
| Lipolysis | β3-AR | Murine 3T3-F442A adipocytes | - | - | Stimulatory | [2][3] |
Note: While the inverse agonist effect of Carazolol on cAMP production at β1 and β2 receptors is well-established, specific IC50 values are not consistently available in the reviewed literature.[1]
Signaling Pathways & Workflows
The interaction of Carazolol with β-adrenergic receptors can trigger or inhibit distinct downstream signaling cascades. The canonical pathway involves G-protein activation, while alternative pathways, such as β-arrestin recruitment, are also possible.
Caption: Carazolol's inverse agonism on Gs protein signaling.[1]
Caption: β-Arrestin signaling, a pathway not well-quantified for Carazolol.[1]
Caption: General workflow for a radioligand binding assay.[1]
Experimental Protocols
Reproducible research relies on detailed methodologies. The following sections provide overviews of the key experiments used to characterize this compound.
1. Radioligand Binding Assay
This assay is fundamental for determining the binding affinity (Kd or Ki) of Carazolol to β-adrenergic receptors.[1]
-
Objective: To quantify the affinity of Carazolol and other competing ligands for β-ARs.
-
Methodology Overview:
-
Membrane Preparation: Homogenize cells or tissues (e.g., CHO or HEK293 cells overexpressing a β-AR subtype) that express the receptor of interest. Isolate the membrane fraction, which is rich in receptors, through centrifugation.[1][7]
-
Incubation: In a multi-well plate, incubate a fixed concentration of a radiolabeled ligand (e.g., [³H]-Carazolol) with the membrane preparation. For competition assays, increasing concentrations of unlabeled Carazolol or another test compound are added.[4]
-
Separation: Rapidly filter the mixture through glass fiber filters. This separates the larger membrane fragments with bound radioligand from the free radioligand in the solution.[1]
-
Quantification: Measure the radioactivity trapped on the filters using a liquid scintillation counter.[1]
-
Data Analysis: To determine the Ki, plot the percentage of specific binding against the concentration of the unlabeled test compound to find the IC50 value. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[4]
-
2. cAMP Accumulation Assay
This functional assay measures Carazolol's ability to modulate the production of the second messenger cAMP, which is a hallmark of β-AR signaling.[1]
-
Objective: To determine the functional effect of Carazolol as an inverse agonist (β1/β2) or agonist (β3) by quantifying intracellular cAMP levels.
-
Methodology Overview:
-
Cell Culture: Plate cells (e.g., HEK293 or CHO) stably or transiently expressing the desired β-AR subtype in a multi-well plate.[1][8]
-
Compound Treatment: Treat the cells with a range of concentrations of Carazolol. To measure inverse agonism, no agonist is added. To measure antagonism, cells are co-incubated with a fixed concentration of a β-AR agonist like isoproterenol.[1]
-
Cell Lysis: After a defined incubation period, lyse the cells to release the accumulated intracellular cAMP.[1]
-
Quantification: Use a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay), to quantify the cAMP levels in the cell lysate.[1]
-
Data Analysis: Plot the cAMP levels against the Carazolol concentration. For inverse agonism, this will generate an inhibitory curve from which an IC50 value can be determined. For agonism, a stimulatory curve will yield an EC50 value.
-
3. β-Arrestin Recruitment Assay
While quantitative data for Carazolol is scarce, this assay is crucial for understanding potential functional selectivity or "biased agonism," where a ligand preferentially activates one signaling pathway (e.g., G-protein) over another (e.g., β-arrestin).[1][9]
-
Objective: To measure the recruitment of β-arrestin to the β-AR upon ligand binding.
-
Methodology Overview (using Enzyme Fragment Complementation, e.g., PathHunter):
-
Cell Line: Utilize an engineered cell line (e.g., CHO or HEK293) that co-expresses the β-AR fused to a small enzyme fragment (e.g., ProLink™) and β-arrestin fused to the larger, complementary enzyme fragment (e.g., Enzyme Acceptor).[1][10][11]
-
Compound Treatment: Plate the cells and treat them with a range of Carazolol concentrations.
-
Signal Detection: If the ligand induces β-arrestin recruitment, the two enzyme fragments are brought into close proximity, forming a functional β-galactosidase enzyme. A substrate is then added, which is cleaved by the active enzyme to produce a chemiluminescent signal.[1][12]
-
Measurement: Read the chemiluminescent signal using a plate reader.
-
Data Analysis: Plot the signal intensity against the Carazolol concentration to generate a dose-response curve and determine an EC50 value for β-arrestin recruitment.[1]
-
This guide highlights that while Carazolol is well-characterized in terms of its high-affinity binding and its impact on G-protein-mediated cAMP signaling across various systems, its role in β-arrestin signaling remains a significant knowledge gap.[1] Further investigation in this area is necessary to fully elucidate its pharmacological profile and potential for functional selectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. apexbt.com [apexbt.com]
- 3. Carazolol: a potent, selective beta 3-adrenoceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Characterization of [3H](+/-)carazolol binding to beta-adrenergic receptors. Application to study of beta-adrenergic receptor subtypes in canine ventricular myocardium and lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Proper Disposal of (+)-Carazolol: A Guide for Laboratory Professionals
The proper disposal of (+)-Carazolol, a potent beta-adrenergic blocker, is crucial for maintaining laboratory safety and ensuring environmental protection. As a substance classified with multiple health hazards, adherence to established protocols is not merely a matter of regulatory compliance but a fundamental aspect of responsible scientific practice. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound waste in a research environment.
Hazard Profile and Regulatory Information
This compound is recognized as a hazardous substance, and its handling and disposal are governed by stringent regulations. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific local and national requirements. The primary disposal directive, as stated in multiple safety data sheets (SDS), is to "Dispose of contents/container to an approved waste disposal plant" (P501).[1] Do not dispose of Carazolol down the drain or in regular trash, as it can be very toxic to aquatic life and contaminate groundwater systems.[1][2]
The following table summarizes the key hazard classifications for this compound based on the Globally Harmonized System (GHS).
| Hazard Category | GHS Classification | Hazard Statement |
| Acute Toxicity | Acute Tox. 3 (Oral) | H301: Toxic if swallowed.[1] |
| Skin Irritation | Skin Irrit. 2 | H315: Causes skin irritation.[1][3] |
| Eye Irritation | Eye Irrit. 2 / 2A | H319: Causes serious eye irritation.[1][3] |
| Respiratory Irritation | STOT SE 3 | H335: May cause respiratory irritation.[1][3] |
Step-by-Step Disposal Protocol
This protocol outlines the standard operating procedure for the collection and disposal of this compound waste, including pure compound, contaminated labware, and solutions.
1. Personal Protective Equipment (PPE): Before handling Carazolol waste, ensure you are wearing appropriate PPE. This includes:
-
Eye Protection: Tightly fitting safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or protective clothing to prevent skin contact.[3]
2. Waste Segregation and Collection:
-
Solid Waste: Collect unused or expired this compound powder, contaminated weigh boats, and disposable lab supplies (e.g., pipette tips, wipes) in a dedicated, properly labeled hazardous waste container.[4] The container must be made of a compatible material (e.g., polyethylene) and have a secure, leak-proof lid.[5]
-
Liquid Waste: Collect solutions containing this compound in a separate, sealed, and clearly labeled hazardous liquid waste container.[4] Do not mix with other incompatible waste streams.
-
Empty Containers: An empty container that held this compound must be managed as hazardous waste unless triple-rinsed. The rinsate from this process must be collected and disposed of as hazardous liquid waste.[6]
3. Labeling the Waste Container: Proper labeling is critical for safety and regulatory compliance. The waste container label must include:
-
The words "Hazardous Waste".[5]
-
The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[5]
-
A clear indication of the hazards (e.g., "Toxic," "Irritant").
-
The date when waste was first added to the container (accumulation start date).[5]
-
The name and contact information of the principal investigator or laboratory manager.[5]
4. Storage in a Satellite Accumulation Area (SAA):
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[7][8]
-
The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[7][8]
-
Ensure the container is kept closed at all times except when adding waste.[6]
-
Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely toxic (P-listed) waste in an SAA.[7][8] Once this limit is reached, the waste must be removed by EHS within three days.
5. Arranging for Disposal:
-
Once the waste container is full or has been in storage for the maximum allowed time (typically up to 12 months, but check with your institution), contact your institution's EHS department to schedule a pickup.[7][8]
-
Do not attempt to transport the hazardous waste yourself. Trained EHS professionals will handle the collection and transfer to a licensed hazardous waste disposal facility for final treatment, typically via incineration.[9]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory setting.
Caption: Step-by-step workflow for the safe disposal of this compound waste.
References
- 1. cpachem.com [cpachem.com]
- 2. fishersci.com [fishersci.com]
- 3. canbipharm.com [canbipharm.com]
- 4. ptb.de [ptb.de]
- 5. danielshealth.com [danielshealth.com]
- 6. vumc.org [vumc.org]
- 7. odu.edu [odu.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Essential Safety and Operational Guide for Handling (+)-Carazolol
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of (+)-Carazolol, a potent beta-adrenergic receptor ligand. Adherence to these procedures is critical for laboratory safety and experimental success.
Personal Protective Equipment (PPE) and Safety Precautions
When handling this compound, a comprehensive approach to personal safety is required. The following personal protective equipment is mandatory to prevent exposure and ensure a safe laboratory environment.
Summary of Required Personal Protective Equipment:
| PPE Category | Item | Specifications |
| Eye Protection | Safety Glasses | Must be worn at all times. |
| Hand Protection | Chemical-resistant Gloves | Compatible gloves should be worn. |
| Body Protection | Laboratory Coat | To protect from spills and contamination. |
| Respiratory Protection | NIOSH-approved Respirator | Required when ventilation is inadequate or when handling the powder form to avoid inhalation of dust. |
Engineering Controls:
-
Ventilation: Work should be conducted in a well-ventilated area. The use of a chemical fume hood or other local exhaust ventilation is strongly recommended to control airborne levels.[1]
-
Safety Stations: An eyewash station and a safety shower must be readily accessible in the immediate work area.[1]
Hygiene Practices:
-
Wash hands thoroughly after handling this compound.[1]
-
Do not eat, drink, or smoke in the laboratory.
-
Contaminated clothing should be removed and washed before reuse.[1]
Hazard Identification and First Aid
This compound presents several health hazards that necessitate immediate and appropriate first aid responses in case of exposure.
Hazard Summary:
| Hazard Type | Description |
| Oral Toxicity | Harmful if swallowed.[1][2][3] |
| Skin Irritation | Causes skin irritation.[1][2][3] |
| Eye Irritation | Causes serious eye irritation.[1][2][3] |
| Respiratory Irritation | May cause respiratory irritation.[1][2][3] |
First Aid Measures:
| Exposure Route | First Aid Procedure |
| If Swallowed | Rinse mouth with water. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[1][2] |
| If on Skin | Immediately wash the skin with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[1] |
| If Inhaled | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1] |
| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1] |
Operational Plan: Handling and Storage
Proper handling and storage are crucial to maintain the integrity of this compound and to ensure the safety of laboratory personnel.
-
Handling: Avoid creating dust when working with the solid form.[1] Ensure all containers are clearly labeled.
-
Storage: Keep the container tightly closed. Store in a cool, dry, and well-ventilated place. For long-term stability, Carazolol powder should be stored at -20°C.[4] Stock solutions in DMSO should be aliquoted and stored at -80°C for up to one year to avoid repeated freeze-thaw cycles.[4]
Disposal Plan
The disposal of this compound and its containers must be carried out in accordance with local, state, and federal regulations. Improper disposal can lead to environmental contamination and regulatory violations.
General Disposal Guidelines:
-
Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department to determine if this compound is classified as hazardous waste under local regulations.
-
Segregate Waste: Do not mix this compound waste with other waste streams unless instructed to do so by EHS.
-
Approved Disposal Vendor: Typically, chemical waste such as this compound is disposed of via incineration through a licensed and approved environmental management vendor.[5]
-
Container Disposal: Empty containers should be rinsed thoroughly (if safe to do so with an appropriate solvent) before disposal in the regular trash. All labels should be defaced or removed.[6]
-
Prohibited Disposal: Do not dispose of this compound down the drain or in the regular trash.[2] The flushing of pharmaceuticals is generally discouraged to prevent water contamination.[7]
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound to its target receptors.
Experimental Workflow:
Methodology:
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the target receptor in an ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the high-speed centrifugation.
-
Determine the protein concentration of the final membrane preparation.
-
-
Saturation Binding Assay:
-
In a 96-well plate, set up triplicate wells for total binding and non-specific binding (NSB).
-
For NSB wells, add an excess of an unlabeled competitor (e.g., propranolol).
-
Add increasing concentrations of radiolabeled carazolol (e.g., [³H]-Carazolol) to the wells.
-
Add the membrane preparation to all wells.
-
Incubate to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Competition Binding Assay:
-
Set up triplicate wells for total binding, NSB, and various concentrations of this compound.
-
Add a fixed concentration of the radiolabeled ligand to all wells.
-
Add increasing concentrations of unlabeled this compound to the competition wells.
-
Add the membrane preparation to all wells and incubate.
-
Filter, wash, and measure radioactivity as in the saturation assay.
-
-
Data Analysis:
-
Calculate specific binding by subtracting NSB from total binding.
-
For saturation binding, plot specific binding against the radioligand concentration to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).
-
For competition binding, plot the percentage of specific binding against the concentration of this compound to determine the IC50 value, from which the inhibition constant (Ki) can be calculated.
-
cAMP Accumulation Assay
This functional assay measures the effect of this compound on the intracellular levels of cyclic AMP (cAMP), a key second messenger in beta-adrenergic signaling.
Experimental Workflow:
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 3. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 4. epa.gov [epa.gov]
- 5. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. revvity.com [revvity.com]
- 7. dtsc.ca.gov [dtsc.ca.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
